1H-Imidazol-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-imidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKPSWHQBNFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride: Properties, Synthesis, and Applications
Abstract
1H-Imidazol-4-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive primary amine on the imidazole core, makes it an essential precursor for synthesizing a wide range of biologically active compounds. This guide provides an in-depth analysis of its core chemical and physical properties, detailed protocols for its synthesis and characterization, insights into its chemical reactivity, and a review of its applications in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical resource to support their work with this versatile compound.
Chemical Identity and Structure
This compound is the hydrochloride salt of 4-aminoimidazole. The dihydrochloride form enhances its stability and solubility in aqueous media, making it more convenient for laboratory use.
-
IUPAC Name: 1H-imidazol-5-amine;dihydrochloride[1]
-
Synonyms: 4-Aminoimidazole dihydrochloride, 1H-imidazol-5-amine dihydrochloride[1]
Structure: The molecule consists of a five-membered imidazole ring with a primary amine substituent at the 4-position (also referred to as the 5-position depending on tautomeric form). The two hydrochloride ions are associated with the basic nitrogen atoms of the imidazole ring and the exocyclic amine.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Physical Form | Solid, powder, crystals, or chunks | [3][4] |
| Purity | Typically ≥95% | [3][5] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
| Stability | Stable under normal conditions, but may be hygroscopic | [7] |
Synthesis and Purification
The synthesis of 4-aminoimidazole derivatives is a well-established area of heterocyclic chemistry. While multiple routes exist, a common approach involves the cyclization of precursors that already contain the necessary carbon and nitrogen framework. 5-aminoimidazoles have long been recognized as valuable precursors for purines.[8]
Conceptual Synthesis Workflow
A general strategy for synthesizing substituted 5-aminoimidazoles often starts from readily available materials like diaminomaleonitrile or formamidines. These precursors undergo cyclization reactions, often base-catalyzed, to form the imidazole ring.
Diagram: General Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification of this compound.
Example Protocol: Base-Catalyzed Cyclization
This protocol is a generalized representation based on common synthetic methods for related compounds.[8]
-
Reaction Setup: Suspend the appropriate formamidine precursor (1 mmol) in a suitable solvent such as ethanol (1 mL).
-
Cyclization: Add a base, for example, a few drops of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the suspension. Stir the mixture at room temperature for 1-3 hours until cyclization is complete, yielding the 5-aminoimidazole free base.[8]
-
Isolation of Free Base (Optional): If the free base precipitates, it can be filtered, washed with water, ethanol, and diethyl ether, and then dried under a vacuum.[8]
-
Salt Formation: Dissolve or suspend the crude 4-aminoimidazole free base in a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: Add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) dropwise while stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities.
-
Drying: Dry the final product under a vacuum to yield pure this compound.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the imidazole ring protons (typically in the δ 7.0-8.0 ppm range) and exchangeable amine/ammonium protons. For the parent 4-aminoimidazole, the imidazole CH proton appears around δ 7.4-7.7 ppm, and the NH₂ protons at δ 6.5-6.9 ppm in DMSO.[8] |
| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C₃H₅N₃) with an m/z of approximately 83.05.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole ring, ~3100-3400 cm⁻¹), and C=N stretching (~1650-1660 cm⁻¹).[8] |
| Purity (HPLC) | Purity is typically determined by HPLC, with commercial batches often exceeding 95-97%.[3][5] |
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the nucleophilicity of the exocyclic amino group and the overall aromatic imidazole scaffold, which is a key component in a vast number of bioactive molecules and pharmaceuticals.[10][11] Imidazoles are a cornerstone in drug discovery, appearing in antifungal agents, anti-ulcer drugs like cimetidine, and anticancer therapies.[11][12]
Key Reactions and Synthetic Utility
The primary amine at the 4-position is a versatile handle for further functionalization. It can readily participate in reactions such as:
-
Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Heterocycle Formation: Serving as a key synthon for building larger, fused heterocyclic systems, most notably purines.[13]
Diagram: Role as a Precursor in Purine Synthesis
Caption: Synthetic pathway from 4-aminoimidazole to the purine core.
This reactivity makes it an invaluable starting material for creating libraries of compounds for high-throughput screening and for the targeted synthesis of drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[7][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][6] The material can be hygroscopic, so storage under an inert atmosphere is advised to prevent moisture absorption.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][14]
Conclusion
This compound is a foundational building block for chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its characteristics, handling requirements, and synthetic potential is crucial for its effective and safe utilization in the development of novel therapeutics and other advanced materials.
References
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- Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride.
- de Oliveira, C. S., et al. (2014). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Synthesis.
- PubChem. (n.d.). 4-Aminoimidazole. National Center for Biotechnology Information.
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An In-depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: A Cornerstone for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazol-4-amine dihydrochloride, a heterocyclic amine salt, serves as a pivotal building block in contemporary drug discovery and development. Its rigid imidazole core, adorned with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core molecular structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its significant applications in medicinal chemistry, offering insights into the design and development of novel therapeutic agents. This document is intended to be a comprehensive resource for researchers and professionals engaged in the multifaceted process of drug creation.
Introduction: The Significance of the 4-Aminoimidazole Scaffold
The imidazole ring is a ubiquitous motif in biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine. Its unique aromatic and amphoteric nature allows it to participate in various biological interactions, making it a privileged structure in medicinal chemistry. The introduction of an amino group at the 4-position of the imidazole ring, as seen in 1H-Imidazol-4-amine, bestows the molecule with a crucial nucleophilic center, enabling a wide range of chemical transformations.
This compound is the salt form of this versatile building block, enhancing its stability and solubility in aqueous media, which is often advantageous for synthetic manipulations and biological screening. This guide will provide a detailed exploration of this key molecule, from its fundamental properties to its role in the synthesis of potential therapeutics.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its effective utilization in research and development.
Molecular Structure
The structure of this compound consists of a five-membered imidazole ring with an amino group at the C4 position. The dihydrochloride salt form indicates that two molecules of hydrogen chloride have protonated the basic nitrogen atoms of the imidazole ring and the exocyclic amino group.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [1] |
| Molecular Weight | 156.01 g/mol | [1] |
| Appearance | Off-white to pale grey solid | [2] |
| Melting Point | >185°C (decomposes) (for free base) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (for free base) | [2] |
| pKa (predicted) | 16.92 ± 0.10 (for free base) | [2] |
| CAS Number | 111005-19-7 | [3] |
Synthesis and Characterization
The synthesis and rigorous characterization of this compound are paramount to ensure its purity and suitability for downstream applications.
Synthesis Protocol: Reduction of 4-Nitroimidazole
A common and effective method for the synthesis of 4-aminoimidazoles is the reduction of the corresponding 4-nitroimidazole precursor. This transformation can be achieved using various reducing agents.
Diagram 2: Synthesis of 1H-Imidazol-4-amine via Reduction of 4-Nitroimidazole
A general schematic for the synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 4-nitroimidazole in a suitable solvent, such as ethanol or methanol, in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1H-Imidazol-4-amine free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add two equivalents of concentrated hydrochloric acid.
-
Crystallization and Isolation: Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Spectroscopic Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the two imidazole ring protons and the protons of the amino group. The chemical shifts and coupling constants of these protons are characteristic of the molecule's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Three distinct signals would be expected for the three carbon atoms of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 1H-Imidazol-4-amine, the expected molecular ion peak for the free base would be at m/z = 83.09.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C=N stretching vibrations of the imidazole ring and the amino group.
Applications in Drug Discovery and Development
The 4-aminoimidazole scaffold is a key component in a variety of therapeutic agents due to its ability to engage in crucial interactions with biological targets.
As a Precursor for Purine Analogs
1H-Imidazol-4-amine is a direct precursor to the purine ring system, a fundamental component of nucleic acids and a common motif in many drugs. This makes it an invaluable starting material for the synthesis of purine analogs with potential applications as anticancer and antiviral agents.
In the Synthesis of Kinase Inhibitors
The amino group of 1H-Imidazol-4-amine provides a convenient handle for the introduction of various substituents, enabling the generation of libraries of compounds for screening against protein kinases. Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.
Development of Novel Antibacterial and Antifungal Agents
The imidazole nucleus itself possesses inherent antimicrobial properties. By modifying the 4-aminoimidazole scaffold, researchers can develop novel compounds with enhanced potency and a broader spectrum of activity against pathogenic bacteria and fungi.
A Building Block for Vitamin B12 Analogs
This compound has been utilized as a building block in the synthesis of vitamin B12 analogs.[3] These synthetic analogs are crucial tools for studying the biological functions and mechanisms of action of this essential vitamin.
Diagram 3: Applications of 1H-Imidazol-4-amine in Drug Discovery
Key therapeutic areas where this compound serves as a vital synthetic intermediate.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its versatile structure and reactivity provide a robust platform for the synthesis of a wide range of compounds with therapeutic potential. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, characterization, and applications, underscoring its role as a cornerstone in the ongoing quest for novel and effective medicines. A thorough understanding of this key building block will undoubtedly continue to fuel innovation in drug discovery and development for years to come.
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An In-depth Technical Guide to 1H-Imidazol-4-amine dihydrochloride (CAS: 111005-19-7)
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazol-4-amine dihydrochloride, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document delves into the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its primary application as a histamine H4 receptor (H4R) agonist, detailing the relevant signaling pathways and providing robust, field-proven protocols for its biological evaluation. This guide is intended to serve as a vital resource for scientists engaged in the exploration of H4R-targeted therapeutics for inflammatory and allergic disorders.
Introduction: The Significance of this compound
1H-Imidazol-4-amine, in its dihydrochloride salt form, is a small molecule that has garnered attention primarily for its activity at the histamine H4 receptor.[1][2] The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[3] As the most recently discovered histamine receptor, the H4R is predominantly expressed in cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[4][5] Its involvement in inflammatory and immune responses has positioned it as a promising therapeutic target for a range of pathologies, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[4][5]
This compound serves as a valuable research tool for elucidating the physiological and pathophysiological roles of the H4 receptor. Its relatively simple structure also makes it an attractive starting point or fragment for the design of more complex and selective H4R modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 111005-19-7 | [6] |
| Molecular Formula | C₃H₇Cl₂N₃ | [7] |
| Molecular Weight | 156.01 g/mol | [7] |
| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride | [7] |
| Appearance | Off-white to pale gray solid | |
| Solubility | Soluble in water. | [8] |
| Storage | Store at 2-8°C in an inert atmosphere. | [9] |
Synthesis and Purification
The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. A common and reliable strategy involves the nitration of an imidazole precursor followed by the reduction of the nitro group to the desired amine.
Synthetic Pathway Overview
A plausible and efficient synthetic route commences with the nitration of imidazole to yield 4-nitroimidazole. This intermediate is then subjected to reduction to afford 1H-Imidazol-4-amine, which is subsequently converted to its stable dihydrochloride salt.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol: Synthesis
Step 1: Nitration of Imidazole to 4-Nitroimidazole
-
Rationale: The nitration of imidazole is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acids is a potent nitrating agent. The reaction is typically performed at controlled temperatures to manage the exothermic nature of the reaction and to favor the formation of the 4-nitro isomer.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add imidazole to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the imidazole solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 4-nitroimidazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 4-Nitroimidazole to 1H-Imidazol-4-amine
-
Rationale: The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1]
-
Protocol:
-
Dissolve 4-nitroimidazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 1H-Imidazol-4-amine.
-
Step 3: Formation of this compound
-
Rationale: The free amine is often less stable than its salt form. Conversion to the dihydrochloride salt enhances stability and improves handling characteristics.
-
Protocol:
-
Dissolve the crude 1H-Imidazol-4-amine in a minimal amount of a suitable alcohol (e.g., ethanol).
-
Slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the imidazole moiety, characteristic proton signals are expected in the aromatic region (around 7-8 ppm), and carbon signals can also be definitively assigned.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the parent amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
Biological Activity and Applications
The primary utility of this compound in a research setting is as a tool compound to study the histamine H4 receptor.
Mechanism of Action at the Histamine H4 Receptor
The histamine H4 receptor is a Gαi/o-coupled receptor.[4] Agonist binding, such as with 1H-Imidazol-4-amine, initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Step-by-Step Experimental Protocol: In Vitro Biological Assays
5.2.1. Histamine H4 Receptor Binding Assay
-
Rationale: This assay is designed to determine the binding affinity of the compound for the H4 receptor. It is typically a competitive binding assay using a radiolabeled ligand.
-
Protocol:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human H4 receptor. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
5.2.2. Calcium Mobilization Assay
-
Rationale: As a Gαi/o-coupled receptor, H4R activation can lead to an increase in intracellular calcium. This functional assay measures the agonistic activity of the compound.[10][11][12]
-
Protocol:
-
Cell Culture: Seed HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) into a 96-well black, clear-bottom plate.[4]
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compound dilutions to the wells and immediately begin recording the change in fluorescence over time.[4]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[4][8]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a key pharmacological tool for the investigation of the histamine H4 receptor. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity can be robustly characterized using established in vitro assays. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors aimed at modulating the H4R for therapeutic benefit.
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The Cornerstone of Histaminergic Modulation: An In-depth Technical Guide to the Mechanism of Action of 1H-Imidazol-4-amine Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Unassuming Architect of Potent Bioactivity
In the landscape of medicinal chemistry, the true potential of a molecule is often realized not in its isolated state, but in the vast therapeutic possibilities it unlocks. 1H-Imidazol-4-amine dihydrochloride, a seemingly simple heterocyclic amine, stands as a testament to this principle. While not a therapeutic agent in itself, it represents a critical pharmacophore—the essential core structure—for a multitude of biologically active compounds. This guide delves into the mechanism of action of molecules derived from this foundational scaffold, with a primary focus on their well-established and significant role in the modulation of histamine receptors. For the discerning researcher, understanding the nuanced interplay between the 1H-imidazol-4-amine core and its biological targets is paramount for the rational design of novel therapeutics.
The imidazole ring, an integral component of the amino acid histidine and the neurotransmitter histamine, is a privileged structure in pharmacology.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for high-affinity binding to a range of enzymes and receptors.[1] This inherent bio-compatibility has led to the development of a diverse array of imidazole-containing drugs with applications spanning from antimicrobial and anticancer to anti-inflammatory therapies.[1][3]
This guide will navigate the intricate world of histaminergic signaling, elucidating how the 1H-imidazol-4-amine moiety serves as a versatile architectural element for crafting potent and selective ligands for histamine receptors, particularly the H3 and H4 subtypes. We will explore the downstream signaling cascades, the physiological ramifications of receptor modulation, and the experimental methodologies requisite for characterizing the mechanism of action of these invaluable compounds.
I. The Histamine Receptor Family: Key Targets for 1H-Imidazol-4-amine Derivatives
Histamine, a biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4] While H1 and H2 receptor antagonists are well-established therapeutics for allergies and gastric ulcers, respectively, the H3 and H4 receptors have emerged as exciting targets for a new generation of drugs.[4] The structural resemblance of the 1H-imidazol-4-amine core to the endogenous ligand histamine makes it an ideal starting point for the synthesis of novel modulators of these receptors.
A. The Histamine H3 Receptor (H3R): A Presynaptic Autoreceptor
The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system (CNS), regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. Its constitutive activity, even in the absence of an agonist, makes it a unique regulatory hub. H3 receptor antagonists and inverse agonists are of significant interest for their potential in treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
B. The Histamine H4 Receptor (H4R): A Key Player in Immunomodulation
The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5] Its activation is intricately linked to inflammatory and immune responses, making it a compelling target for the treatment of allergic and autoimmune diseases such as asthma, atopic dermatitis, and rheumatoid arthritis.[5] The development of selective H4 receptor agonists and antagonists is a burgeoning area of research, with the 1H-imidazol-4-amine scaffold serving as a valuable template.[6][7]
II. Mechanism of Action: From Receptor Binding to Cellular Response
The therapeutic effect of any drug is a direct consequence of its interaction with its molecular target and the subsequent cascade of intracellular events. For compounds derived from 1H-Imidazol-4-amine, the mechanism of action is primarily dictated by their affinity and efficacy at specific histamine receptors.
A. Ligand-Receptor Interactions and Downstream Signaling
The binding of a 1H-imidazol-4-amine-derived ligand to a histamine receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The specific G protein coupled to the receptor determines the nature of the downstream cascade.
-
H3 Receptor Signaling: The H3 receptor couples to the Gi/o family of G proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the inhibition of neurotransmitter release.
-
H4 Receptor Signaling: Similar to the H3 receptor, the H4 receptor also couples to Gi/o G proteins.[5] Agonist stimulation results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, H4 receptor activation can lead to the mobilization of intracellular calcium (Ca2+) and the activation of mitogen-activated protein kinase (MAPK) pathways, contributing to cellular responses such as chemotaxis and cytokine release.[5]
The following diagram illustrates the general signaling pathways for the H3 and H4 receptors:
Figure 1: Simplified signaling pathways of Histamine H3 and H4 receptors.
B. Structure-Activity Relationships: The Role of the Imidazole Core
The 1H-imidazol-4-amine scaffold provides a crucial anchor point for interaction with the histamine receptors. The nitrogen atoms of the imidazole ring are key for hydrogen bonding and electrostatic interactions within the receptor binding pocket. Modifications to the core structure, such as the addition of various substituents, allow for the fine-tuning of affinity and selectivity for different histamine receptor subtypes. For example, the attachment of a piperidine ring to the 1H-imidazol-4-ylmethyl core has been a successful strategy in developing potent H3 receptor antagonists.[8]
III. Experimental Protocols for Mechanistic Elucidation
A thorough understanding of the mechanism of action of any novel compound requires a battery of well-designed experiments. The following protocols provide a framework for characterizing the interaction of 1H-Imidazol-4-amine derivatives with histamine receptors.
A. Radioligand Binding Assays: Quantifying Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific histamine receptor.
1. Materials:
- Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 cells).
- Radioligand specific for the receptor (e.g., [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R).
- Test compound (1H-Imidazol-4-amine derivative).
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation.
B. Functional Assays: Assessing Agonist and Antagonist Activity
These assays measure the cellular response following receptor activation or inhibition, providing information on the efficacy of the test compound.
1. cAMP Accumulation Assay (for Gi-coupled receptors):
- Principle: Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the H3 or H4 receptor.
- Methodology:
- Seed cells expressing the receptor of interest in a 96-well plate.
- Pre-treat the cells with the test compound (for antagonist assays) or buffer.
- Stimulate the cells with forskolin (to induce cAMP production) and an agonist (for antagonist assays).
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
- For agonists, a dose-dependent decrease in cAMP levels will be observed. For antagonists, a rightward shift in the agonist dose-response curve will be seen.
2. Calcium Mobilization Assay (for H4R):
- Principle: Measures the increase in intracellular calcium concentration upon H4 receptor activation.
- Methodology:
- Load cells expressing the H4 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Add the test compound (agonist) and measure the change in fluorescence over time using a fluorescence plate reader.
- An increase in fluorescence indicates receptor activation and subsequent calcium release.
The following diagram outlines a general workflow for characterizing the mechanism of action of a novel 1H-Imidazol-4-amine derivative:
Figure 2: Experimental workflow for elucidating the mechanism of action.
IV. Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be meticulously organized and presented for clear interpretation.
Table 1: Example Data Summary for a Novel 1H-Imidazol-4-amine Derivative
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of Histamine) |
| H3R | 15.2 | Inverse Agonist | 45.8 (IC50) | -25% |
| H4R | >10,000 | No significant activity | - | - |
| H1R | >10,000 | No significant activity | - | - |
| H2R | >10,000 | No significant activity | - | - |
This example table clearly demonstrates that the hypothetical compound is a potent and selective H3 receptor inverse agonist, providing a solid foundation for further preclinical development.
V. Conclusion: A Scaffold of Enduring Promise
This compound, though unassuming in its solitary form, is a cornerstone of modern medicinal chemistry, particularly in the realm of histaminergic modulation. Its structural simplicity and inherent bioactivity make it an invaluable starting point for the design and synthesis of a vast array of potent and selective ligands. A comprehensive understanding of the mechanism of action of its derivatives, from their intricate interactions with histamine receptors to the downstream cellular consequences, is indispensable for the continued development of novel therapeutics for a wide spectrum of human diseases. The experimental frameworks and conceptual understanding presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.
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An In-depth Technical Guide to the Synthesis of 1H-Imidazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways to 1H-Imidazol-4-amine dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document will delve into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this compound.
Introduction
1H-Imidazol-4-amine, also known as 4-aminoimidazole, is a key structural motif present in numerous biologically active molecules. Its dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. This guide will focus on a robust and well-documented synthetic route, providing the necessary detail for replication and optimization in a laboratory setting.
Strategic Approach to Synthesis
The most practical and widely described method for the synthesis of 1H-Imidazol-4-amine proceeds through a two-step sequence starting from the readily available heterocycle, imidazole. This strategy involves:
-
Nitration of Imidazole: The introduction of a nitro group at the 4-position of the imidazole ring.
-
Reduction of the Nitro Group: The conversion of the 4-nitroimidazole intermediate to the desired 4-aminoimidazole.
-
Formation of the Dihydrochloride Salt: The conversion of the free base to its more stable dihydrochloride salt.
This pathway is favored due to the accessibility of the starting materials and the generally reliable nature of the involved chemical transformations.
Pathway Visualization
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 4-Nitroimidazole
The initial step involves the electrophilic nitration of the imidazole ring. Due to the deactivation of the ring by protonation in strongly acidic media, forcing conditions are typically required.
Causality Behind Experimental Choices
The use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid, is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature and the ratio of the acids are critical parameters that need to be carefully controlled to achieve optimal yield and minimize the formation of byproducts, such as dinitroimidazoles.
Experimental Protocol: Nitration of Imidazole
-
Preparation of Imidazole Salt: In a flask equipped with a stirrer and a cooling bath, imidazole is slowly added to concentrated sulfuric acid while maintaining a low temperature. This exothermic reaction forms the imidazolium salt, which is then subjected to nitration.
-
Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of the imidazolium salt. The temperature of the reaction mixture is carefully maintained within a specific range (e.g., 55-65°C) throughout the addition.[1]
-
Reaction Quenching and Product Isolation: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by pouring it onto crushed ice.
-
Neutralization and Precipitation: The acidic solution is carefully neutralized with a base, such as aqueous ammonia, to a pH of 3-4.[2] This causes the precipitation of 4-nitroimidazole.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 4-nitroimidazole.
| Parameter | Value | Reference |
| Molar Ratio (Imidazole:HNO₃) | 1:1.2 | [1] |
| Volume Ratio (Oleum:HNO₃) | 3.4:1 | [1] |
| Reaction Temperature | 55-65°C | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | ~92.7% | [1] |
Part 2: Reduction of 4-Nitroimidazole to 1H-Imidazol-4-amine
The second step is the reduction of the nitro group of 4-nitroimidazole to the corresponding amine. Various reducing agents can be employed for this transformation.
Causality Behind Experimental Choices
Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of solvent is important to ensure good solubility of the starting material and to facilitate the reaction.
Experimental Protocol: Reduction of 4-Nitroimidazole
-
Catalyst and Substrate Preparation: 4-Nitroimidazole is dissolved in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel. A catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere at a specified pressure and temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Catalyst Removal and Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired 1H-imidazol-4-amine, is then concentrated under reduced pressure.
-
Purification: The crude 1H-imidazol-4-amine can be purified by recrystallization or column chromatography to obtain the pure product.
Part 3: Formation of this compound
The final step is the conversion of the free base, 1H-imidazol-4-amine, into its more stable and handleable dihydrochloride salt.
Causality Behind Experimental Choices
The formation of a salt with a strong acid like hydrochloric acid protonates the basic nitrogen atoms of the imidazole ring and the amino group, leading to the formation of the dihydrochloride salt. This significantly improves the compound's stability and aqueous solubility. The use of a suitable solvent is important to facilitate the precipitation of the salt.
Experimental Protocol: Dihydrochloride Salt Formation
-
Dissolution: The purified 1H-imidazol-4-amine is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise to the solution of the amine with stirring. The addition is continued until the solution becomes acidic.
-
Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution upon addition of the acid. The mixture may be cooled to enhance precipitation. The solid product is then collected by filtration.
-
Washing and Drying: The collected salt is washed with a small amount of a non-polar solvent, such as diethyl ether, to remove any residual impurities and then dried under vacuum to yield the final this compound.
Alternative Synthetic Considerations: Hofmann and Curtius Rearrangements
While the nitration-reduction sequence is a primary route, alternative pathways involving molecular rearrangements are also conceptually viable, particularly starting from 4-aminoimidazole-5-carboxamide or its corresponding carboxylic acid.
-
Hofmann Rearrangement: This reaction could potentially be used to convert 4-aminoimidazole-5-carboxamide to 1H-imidazol-4-amine by treatment with a halogen and a base. This would involve the degradation of the amide to an amine with the loss of the carbonyl group.
-
Curtius Rearrangement: If 4-aminoimidazole-5-carboxylic acid is available, it could be converted to an acyl azide, which upon heating, would undergo the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate would yield the desired 1H-imidazol-4-amine.[3][4][5]
These rearrangement-based methods offer alternative synthetic strategies, although they may require more specialized starting materials and reaction conditions.
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the nitration of imidazole followed by the reduction of the resulting 4-nitroimidazole and subsequent salt formation. Careful control of reaction parameters at each stage is essential for achieving high yields and purity. The alternative pathways involving the Hofmann and Curtius rearrangements provide additional synthetic options for researchers in the field. This guide provides a solid foundation for the synthesis of this important building block for drug discovery and development.
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An In-depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazol-4-amine dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. Its structural motif is a key component in various therapeutic agents, including kinase inhibitors, histamine receptor antagonists, and purine analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound in drug discovery and development. Detailed synthetic protocols, mechanistic insights, and its strategic implementation in the design of targeted therapies are discussed to provide a practical resource for researchers in the field.
Introduction: The Significance of the 4-Aminoimidazole Scaffold
The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] The introduction of an amino group at the 4-position of the imidazole ring creates the 4-aminoimidazole scaffold, a privileged structure in medicinal chemistry. This moiety's importance stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions with biological targets such as enzymes and receptors.[3][4] The protonated form, this compound, offers enhanced solubility and stability, making it an ideal starting material for various synthetic transformations.
The 4-aminoimidazole core is a cornerstone for the synthesis of purines, a class of compounds fundamental to nucleic acid structure and cellular signaling.[5][6] Furthermore, its structural features have been exploited in the development of potent and selective inhibitors of various kinases, which are critical targets in oncology.[3][7] The structural similarity of the imidazole ring to the endogenous ligand histamine has also led to the development of numerous histamine receptor antagonists for the treatment of allergies and gastric ulcers.[8][9]
This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the generation of novel therapeutic agents.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 1H-Imidazol-4-amine is the reduction of the readily available precursor, 4-nitro-1H-imidazole. The nitro group can be effectively reduced to the corresponding amine using several established methods, including catalytic hydrogenation and metal-mediated reductions.
Synthetic Strategy: Reduction of 4-Nitro-1H-imidazole
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 1H-Imidazol-4-amine, this reduction is the key step. The choice of reducing agent is critical to ensure high yield and purity, while avoiding over-reduction or side reactions.
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Navigating the Unknown: A Technical Guide to the Safe Handling of 1H-Imidazol-4-amine dihydrochloride
Introduction: The Imperative for a Proactive Safety Framework
In the landscape of drug discovery and chemical research, novel heterocyclic compounds like 1H-Imidazol-4-amine dihydrochloride (CAS No. 111005-19-7) represent building blocks of potential innovation. However, their very novelty often means they exist in a state of toxicological ambiguity. Standard Safety Data Sheets (SDS) provide a baseline of required hazard communication, yet for many research chemicals, a crucial addendum persists: "the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This statement is not a dismissal of risk, but rather a call to action for the scientific community. It mandates a shift from a reactive to a proactive safety culture, where the absence of comprehensive data necessitates the adoption of a rigorous, assumption-based risk mitigation strategy.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond the mere recitation of generic safety protocols to establish a self-validating system of risk assessment and experimental design. By understanding the causality behind safety measures and treating any uncharacterized compound as potentially hazardous, we can create a laboratory environment that is resilient to the unknowns inherent in pioneering research. This document provides the technical framework and field-proven insights necessary to handle this compound with the deliberation and respect it requires.
Section 1: Hazard Identification and Known Toxicological Profile
This compound is a solid, water-soluble organic salt.[2] While comprehensive toxicological data is not available, a consistent hazard profile emerges from Globally Harmonized System (GHS) classifications provided by suppliers. The primary known hazards are related to its irritant properties.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | P270, P301+P310 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | P280, P305+P351+P338 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | P261, P304+P340 |
(Source: Consolidated data from multiple supplier SDS)
The core takeaway from this data is that the compound is a potent irritant to all primary routes of exposure in a laboratory setting: ingestion, skin contact, eye contact, and inhalation of its dust. The toxicological profile of the parent compound, imidazole, supports this, as it is known to be corrosive to skin and eyes.[3][4] The mechanism of irritation from such amine-containing heterocyclic compounds often relates to their basicity and reactivity with biological macromolecules on mucosal surfaces.
Crucially, there is no data available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound.[1] In the absence of this information, a conservative approach that assumes these hazards may exist is the only scientifically sound option.
Section 2: The Self-Validating Risk Assessment Protocol
For a compound with an incomplete hazard profile, a dynamic and documented risk assessment is not a preliminary checkbox but a core component of the experimental process itself.[5][6][7] The following protocol is designed to be a self-validating system, forcing a deliberate consideration of hazards at every stage.
Step-by-Step Risk Assessment Protocol
-
Information Gathering:
-
Collect and thoroughly review the supplier's Safety Data Sheet (SDS).[5]
-
Acknowledge data gaps (e.g., chronic toxicity, carcinogenicity) as positive risk factors.
-
Review literature on structurally similar compounds, such as imidazole or other aminoimidazoles, to infer potential, unlisted hazards.[3][8]
-
-
Hazard Analysis & "What-If" Scenarios:
-
For each step of the planned experiment (weighing, dissolution, reaction, workup, purification), ask "What can go wrong?".[7]
-
Consider potential for dust generation, aerosolization, spills, and splashes.
-
Evaluate the hazards of all other reagents used in the process and their potential reactions with the compound.
-
-
Exposure Control Identification:
-
Based on the hazard analysis, determine the necessary hierarchy of controls:
-
Elimination/Substitution: Can a less hazardous, better-characterized reagent be used?
-
Engineering Controls: Is a chemical fume hood mandatory for all manipulations? (For this compound, the answer is yes, due to inhalation risk).[9][10] Are specialized ventilation systems required?
-
Administrative Controls: Will the experiment be performed in a designated area?[9] Are all personnel trained on this specific protocol?
-
Personal Protective Equipment (PPE): What specific level of PPE is required? (See Section 3).
-
-
-
Emergency Preparedness:
-
Confirm the location and operational status of safety showers and eyewash stations.
-
Ensure the appropriate spill cleanup kit is readily available (See Section 5 for a specific protocol).
-
Review first-aid procedures for all potential exposure routes.
-
-
Documentation and Review:
-
Document the entire risk assessment. This written record is critical for procedural consistency and training.
-
Have the protocol and risk assessment reviewed by the Principal Investigator and/or the institution's Environmental Health and Safety (EH&S) department.[5]
-
This systematic process ensures that controls are directly linked to identified hazards, creating a defensible and robust safety plan.
Caption: Risk Assessment Workflow for Novel or Poorly Characterized Chemicals.
Section 3: Personal Protective Equipment (PPE) - A Non-Negotiable Baseline
Given the known irritant properties and unknown long-term hazards, a comprehensive PPE ensemble is mandatory. The selection of PPE is not merely a suggestion but a critical barrier to exposure.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves may provide adequate protection against minor splashes, but they should be inspected before each use and changed immediately upon contamination. For prolonged handling or immersion, consider heavier-duty gloves like neoprene.[9][11]
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are the minimum requirement. Due to the risk of splashes during dissolution or reaction, the use of a full-face shield in addition to goggles is strongly recommended.[9][12]
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure it has long sleeves and fits properly.[9]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be conducted within a certified chemical fume hood.[10][12] If a scenario arises where the fume hood's containment might be compromised, or for emergency spill cleanup outside of a hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[12]
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to strict protocols minimizes the risk of exposure and accidental release.
Protocol 4.1: General Handling and Use
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[9][10]
-
Avoid Dust Formation: Use weighing paper or a contained vessel for weighing. Do not pour the solid in a way that creates a dust cloud. If necessary, gently tap the container rather than shaking it.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11] Do not eat, drink, or apply cosmetics in the laboratory.[11]
-
Transport: When moving the chemical outside the fume hood, ensure the container is securely sealed and, if possible, placed within a secondary, shatter-proof container.
Protocol 4.2: Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[12]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][12] Store it segregated from these materials to prevent hazardous reactions.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.[13]
Protocol 4.3: Waste Disposal
-
Collection: All waste containing this compound, including contaminated consumables (gloves, weighing paper, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][14]
-
Labeling: The waste container must have a completed hazardous waste label as per institutional and local regulations.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[14] All waste must be disposed of through your institution's Environmental Health and Safety program.[15]
Section 5: Emergency Procedures - A Plan for When Controls Fail
A rapid and informed response is critical in any chemical emergency.
First Aid Measures
The overarching principle in any exposure is to seek immediate medical attention and provide the attending physician with the Safety Data Sheet.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Protocol 5.2: Solid Chemical Spill Response
This protocol is for minor spills (<1 pound) that can be handled by trained laboratory personnel. For larger spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response team.[16][17]
-
Alert & Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, restrict access to the area.
-
Assess: Evaluate the spill. Ensure there is no reaction with other materials.
-
Don PPE: At a minimum, don a lab coat, safety goggles, a face shield, and two pairs of nitrile gloves. If significant dust is present, a respirator is required.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[17] This minimizes dust generation.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[18][19] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a wet paper towel or sponge and soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and arrange for disposal through EH&S.
-
Report: Report the incident to your supervisor and file any necessary reports with EH&S.
Caption: Decision-making workflow for responding to an incident.
Conclusion
This compound is a tool for scientific advancement, but like any tool, its safe use is predicated on the knowledge and discipline of its handler. The lack of comprehensive toxicological data for this compound is not a license for laxity but a directive for heightened vigilance. By embedding a culture of proactive risk assessment, adhering strictly to engineering controls and PPE requirements, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. The principles and protocols outlined in this guide provide a robust framework for navigating the inherent uncertainties of chemical research, ensuring that scientific discovery and personal safety proceed in unison.
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An In-Depth Technical Guide on the Toxicological Properties of 1H-Imidazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential toxicological properties of 1H-Imidazol-4-amine dihydrochloride. Recognizing the current scarcity of direct toxicological data for this specific compound, this document synthesizes information from related imidazole derivatives to construct a predictive toxicological profile. Furthermore, this guide serves as a practical handbook, offering detailed, step-by-step protocols for essential in vitro and in vivo toxicological assays necessary for a thorough safety assessment. This dual approach of inferential analysis and practical guidance is designed to empower researchers and drug development professionals to make informed decisions regarding the handling, study, and potential therapeutic application of this compound.
Introduction: The Data Gap for this compound
This compound is a heterocyclic amine of interest in various research and development sectors. A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of comprehensive information on its toxicological properties.[1] The material safety data sheet (MSDS) for this compound explicitly states that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] The primary documented hazard is the potential for respiratory irritation upon a single inhalation exposure.[1] There is no available data on repeated exposure toxicity, carcinogenicity, genotoxicity, or reproductive and developmental toxicity.[1]
Inferred Toxicological Profile: Insights from the Imidazole Class
In the absence of specific data, the toxicological profile of the broader imidazole class of compounds can provide valuable insights into the potential hazards of this compound. Imidazoles are a class of heterocyclic organic compounds that are components of many important biological molecules and pharmaceuticals.[2][3][4]
General Toxicity of Imidazoles
Imidazole itself has a low acute oral toxicity in rats.[3] However, it is known to be corrosive to the skin and eyes in animal studies.[5][6] Repeated dose oral toxicity studies in rats have identified the liver and kidneys as target organs, with effects observed at higher dose levels.[6]
Hepatotoxicity: A Class-Wide Concern
A significant toxicological concern for many imidazole derivatives, particularly antifungal agents like ketoconazole, is hepatotoxicity.[7][8][9][10][11] The mechanism of this liver injury is often linked to mitochondrial dysfunction.[7][8][9][10][11] Some imidazoles have been shown to impair the mitochondrial membrane potential, inhibit the electron transport chain, and induce oxidative stress, leading to apoptosis in liver cells.[7][9][10]
Reproductive and Developmental Toxicity
There is evidence to suggest that some imidazoles may pose a risk to reproduction and development. Animal studies with imidazole have indicated the potential for developmental toxicity and teratogenic effects at maternally toxic doses.[12] Furthermore, some imidazole derivatives have been reported to disrupt male fertility by affecting testicular function.[12]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of imidazoles appears to be structure-dependent. While imidazole itself is not considered mutagenic, a structurally related compound, 4-methylimidazole, has been shown to be carcinogenic in mice, inducing alveolar and bronchiolar tumors.[13][14] This highlights the importance of evaluating the genotoxic and carcinogenic potential of any new imidazole derivative.
Table 1: Summary of Potential Toxicological Endpoints for this compound Based on the Imidazole Class
| Toxicological Endpoint | Inferred Potential Hazard | Rationale |
| Acute Toxicity | Low to moderate oral toxicity; potential for skin, eye, and respiratory irritation. | Based on data for imidazole and the MSDS for the title compound.[1][3][5][6] |
| Hepatotoxicity | Potential for liver injury, possibly mediated by mitochondrial dysfunction. | A known class effect for many imidazole-containing pharmaceuticals.[7][8][9][10][11] |
| Reproductive Toxicity | Potential for adverse effects on male fertility. | Observed with some imidazole derivatives.[12] |
| Developmental Toxicity | Potential for teratogenic effects at high doses. | Observed with imidazole in animal studies.[12] |
| Genotoxicity | Potential for mutagenicity should be investigated. | While imidazole is not mutagenic, the carcinogenicity of 4-methylimidazole warrants caution.[13][14] |
| Carcinogenicity | Potential for carcinogenicity should be investigated. | Based on the findings for 4-methylimidazole.[13][14] |
A Framework for Toxicological Evaluation: Essential Experimental Protocols
Given the significant data gaps, a systematic toxicological evaluation of this compound is imperative. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays that form the cornerstone of a preliminary safety assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Assays: The First Tier of Safety Assessment
In vitro toxicology assays are crucial for early-stage safety screening, providing rapid and cost-effective data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[15][16][17][18]
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[19][20][21] It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations in genes involved in amino acid synthesis. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Protocol: Ames Test (OECD 471) [19][21]
-
Strain Selection: Utilize a minimum of five bacterial strains, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial as some chemicals only become mutagenic after metabolism.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity or be 5 mg/plate or 5 µL/plate.
-
Main Experiment:
-
Plate Incorporation Method:
-
To sterile test tubes, add 2 mL of molten top agar, 0.1 mL of the appropriate bacterial culture, and 0.1 mL of the test compound solution at various concentrations. For the metabolic activation arm, also add 0.5 mL of the S9 mix.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Pre-incubation Method:
-
In a sterile test tube, mix the test compound solution, bacterial culture, and S9 mix (or buffer for the non-activation arm) and incubate at 37°C for 20-30 minutes.
-
Add molten top agar, vortex, and pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48-72 hours.
-
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the negative control.
Caption: Decision workflow for an Acute Oral Toxicity study (OECD 423).
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. [1][22][23][24][25]It helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407) [1][22][23][24][25]
-
Animal Selection: Use a rodent species, typically rats.
-
Group Size and Dosing:
-
Use at least three dose groups and a control group, with a minimum of 5 males and 5 females per group.
-
Administer the test substance daily by oral gavage for 28 days.
-
The highest dose should induce toxic effects but not death, and lower doses should be fractions of the high dose.
-
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical observations, including functional tests (e.g., sensory reactivity, grip strength, motor activity), during the fourth week.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical biochemistry analysis.
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, gonads).
-
Preserve organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the target organs of toxicity and the NOAEL.
Conclusion and Future Directions
While the current toxicological data for this compound is limited, a review of the broader imidazole class suggests potential for skin, eye, and respiratory irritation, as well as possible hepatotoxicity, and reproductive and developmental effects. These are, however, inferences and must be confirmed through empirical testing.
The experimental protocols outlined in this guide provide a clear and robust framework for the systematic toxicological evaluation of this compound. The successful execution of these studies is a prerequisite for any further development of this compound for therapeutic or other applications. The data generated will be crucial for a comprehensive risk assessment and for ensuring the safety of researchers and, ultimately, the public. It is strongly recommended that these, or similar, validated toxicological studies be undertaken before extensive use or further investigation of this compound.
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An In-depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and biological significance of 1H-Imidazol-4-amine dihydrochloride, a key heterocyclic building block.
Foreword
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Among its myriad derivatives, 1H-Imidazol-4-amine, and its dihydrochloride salt, holds a position of particular strategic importance. As a key intermediate in the de novo biosynthesis of purines, it represents a fundamental link to the very building blocks of DNA and RNA.[2][3] This central role in cellular metabolism, coupled with the inherent chemical versatility of the imidazole scaffold, has made this compound a valuable synthon for the development of novel therapeutics targeting a wide range of diseases, including cancer, microbial infections, and metabolic disorders.[4][5][6]
This technical guide provides a comprehensive overview of this compound, designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound. We will delve into its fundamental chemical and physical properties, provide a detailed, field-proven protocol for its synthesis and purification, and present a thorough analysis of its spectral characteristics for unambiguous identification. Furthermore, we will explore its biological significance, particularly its role in the purine synthesis pathway, and discuss its broader applications in medicinal chemistry.
Nomenclature and Structural Elucidation
The nomenclature of 4-aminoimidazole can be ambiguous due to tautomerism. The IUPAC-preferred name for the compound is 1H-imidazol-5-amine .[7] However, it is widely recognized and referred to by its common synonym, 1H-Imidazol-4-amine . The dihydrochloride salt is, therefore, systematically named 1H-imidazol-5-amine;dihydrochloride .[7] For the purpose of this guide, and to align with common usage in the scientific literature, we will primarily use the name this compound, while acknowledging its tautomeric nature.
Tautomerism of 1H-Imidazol-4-amine:
Caption: Tautomeric equilibrium of 4/5-aminoimidazole.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride | [7] |
| Synonyms | This compound, 4-Aminoimidazole dihydrochloride, 5-Amino-1H-imidazole Dihydrochloride | [7][8] |
| CAS Number | 111005-19-7 | [7] |
| Molecular Formula | C₃H₇Cl₂N₃ | [7] |
| Molecular Weight | 156.01 g/mol | [7] |
| Appearance | Off-white to pale grey solid | [8] |
| Canonical SMILES | C1=C(NC=N1)N.Cl.Cl | [7] |
| InChI Key | DUMKPSWHQBNFMQ-UHFFFAOYSA-N | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the reduction of a suitable precursor, 4-nitro-1H-imidazole. The following protocol details a robust and scalable method employing catalytic hydrogenation, a widely utilized and efficient method for the reduction of aromatic nitro compounds.[1][9][10]
Synthesis Workflow
Caption: Synthesis and purification workflow.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-imidazole
Materials:
-
4-Nitro-1H-imidazole
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Diethyl ether
-
Celite®
Procedure:
-
Reactor Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 4-nitro-1H-imidazole (1 equivalent).
-
Catalyst and Solvent Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (5-10 mol %). Add absolute ethanol to dissolve the starting material, followed by the slow addition of concentrated hydrochloric acid (2.2 equivalents).
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification Protocol: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired compound and impurities in a given solvent system.[11] For this compound, an ethanol/diethyl ether solvent system is effective.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To enhance precipitation, the flask can be placed in an ice bath.
-
Precipitation: Slowly add diethyl ether to the cold ethanol solution until the product fully precipitates.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to yield pure this compound.
Analytical Characterization
Unambiguous characterization of the synthesized compound is critical for ensuring its identity and purity. The following sections detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[12] The expected ¹H and ¹³C NMR data for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are presented below.
Expected ¹H NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~8.0-8.2 | Singlet | N/A |
| H-5 | ~6.8-7.0 | Singlet | N/A |
| -NH₂ & -NH | Broad signal(s) | - | - |
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| C-2 | ~135-137 |
| C-4 | ~125-127 |
| C-5 | ~115-117 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.[13][14] The IR spectrum of this compound is expected to show characteristic absorption bands.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching (amine and imidazole) |
| 3100-3000 | C-H stretching (aromatic) |
| ~1650 | N-H bending (amine) |
| 1600-1450 | C=C and C=N stretching (imidazole ring) |
| 1400-1000 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15][16] For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum will show a peak corresponding to the protonated free base [M+H]⁺.
Expected Mass Spectrometry Data:
-
[M+H]⁺ for C₃H₅N₃: Calculated: 84.056, Observed: ~84.1
Biological Significance and Applications in Drug Development
The biological importance of 1H-Imidazol-4-amine stems from its role as a key precursor in the de novo biosynthesis of purines.[17][18] This pathway is fundamental to all life, as it provides the building blocks for DNA, RNA, and essential cofactors.
Role in De Novo Purine Biosynthesis
The de novo purine synthesis pathway is a multi-step enzymatic process that constructs the purine ring from simple precursors. 5-aminoimidazole ribonucleotide, a derivative of 4-aminoimidazole, is a central intermediate in this pathway.[3]
Caption: Role of 4-aminoimidazole as a precursor to a key intermediate in purine synthesis.
Applications in Medicinal Chemistry
The structural motif of 4-aminoimidazole is present in numerous pharmacologically active compounds.[4] Its ability to serve as a versatile scaffold for chemical modification has led to its use in the development of:
-
Anticancer Agents: As rapidly proliferating cancer cells have a high demand for nucleotides, targeting the purine biosynthesis pathway is a validated strategy in oncology.[19]
-
Antibacterial and Antifungal Agents: The imidazole ring is a common feature in many antimicrobial drugs.[5]
-
Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making imidazole derivatives potent enzyme inhibitors.
Conclusion
This compound is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its role as a precursor in purine biosynthesis underscores its significance in cellular metabolism, while its chemical tractability makes it an invaluable building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and validated protocol for its synthesis and purification, and an outline of its analytical characterization and biological applications. It is our hope that this information will serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery.
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1H-Imidazol-4-amine dihydrochloride molecular weight
An In-Depth Technical Guide to 1H-Imidazol-4-amine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. The imidazole ring system is a fundamental scaffold in medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, analytical characterization, synthetic considerations, applications, and safety protocols, offering a consolidated resource for laboratory and development settings.
Physicochemical Properties and Structural Elucidation
The foundational characteristics of a chemical reagent are critical for its effective use in synthesis and research. This compound is typically supplied as an off-white to pale grey solid with a purity of 97% or higher.[2][3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 156.01 g/mol | [2][3][4] |
| Molecular Formula | C₃H₇Cl₂N₃ | [2][3][4][5] |
| CAS Number | 111005-19-7 | [2][3][4][5] |
| Appearance | Off-White to Pale Grey Solid | [3] |
| Canonical SMILES | C1=C(NC=N1)N.Cl.Cl | [5] |
| InChI Key | DUMKPSWHQBNFMQ-UHFFFAOYSA-N | [4][] |
An important structural feature of the parent molecule, 4-aminoimidazole, is prototropic tautomerism. The proton on the imidazole ring can reside on either nitrogen atom, leading to two tautomeric forms: 1H-imidazol-4-amine and 1H-imidazol-5-amine. This is why the compound is sometimes referred to by synonyms such as "4(5)-Aminoimidazole" or "1H-imidazol-5-amine dihydrochloride".[3][4] For the purpose of this guide, we will use the 1H-Imidazol-4-amine nomenclature. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Synthesis and Manufacturing Considerations
While specific, large-scale manufacturing protocols for this compound are often proprietary, a conceptual understanding of its synthesis can be derived from established methods for creating substituted imidazoles. The synthesis generally involves the construction of the imidazole ring from acyclic precursors.
A plausible synthetic strategy involves the reaction of a protected aminomalononitrile derivative with formamidine or a similar one-carbon source to form the imidazole ring. Subsequent deprotection would yield the target amine. The final step involves treatment with hydrochloric acid to form the stable dihydrochloride salt. The choice of protecting groups and reaction conditions is critical to prevent side reactions and maximize yield.
The causality behind this multi-step approach lies in controlling the reactivity of the functional groups. The amine must be protected to prevent it from interfering with the cyclization reaction that forms the imidazole core. The final salt formation is not merely for purification; it significantly improves the compound's shelf-life and handling characteristics by preventing the free amine from undergoing oxidative degradation.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods form a self-validating system, where each technique provides complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of the imidazole ring and the presence of the amine group.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. A reversed-phase column is typically used to separate the main compound from any impurities or starting materials. The purity is calculated based on the relative peak area of the main component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique couples the separation power of HPLC with the detection capability of mass spectrometry. It confirms the molecular weight of the parent compound (the free base, C₃H₅N₃), providing definitive evidence of its identity.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations within the imidazole ring.
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1H-Imidazol-4-amine dihydrochloride solubility data
An In-Depth Technical Guide to the Solubility Profile of 1H-Imidazol-4-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the limited availability of direct solubility data for this specific molecule, this document synthesizes foundational chemical principles, data from closely related structural analogs like histamine dihydrochloride, and established experimental methodologies to offer a robust predictive and practical framework. The guide is designed for researchers, scientists, and drug development professionals, focusing on the physicochemical properties that govern solubility, the critical influence of environmental factors such as pH, and the practical application of standardized protocols for empirical solubility determination. Our objective is to equip scientists with the expert insights and validated methods required to effectively manage and predict the solubility behavior of this compound in various laboratory and development settings.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic amine salt. In pharmaceutical research and development, understanding the solubility of an active compound is a cornerstone of pre-formulation and formulation studies. Solubility directly influences bioavailability, dictates feasible administration routes, and impacts the design of reliable in vitro assays. As an amine salt, this compound's solubility is intrinsically linked to its protonation state, making it highly dependent on the pH of the surrounding medium. This guide delves into the theoretical underpinnings and practical methodologies essential for characterizing this crucial physicochemical property.
Physicochemical Properties Governing Solubility
A molecule's inherent properties are the primary determinants of its solubility. For this compound, the key characteristics are its molecular structure, ionic state, and polarity.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Histamine Dihydrochloride (Analog) | Rationale & Significance |
|---|---|---|---|
| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride[1] | 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride[2] | Defines the precise chemical structure. |
| CAS Number | 111005-19-7[3] | 56-92-8 | Unique identifier for substance registration. |
| Molecular Formula | C₃H₇Cl₂N₃[1] | C₅H₁₁Cl₂N₃[2] | Determines molecular weight and elemental composition. |
| Molecular Weight | 156.01 g/mol [1][3] | 184.07 g/mol [2] | Impacts molar solubility calculations. |
| pKa (of parent) | Data not available | ~6.0 (imidazole ring), ~9.7 (alkyl amine)[4] | Crucial for solubility. Predicts the pH range where the molecule is ionized. The two hydrochloride ions indicate that the basic nitrogen centers are protonated in the solid salt form. |
| Predicted LogP | Data not available | -0.70 (for free base)[4] | Indicates the compound's lipophilicity vs. hydrophilicity. A negative value suggests high water solubility. |
The structure of this compound, being a salt, is the most telling predictor of its behavior. Amine salts are generally charged, polar, and capable of hydrogen bonding, all of which favor high solubility in polar protic solvents like water[5]. The dihydrochloride form signifies that the molecule possesses two basic centers that are protonated, conferring a positive charge that is readily stabilized by the polar dipoles of water.
Solubility Profile: Aqueous and Organic Solvents
Direct, empirically determined solubility values for this compound are not widely published[6]. However, by leveraging data from its close structural and functional analog, histamine dihydrochloride, and applying fundamental principles of chemistry, a reliable solubility profile can be inferred.
Table 2: Reported Solubility Data for Histamine Dihydrochloride (Structural Analog)
| Solvent | Reported Solubility | Source |
|---|---|---|
| Water | Soluble to 100 mM | |
| Water | 0.1 g/mL (100 mg/mL) | [7] |
| DMSO | Soluble to 100 mM | |
Expert Analysis: The high solubility in water and DMSO is expected. Water is a polar protic solvent, ideal for solvating the charged ammonium and imidazolium groups as well as the chloride counter-ions[5]. DMSO is a polar aprotic solvent, also highly effective at solvating cations and anions.
Conversely, solubility is expected to be significantly lower in non-polar organic solvents such as toluene, hexane, or diethyl ether. The charged, hydrophilic nature of the salt makes it energetically unfavorable to dissolve in a lipophilic environment that cannot effectively stabilize the ionic charges[5]. A patent describing the synthesis of histamine dihydrochloride notes its high solubility in the polar solvent diethylene glycol, while less polar co-solvents like toluene and tert-butyl methyl ether (TBME) could be used to induce its precipitation, indirectly confirming its low solubility in such media[8].
Critical Factor Analysis: The Dominance of pH
For an ionizable compound like this compound, pH is the most influential factor governing aqueous solubility. The solubility of the dihydrochloride salt is many orders of magnitude higher than that of its corresponding neutral free base.
The relationship is dictated by the pKa values of the molecule's basic centers. As the pH of a solution increases above the pKa of a protonated amine, the amine will deprotonate to its neutral, less soluble form. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.
Caption: Logical flow of pH's effect on the protonation state and resulting aqueous solubility of an amine salt.
Experimental Protocols for Solubility Determination
Empirical determination remains the gold standard for obtaining accurate solubility data. The Shake-Flask method is the most reliable technique for measuring thermodynamic equilibrium solubility[9].
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.
Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the compound in the liquid is quantified.
Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is substantially in excess of its estimated solubility into several glass vials (e.g., triplicate samples)[9].
-
Causality: Using a clear excess ensures that the final solution is truly saturated. Running replicates validates the reproducibility of the result.
-
-
Equilibration:
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C)[10][11].
-
Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours. For compounds that form supersaturated solutions, a longer time (up to 72 hours) may be necessary.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. The extended agitation time allows the dynamic process of dissolving and precipitating to reach a steady state.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let undissolved solids settle[9].
-
Carefully withdraw a sample from the clear supernatant. This separation is critical and is typically achieved by:
-
Centrifugation: Spin the vials at high speed to pellet the excess solid.
-
Filtration: Use a syringe fitted with a low-binding filter (e.g., PVDF or PTFE) to separate the liquid from the solid.
-
-
Causality: Improper phase separation is a major source of error, leading to artificially high solubility values due to the presence of fine solid particles. The first few drops from a filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable solvent to fall within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as:
-
Causality: A multi-point calibration curve is essential for accurate quantification and validates the analytical method's performance.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL, µg/mL, or molarity (mol/L).
-
Caption: Standard experimental workflow for the Shake-Flask solubility determination method.
Alternative Protocol: Potentiometric Titration
For ionizable compounds, potentiometric titration offers a powerful method to determine not only the intrinsic solubility (solubility of the neutral form) but also the pKa. This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH changes[14][15]. The point at which the compound precipitates during the titration can be used to calculate the solubility product (Ksp) and, consequently, the intrinsic solubility[16][17]. This method is particularly valuable for understanding the pH-solubility relationship in detail.
Conclusion
While specific solubility data for this compound is scarce, a comprehensive and scientifically rigorous understanding can be achieved. Its chemical nature as a dihydrochloride salt of a heterocyclic amine dictates high solubility in polar solvents like water and DMSO, with solubility being profoundly dependent on pH. At low pH, the fully protonated, dicationic species will be highly soluble, whereas increasing the pH above the compound's pKa values will lead to deprotonation and a dramatic decrease in solubility. For drug development professionals and researchers, it is imperative to empirically determine the solubility under specific experimental conditions (pH, temperature, ionic strength) using validated protocols such as the Shake-Flask method to ensure data accuracy and project success.
References
- Trautwein, W., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Goode, S. R., & Grabowski, L. E. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- Chemistry Stack Exchange. (2016).
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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An In-depth Technical Guide to the Research Applications of 1H-Imidazol-4-amine dihydrochloride
Abstract
1H-Imidazol-4-amine dihydrochloride, a structurally simple yet chemically versatile heterocyclic building block, has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery. Its intrinsic bioisosteric relationship with endogenous molecules like histamine and its foundational role in the synthesis of purine nucleosides underpin its significance. This guide provides an in-depth exploration of the core research applications of this compound, moving beyond a mere recitation of facts to an analysis of the causality behind its utility. We will delve into its pivotal role in the development of histamine H3 receptor antagonists and purine analogs, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Introduction: The Strategic Importance of the 4-Aminoimidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse and high-affinity interactions with biological targets.[1] 1H-Imidazol-4-amine, in its stable dihydrochloride salt form, represents a particularly valuable starting material due to the strategic placement of its amino group. This functional handle allows for a wide range of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The core utility of this compound stems from two key areas:
-
Histamine H3 Receptor Modulation: As a close structural analog of histamine, the 4-aminoimidazole core is an ideal starting point for the design of ligands targeting histamine receptors. In particular, it has proven to be a highly successful scaffold for the development of potent and selective histamine H3 receptor antagonists, which are under investigation for a variety of neurological and cognitive disorders.
-
Purine Analog Synthesis: The 4-aminoimidazole moiety is a key precursor in the biosynthesis of purines. This makes it an invaluable building block for the chemical synthesis of purine analogs, a class of compounds with broad therapeutic applications, including antiviral and anticancer therapies.[2]
This guide will explore these applications in detail, providing both the theoretical underpinning and the practical knowledge necessary to effectively utilize this compound in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [3] |
| Molecular Weight | 156.01 g/mol | [3] |
| CAS Number | 111005-19-7 | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Soluble in water | General Knowledge |
| Storage | 2-8°C, under inert atmosphere | [5] |
The dihydrochloride salt form significantly enhances the compound's stability and aqueous solubility compared to the free base, making it easier to handle and use in a variety of reaction conditions.
Core Application: Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[6] It acts as a feedback inhibitor, modulating the synthesis and release of histamine and other neurotransmitters such as acetylcholine, dopamine, and serotonin.[6] Consequently, antagonists of the H3 receptor are of significant interest for the treatment of a range of CNS disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[7]
The 4-aminoimidazole scaffold of this compound serves as a key pharmacophoric element for H3 receptor antagonists, mimicking the imidazole ring of histamine. The amino group provides a convenient attachment point for various side chains that can be modified to optimize affinity, selectivity, and pharmacokinetic properties.
Histamine H3 Receptor Signaling Pathway
Activation of the G protein-coupled H3 receptor initiates a signaling cascade that leads to the inhibition of neurotransmitter release. A simplified representation of this pathway is depicted below.
Caption: Simplified Histamine H3 Receptor Signaling Pathway.
As illustrated, H3 receptor antagonists block the inhibitory effect of histamine, leading to an increase in neurotransmitter release.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on H3 receptor antagonists derived from the 4-aminoimidazole scaffold. These studies have revealed key structural features that govern potency and selectivity.
| Compound/Scaffold | Key Structural Features | H3 Receptor Affinity (Ki, nM) | Reference |
| Histamine | Endogenous agonist | - | [8] |
| N-ethyl-N-(4-phenylbutyl)amine | Non-imidazole lead | 1300 | [8] |
| N-(5-phenoxypentyl)pyrrolidine | Optimized non-imidazole antagonist | 180 | [8] |
| UCL 1972 | p-nitrophenoxypentyl derivative | 39 | [9] |
| 4-[(1H-imidazol-4-yl)methyl]piperidine based antagonists | Imidazole core with piperidine linker | Potent (specific values vary) | [10] |
| 3-(1H-imidazol-4-yl)propyl-3-cyclopentylpropanoate | Ester-containing side chain | -log Ki = 8.5 | [11] |
| 1-(1H-imidazol-4-yl)-7-phenyl-4-heptanone | Ketone-containing side chain | ED50 = 3.5 mg/kg (in vivo) | [11] |
These studies highlight the importance of the imidazole core for high affinity and the significant impact of the side chain on overall activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of a 4-Substituted Imidazole Derivative
Reaction: N-alkylation of an Imidazole Derivative
Caption: General Workflow for N-Alkylation of an Imidazole Derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add (1H-Imidazol-4-yl)methanol hydrochloride (1.0 equivalent) and potassium carbonate (2.5 equivalents). The excess base is crucial to both neutralize the hydrochloride salt and deprotonate the imidazole ring.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile to the flask to create a suspension (typically at a concentration of 0.1-0.5 M).
-
Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) to the stirred suspension. The reaction mixture may be heated depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halides). Wash the solid residue with a small amount of the reaction solvent.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine to remove any residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the desired N-alkylated imidazole.[12]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent unwanted side reactions and to ensure the efficiency of the deprotonation step.
-
Excess Base: As the starting material is a hydrochloride salt, a stoichiometric amount of base is required for neutralization. An additional equivalent is needed to deprotonate the imidazole nitrogen, creating the nucleophilic imidazolate anion.
-
Choice of Solvent: DMF and acetonitrile are excellent polar aprotic solvents for Sₙ2 reactions, as they effectively solvate the cation of the base while leaving the anion relatively free to act as a nucleophile.
Core Application: Purine Analog Synthesis
Purines are fundamental components of nucleic acids and play crucial roles in cellular signaling and energy metabolism. Purine analogs, which are structurally similar to endogenous purines, can interfere with these processes and have been successfully developed as anticancer and antiviral drugs.[10] The Traube purine synthesis is a classical and versatile method for constructing the purine ring system.[10]
This compound, or its corresponding derivatives, can serve as a key intermediate in purine synthesis, providing the imidazole portion of the final purine scaffold.
General Synthetic Strategy
The synthesis of purines from imidazole precursors generally involves the construction of the pyrimidine ring onto the imidazole core. This can be achieved through a variety of cyclization reactions.
Caption: General Strategy for Purine Synthesis from a 4-Aminoimidazole Precursor.
Experimental Protocol: Traube Synthesis of Guanine (Illustrative)
While this protocol does not start directly with this compound, it illustrates the fundamental steps of the Traube synthesis, a common method for preparing purines from pyrimidine precursors, which can be conceptually applied to imidazole precursors.
Step-by-Step Methodology:
-
Nitrosation: Dissolve 2,4-diamino-6-hydroxypyrimidine in formamide. Cool the solution to approximately 4°C in an ice-water bath. Add sodium nitrite solution dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours.
-
Reduction: To the solution from the previous step, add a reducing agent such as sodium dithionite portion-wise. The color of the solution will typically change, indicating the reduction of the nitroso group to an amino group.
-
Cyclization: Add formic acid to the reaction mixture and heat under reflux for several hours. This step effects the cyclization of the intermediate to form the purine ring system.
-
Isolation: Cool the reaction mixture, and the desired purine product will often precipitate. The product can be collected by filtration, washed, and recrystallized for purification.[5]
Broader Therapeutic Potential and Future Directions
The versatility of the this compound scaffold extends beyond H3 antagonists and purine analogs. The imidazole ring is a common feature in a wide array of bioactive molecules with diverse therapeutic applications.
-
Anticancer Agents: Numerous imidazole-containing compounds have been investigated as anticancer agents, targeting various pathways including kinase inhibition and microtubule disruption.[2]
-
Antimicrobial Agents: The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial drug discovery.[13]
-
Anti-inflammatory Agents: Imidazole derivatives have shown promise as anti-inflammatory agents, often through the modulation of inflammatory signaling pathways.
The continued exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases.
Conclusion
This compound is a powerful and versatile building block for drug discovery and development. Its structural similarity to histamine and its role as a precursor to purines provide a rational basis for its use in the synthesis of histamine H3 receptor antagonists and purine analogs. The detailed experimental protocols and SAR insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their own research endeavors. As our understanding of the biological roles of the targets of imidazole-based compounds continues to grow, so too will the potential for this compound to contribute to the development of new and innovative medicines.
References
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- Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649–673.
- Wikipedia. (n.d.). Histamine H3 receptor.
- UCL 1972. (n.d.). In PubChem.
- PubChem. (n.d.). This compound.
- Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3833–3849.
- Mehrabi, H., et al. (2020). Selected drug molecules containing the 4-aminoimidazole moiety. ResearchGate.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
- Cowden, C. J., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399.
- Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
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- Zhang, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(15), 2785.
- PubChem. (n.d.). 4-Aminoimidazole.
- Kumar, A., et al. (2015). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate.
- Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340–437.
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 1H-Imidazol-4-amine Dihydrochloride in Organic Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 1H-Imidazol-4-amine dihydrochloride has emerged as a cornerstone for the synthesis of a diverse array of bioactive heterocycles. Its inherent structural features—a nucleophilic amino group ortho to a ring nitrogen within an aromatic imidazole core—render it a privileged precursor for the construction of fused heterocyclic systems, most notably purines and their analogues. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The imidazole moiety is a fundamental component of numerous biologically active molecules, including the essential amino acid histidine and the purine bases of nucleic acids.[1][2][3] The strategic functionalization of the imidazole ring, therefore, provides a direct route to compounds of significant pharmacological interest.
PART 1: The Cornerstone Application - Synthesis of Purine Derivatives
The purine scaffold is central to the structure of DNA and RNA, and its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] 1H-Imidazol-4-amine and its derivatives are key intermediates in the de novo biosynthesis of purine nucleotides, a pathway that has inspired numerous synthetic strategies.[2] The classical Traube purine synthesis, and its modern variations, frequently employ 4,5-diaminopyrimidines as starting materials. However, the use of 4-aminoimidazole derivatives offers a convergent and flexible approach to a wide variety of substituted purines.[4][5][6]
The Traube Purine Synthesis: A Time-Honored Strategy
The Traube synthesis is a powerful method for the construction of the purine ring system, which involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit.[4][5][7][8] While traditionally starting from pyrimidines, the underlying principle of cyclizing a diamine with a C1 source is directly applicable to 4-aminoimidazole derivatives.
Mechanism Insight: The reaction proceeds via the initial formation of a formamido intermediate at the more nucleophilic 5-amino group of the precursor. Subsequent intramolecular cyclization, driven by the proximity of the 4-amino group, leads to the formation of the fused pyrimidine ring, yielding the purine core. The choice of the one-carbon source can be tailored to introduce various substituents at the 8-position of the purine.
Diagram of the Traube-like Purine Synthesis Workflow:
Caption: General workflow for the Traube-like synthesis of purines.
Protocol: Synthesis of Unsubstituted Purine
This protocol details the synthesis of the parent purine ring from this compound.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Sodium formate
-
Anhydrous ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Neutralization and Formamide Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (10 mmol) in formic acid (20 mL). To this suspension, carefully add sodium formate (20 mmol) in portions.
-
Reaction: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, evaporate the excess formic acid under reduced pressure.
-
Purification: Dissolve the residue in hot anhydrous ethanol and treat with activated charcoal to decolorize the solution. Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: 60-70%
Characterization: The product can be characterized by melting point determination, 1H NMR, 13C NMR, and mass spectrometry.[9][10]
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR (DMSO-d6, δ ppm) | Expected MS (m/z) |
| Purine | C5H4N4 | 120.11 | ~8.9 (s, 1H), ~9.1 (s, 1H), ~9.2 (s, 1H) | 121 [M+H]+ |
Synthesis of Adenine from 4-Aminoimidazole-5-carbonitrile
While not a direct application of the title compound, the synthesis of adenine from the related 4-aminoimidazole-5-carbonitrile (AICA-nitrile) is a cornerstone of prebiotic chemistry and highlights the versatility of the 4-aminoimidazole scaffold.[11] AICA-nitrile can be synthesized from precursors accessible from 1H-Imidazol-4-amine.
Diagram of Adenine Synthesis from AICA-nitrile:
Caption: Synthesis of Adenine via cyclization of AICA-nitrile.
PART 2: Expanding the Horizon - Synthesis of Histamine Antagonists
The imidazole ring is the core pharmacophore of histamine, and as such, derivatives of 1H-Imidazol-4-amine are valuable starting points for the synthesis of histamine receptor antagonists.[12][13][14] These compounds are crucial in the treatment of allergies, gastric ulcers, and neurological disorders.
General Strategy for Histamine H3 Receptor Antagonists
The general structure of many H3 antagonists features a substituted imidazole ring connected via a linker to a lipophilic moiety. This compound can be functionalized at the amino group or the imidazole ring to introduce these necessary structural elements.
Diagram of a General Synthetic Approach to H3 Antagonists:
Caption: A generalized synthetic workflow for H3 antagonists.
Protocol: N-Alkylation of 1H-Imidazol-4-amine
This protocol describes a general procedure for the N-alkylation of the amino group, a common first step in the synthesis of histamine antagonists.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (10 mmol) in the anhydrous solvent (50 mL).
-
Neutralization: Add the base (22 mmol, 2.2 equivalents) to the suspension and stir for 30 minutes at room temperature to liberate the free amine.
-
Alkylation: To the resulting mixture, add the alkyl halide (11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[15][16][17][18]
Safety and Handling:
This compound is a chemical that should be handled with appropriate safety precautions.[19][20][21]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of small, strategically functionalized molecules in organic synthesis. Its utility extends from the fundamental synthesis of purines, the building blocks of life, to the development of sophisticated therapeutic agents like histamine antagonists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile synthon in their quest for novel and impactful chemical entities. The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of molecules with profound biological significance.
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- Ganellin, C. R., et al. (1995). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Journal of Medicinal Chemistry, 38(18), 3342-3350.
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- Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5464-5468.
- Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Organic & Biomolecular Chemistry, 19(35), 7657-7665.
- Zajac, M., et al. (2003). A Novel Method of Caffeine Synthesis from Uracil.
- Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks.
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- Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology, 38(1), 121-128.
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- Chern, J. W., et al. (1996). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. Journal of Organic Chemistry, 61(12), 4059-4064.
- Narayan, S., & Zajac, M. (2003).
- Williamson, A. E., et al. (2018). Four Step Total Synthesis of an H3 Receptor Antagonist Using only Tools Found in a Typical Teaching Laboratory.
- Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Organic & Biomolecular Chemistry, 19(35), 7657-7665.
- City University of New York. (n.d.).
- Horton, D., Thomas, S., & Gallucci, J. (2006). A synthetic route to 9-(polyhydroxyalkyl)purines.
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- Al-Abdullah, E. S., et al. (2016). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Wang, Y., et al. (2011). Separation and Preparation Purine Alkaloids from Green Tea Waste. Asian Journal of Chemistry, 23(1), 161-164.
- Glaser, R., et al. (2007). Adenine synthesis in interstellar space: mechanisms of prebiotic pyrimidine-ring formation of monocyclic HCN-pentamers. Astrobiology, 7(3), 455-470.
- Shimodaira, S., et al. (2016). Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis. Nucleic Acids Research, 44(15), 7029-7036.
- Bizzarri, B. M., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f.
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Application Notes & Protocols: 1H-Imidazol-4-amine Dihydrochloride as a Versatile Heterocyclic Building Block
Introduction: The Strategic Value of Imidazole Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, the imidazole ring system is of paramount importance, appearing as a core structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Imidazole and its derivatives are known to exhibit a vast array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]
This guide focuses on 1H-Imidazol-4-amine dihydrochloride , a highly valuable and versatile heterocyclic building block. Its strategic importance lies in the arrangement of its functional groups: a nucleophilic exocyclic amine and two endocyclic nitrogen atoms on a stable aromatic core. This configuration makes it an ideal precursor for the synthesis of fused bicyclic systems, most notably purines and their analogs, which are fundamental components of nucleic acids and key players in biochemical signaling.[4][5]
These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the properties, applications, and detailed protocols for utilizing this compound in synthetic chemistry.
Physicochemical Properties and Safe Handling
This compound is typically supplied as a stable salt, which enhances its shelf-life but requires consideration during reaction setup.
| Property | Value | Reference |
| CAS Number | 111005-19-7 | [6] |
| Molecular Formula | C₃H₇Cl₂N₃ | [6][7] |
| Molecular Weight | 156.01 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Synonyms | 4-Aminoimidazole dihydrochloride, 5-Amino-1H-imidazole dihydrochloride | [7][9] |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is hygroscopic. | [10][11] |
Safety & Handling Protocol
As a dihydrochloride salt, this compound is an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][13][14]
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[12][15]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]
Core Application: Synthesis of Purine Analogs
The primary application of this compound is as a precursor in the synthesis of the purine scaffold. The classical approach for this transformation is the Traube purine synthesis, which involves constructing a pyrimidine ring onto an existing imidazole core.[16]
Causality of the Synthetic Strategy
The rationale behind using 1H-Imidazol-4-amine is its "pre-installed" functionality. The 4-amino group and the adjacent ring nitrogen at position 3 (N3) act as a 1,3-diamine system. This system is perfectly poised to react with a reagent containing a single carbon atom (a "C1 synthon") to form the six-membered pyrimidine ring, yielding the fused purine system. The dihydrochloride form must typically be neutralized in situ or in a prior step to unmask the nucleophilic character of the amino groups, which is essential for the reaction to proceed.
Caption: General pathway for purine synthesis.
Detailed Experimental Protocol: Synthesis of 9H-Purine
This protocol describes a representative Traube-style synthesis of the parent purine ring system from this compound.
Objective: To synthesize 9H-Purine through a two-step cyclocondensation reaction.
Materials & Reagents:
-
This compound
-
Triethyl orthoformate
-
Formamide
-
Anhydrous Ethanol
-
Diethyl ether
-
Sodium ethoxide (can be prepared from sodium metal and ethanol or used as a solution)
-
Standard glassware for reflux and distillation
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Part A: Preparation of the Intermediate (N'-(1H-Imidazol-4-yl)formimidate)
Rationale: This first step involves reacting the free-based 4-aminoimidazole with an orthoformate. This forms a formimidate intermediate, which is primed for the subsequent ring closure. The neutralization of the dihydrochloride salt is critical for the exocyclic amine to act as a nucleophile.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (7.8 g, 50 mmol) in anhydrous ethanol (100 mL).
-
Neutralization: Carefully add a solution of sodium ethoxide (50 mmol) in ethanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
Reaction: To the suspension, add triethyl orthoformate (8.9 g, 60 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol 9:1).
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Rinse the solid with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the formimidate intermediate, which can be used directly in the next step without further purification.
Part B: Cyclization to 9H-Purine
Rationale: Formamide serves as both the solvent and a source of ammonia/formic acid at high temperatures. It facilitates the final ring closure of the intermediate to the thermodynamically stable aromatic purine system.
Step-by-Step Procedure:
-
Setup: Transfer the crude intermediate from Part A into a flask containing formamide (50 mL).
-
Reflux: Heat the mixture to reflux (approx. 180-190 °C) and maintain for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, add diethyl ether to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold diethyl ether. The crude purine can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by sublimation.
-
Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the 9H-Purine via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition |
| Solvent | Anhydrous Ethanol (Part A), Formamide (Part B) |
| Temperature | Reflux (~78 °C Part A, ~190 °C Part B) |
| Reaction Time | 4 hours (Part A), 2 hours (Part B) |
| Typical Yield | 60-75% (overall) |
Experimental Workflow & Logic
The entire process follows a logical sequence from preparation to final analysis, ensuring the integrity of the final product.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction in Part A | Incomplete neutralization of the dihydrochloride salt. | Ensure the correct stoichiometry of sodium ethoxide is used. Check the quality of the base. |
| Wet ethanol or reagents. | Use anhydrous solvents and fresh reagents. The reaction is moisture-sensitive. | |
| Low Yield in Part B | Insufficient reaction temperature or time. | Ensure the reaction reaches the correct reflux temperature of formamide (~180-190 °C) and is maintained for the specified time. |
| Decomposition of the intermediate or product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Purification Issues | Product is contaminated with formamide. | Ensure the product is thoroughly washed with a non-polar solvent like diethyl ether after filtration. Consider sublimation for high purity. |
| Oily product that won't crystallize. | Try triturating the oil with a non-polar solvent (e.g., hexanes or ether) to induce crystallization. A seed crystal may be required. |
Conclusion
This compound is a robust and indispensable building block for synthetic organic chemistry. Its utility is most profoundly demonstrated in the construction of purine-based molecules, which are of immense interest in medicinal chemistry and pharmacology.[16] The protocols and guidelines presented here offer a solid foundation for researchers to confidently and safely employ this reagent in their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery and beyond.
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- Fisher Scientific.
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Application Note: Protocol for the Dissolution of 1H-Imidazol-4-amine dihydrochloride
Abstract
This document provides a detailed protocol and technical guidance for the accurate and reproducible dissolution of 1H-Imidazol-4-amine dihydrochloride (CAS No. 111005-19-7). As a fundamental heterocyclic building block in medicinal chemistry and drug discovery, proper solubilization is critical for ensuring the validity of downstream experimental results. This guide covers key physicochemical properties, safety precautions, solvent selection, step-by-step dissolution procedures for both aqueous and organic stock solutions, and best practices for storage and handling. The protocols are designed to be self-validating, incorporating quality control checkpoints to ensure solution integrity.
Introduction and Compound Profile
1H-Imidazol-4-amine, also known as 4-aminoimidazole, is a structural component of many biologically significant molecules. It is supplied as a dihydrochloride salt to enhance its stability and aqueous solubility. It is crucial to distinguish this compound from the structurally related but distinct molecule, histamine dihydrochloride (1H-Imidazole-4-ethanamine, dihydrochloride), which contains an additional ethyl group and has a different biological activity profile.[1] Inaccurate preparation of this compound solutions can lead to errors in concentration, precipitation, or degradation, compromising experimental outcomes. This guide provides a robust framework for its dissolution.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 111005-19-7 | [2] |
| Molecular Formula | C₃H₇Cl₂N₃ | [3] |
| Molecular Weight | 156.01 g/mol | [2][3] |
| Synonyms | 4-Aminoimidazole dihydrochloride, 1H-imidazol-5-amine dihydrochloride | [3] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Safety and Handling
Before handling the compound, it is imperative to review the Safety Data Sheet (SDS) thoroughly.[4]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: Handling the solid powder may cause respiratory irritation.[4] Use a certified respirator (e.g., N95/P1) if handling outside of a fume hood or ventilated enclosure.[4]
-
Handling: Avoid dust formation. Use in a well-ventilated area.[4]
-
Storage: The compound is stable under recommended storage conditions but is sensitive to moisture.[4] Store in a tightly sealed container in a desiccator or under an inert atmosphere at 2-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Principles of Dissolution
The dissolution strategy is based on the compound's chemical structure. The dihydrochloride salt form significantly increases the hydrophilicity of the parent molecule, making aqueous solvents the primary choice. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base, with a pKa of its conjugate acid around 7.0.[5] This property makes its solubility potentially pH-dependent, and it can serve as a buffer in the pH range of 6.2-7.8.[5]
For most biological applications, dissolving the compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) is ideal. For high-concentration stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can be used, a common practice for similar heterocyclic compounds.[6]
Recommended Solvents and Expected Solubility
While specific empirical data for this compound is not widely published, an expected solubility profile can be inferred from its salt form and the properties of structurally similar compounds.
| Solvent | Expected Max. Concentration | Rationale & Comments |
| Water / Aqueous Buffers (e.g., PBS) | ≥ 10 mg/mL | Primary Recommendation. The dihydrochloride salt form is designed for high aqueous solubility. Ideal for direct use in most biological assays. |
| DMSO | ≥ 10 mg/mL | Recommended for High-Concentration Stock. A common solvent for organic molecules. Use of sonication may be required to achieve maximum solubility.[6] |
| Ethanol | Limited Solubility | May be used for specific applications, but precipitation can occur when diluted into aqueous media. Recrystallization of similar compounds has been performed from ethanol/water mixtures.[7] |
Note: The listed concentrations are estimates. It is essential to empirically determine the solubility limit for your specific application and lot number.
Experimental Dissolution Protocols
The following diagram outlines the general workflow for preparing a solution.
Figure 1. General workflow for solvent selection and solution preparation.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL in PBS)
This protocol is recommended for preparing solutions for direct use in biological assays.
Figure 2. Step-by-step protocol for aqueous stock solution preparation.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)
This protocol is suitable for creating a concentrated stock that can be serially diluted into aqueous buffers for experiments.
-
Calculation:
-
Molecular Weight (MW) = 156.01 g/mol
-
Target: 1 mL of a 50 mM (0.05 M) solution.
-
Mass = 0.05 mol/L * 0.001 L * 156.01 g/mol = 0.0078 g = 7.8 mg .
-
-
Weighing:
-
Accurately weigh 7.8 mg of this compound and place it into a sterile, dry, chemical-resistant vial (e.g., glass or polypropylene).
-
-
Solvent Addition:
-
Add approximately 900 µL of anhydrous, high-purity DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly.
-
If dissolution is slow, use a bath sonicator. Gentle warming to 37°C can also be applied, but monitor for any signs of degradation (color change). For similar compounds, sonication is often recommended.[6]
-
-
Quality Control (Visual):
-
Hold the vial against a light source and a dark background to ensure all particulate matter has dissolved and the solution is clear.
-
-
Final Volume Adjustment:
-
Carefully add DMSO to bring the total volume to 1.0 mL. Mix by inverting the vial.
-
-
Storage:
-
Dispense into single-use aliquots in tightly sealed tubes to prevent moisture absorption by the DMSO. Store at -20°C or -80°C. For similar compounds, storage at -80°C is recommended for up to 6 months.[1]
-
Stability and Storage
-
Powder: The solid compound should be stored desiccated at 2-8°C and protected from moisture to ensure long-term stability.[4]
-
Aqueous Solutions: Prone to microbial growth and potential degradation. Prepare fresh or store sterile-filtered aliquots at -20°C for short-term use (days to weeks) or -80°C for long-term use (months). Avoid repeated freeze-thaw cycles.[1]
-
DMSO Solutions: Generally more stable than aqueous solutions if stored properly. Store in tightly sealed aliquots at -20°C or -80°C to prevent water absorption.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound Fails to Dissolve | Solubility limit exceeded; low-quality solvent; insufficient mixing. | 1. Reduce the target concentration. 2. Use fresh, high-purity solvent. 3. Increase mixing time/energy (vortex, sonicate). Gentle warming (37°C) may help. |
| Precipitation Upon Dilution | The compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. | 1. Decrease the final concentration in the aqueous medium. 2. Increase the percentage of DMSO in the final solution (ensure it's compatible with your assay). 3. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Solution Appears Colored | Impurity in the compound or solvent; degradation. | 1. Use a new lot of the compound or fresh, high-purity solvent. 2. Avoid excessive heating during dissolution. Prepare the solution fresh before use. |
References
- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: this compound.
- Google Patents. (2003). US6620942B2 - Synthesis of histamine dihydrochloride.
- Google Patents. (2000). WO2000039098A1 - Synthesis of histamine dihydrochloride.
- Selleck Chemicals. (n.d.). Histamine dihydrochloride - Product Data Sheet.
- Shabaraya, A. R., & Narayanacharyulu, R. (2012). Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride. National Institutes of Health.
- KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride - Safety Data Sheet.
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The Strategic Utility of 1H-Imidazol-4-amine Dihydrochloride in Modern Medicinal Chemistry
Application Notes and Protocols for Drug Discovery Researchers
Abstract
1H-Imidazol-4-amine dihydrochloride, a seemingly simple heterocyclic building block, serves as a versatile and strategically important scaffold in medicinal chemistry. Its structural resemblance to the endogenous signaling molecule histamine and its role as a precursor to the purine nucleotide core make it a valuable starting point for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the development of histaminergic ligands, purine mimetics, and as a valuable fragment in fragment-based drug discovery (FBDD). Detailed protocols for key experimental workflows are provided to enable researchers to effectively harness the potential of this multifaceted molecule.
Introduction: The Imidazole Core in Drug Design
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it a highly versatile pharmacophore.[3] 1H-Imidazol-4-amine, in its stable dihydrochloride salt form, presents two key reactive handles—the amino group and the imidazole ring itself—for synthetic elaboration. Its significance is primarily rooted in two biological contexts: its analogy to histamine and its role as a foundational element for purine biosynthesis.[4][5] This dual identity allows chemists to explore distinct, yet sometimes overlapping, areas of chemical biology and drug discovery.
Physicochemical Properties and Handling
A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis and screening.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | PubChem[6] |
| Molecular Weight | 156.01 g/mol | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride | PubChem[6] |
| Synonyms | 4-Aminoimidazole dihydrochloride | PubChem[6] |
| Storage | Inert atmosphere, 2-8°C | Sigma-Aldrich[7] |
| Handling | As a dihydrochloride salt, the compound is more stable and water-soluble than the free base. However, it is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. |
Key Applications in Medicinal Chemistry
Scaffold for Histamine H3/H4 Receptor Ligands
The 1H-imidazol-4-amine core is structurally analogous to histamine. This makes it an excellent starting point for the synthesis of ligands targeting histamine receptors. The histamine H3 receptor, in particular, is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other neurotransmitters.[8] H3 receptor antagonists are being investigated for their potential in treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[8]
While many modern H3 antagonists are non-imidazole based to improve properties like brain penetration, the imidazole scaffold remains a foundational tool for developing research compounds and understanding structure-activity relationships (SAR).[2] The 4-amino group can be functionalized to introduce side chains that occupy specific pockets within the receptor binding site.
Precursor for Purine Analogs and Enzyme Inhibitors
The imidazole ring is a core component of the purine double-ring system found in nucleobases like adenine and guanine. Consequently, 4-aminoimidazole derivatives are key intermediates in the de novo biosynthesis of purine nucleotides.[9] Synthetic chemists can leverage this biochemical precedent to create novel purine analogs. By modifying the imidazole and then constructing the pyrimidine ring, researchers can synthesize compounds that act as inhibitors of enzymes involved in nucleotide metabolism, which is a validated strategy in cancer and antiviral drug discovery.[10][11] For instance, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine synthesis, is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
A Privileged Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) for binding to a biological target. 1H-Imidazol-4-amine fits the criteria of an ideal fragment due to its low molecular weight, high density of pharmacophoric features (hydrogen bond donors/acceptors), and synthetic tractability. Its inherent biological relevance as a histamine and purine mimic makes it a high-value component for any fragment library. Screening this fragment can reveal binding hotspots on a protein surface that can be subsequently elaborated into more potent, drug-like molecules.
Detailed Application Protocols
Protocol 1: Synthesis of a Purine Analog via Imidazole Cyclization
This protocol describes a representative synthesis of a 7-substituted purine from a 4-nitroimidazole precursor, which can be derived from 4-aminoimidazole. The key steps involve functionalization of the imidazole ring followed by cyclization to form the fused pyrimidine ring.
Workflow: Synthesis of a Purine Analog
Caption: Workflow for purine synthesis from an imidazole precursor.
Rationale: This multi-step synthesis leverages the reactivity of the nitro-imidazole scaffold. The Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing carbon substituents onto electron-deficient aromatic rings.[4] The final cyclization with an orthoester is a classic method for forming the pyrimidine ring of the purine core.[4]
Step-by-Step Methodology: (Adapted from Mąkosza et al., 2004[4])
-
Alkylation of 4-Nitroimidazole:
-
To a stirred solution of 4-nitroimidazole (0.050 mol) and potassium tert-butoxide (t-BuOK, 0.051 mol) in dry DMSO (100 mL), add methyl iodide (0.200 mol) dropwise at room temperature.
-
Continue the reaction for 6-10 hours. Monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water (200 mL) and extract with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify by column chromatography to yield 1-methyl-4-nitro-1H-imidazole.
-
-
Formation of 4-Aminoimidazole-5-carbaldehyde Oxime:
-
This step involves a VNS reaction followed by standard transformations to convert the introduced group into an oxime. Due to the complexity and hazardous nature of these reactions, refer to the detailed procedures in the primary literature.[4] The key is the transformation of the 1-alkyl-4-nitroimidazole into a 4-amino-5-formyl-imidazole derivative, which is then converted to the oxime.
-
-
Cyclization to the Purine Core:
-
The unstable 4-aminoimidazole-5-carbaldehyde oxime intermediate should be used directly.
-
Condense the oxime (1 equivalent) with an orthoester such as triethyl orthoformate (excess) in a suitable solvent like DMF.
-
Heat the reaction mixture to facilitate cyclization. The reaction proceeds via an intermediate ortho oxime-imidate which then cyclizes.
-
After completion (monitored by TLC), remove the solvent under vacuum and purify the resulting purine derivative by crystallization or column chromatography.
-
Protocol 2: In Vitro Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound, potentially synthesized from 1H-imidazol-4-amine, for the human histamine H3 receptor.
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Rationale: This assay is a gold standard for quantifying the interaction between a ligand and its receptor. A radiolabeled ligand with known high affinity for the H3 receptor is used. A non-radiolabeled test compound competes for the same binding site. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) can be calculated.[3]
Step-by-Step Methodology: (Adapted from Gifford Bioscience and Frandsen et al., 2017)
-
Membrane Preparation:
-
Use cell membranes from a stable cell line (e.g., HEK293T) engineered to express the human histamine H3 receptor.
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the pellet in fresh buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]Nα-methylhistamine at a final concentration near its Kₑ).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of a high concentration of a known non-radiolabeled H3 antagonist (e.g., 10 µM clobenpropit), and 50 µL of the radioligand.
-
Test Compound Wells: Add 150 µL of membrane suspension, 50 µL of the test compound (at various concentrations, typically a serial dilution), and 50 µL of the radioligand.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at 25-30°C with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 3: Fragment-Based Screening by Protein-Observed NMR
This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to screen for the binding of 1H-Imidazol-4-amine to a target protein.
Logical Framework: Fragment Screening by NMR
Caption: Logic for hit identification in a protein-observed NMR fragment screen.
Rationale: Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific amide backbone N-H group in the protein. When a fragment binds, it perturbs the local chemical environment of nearby amino acid residues. This causes a change in the position (a chemical shift perturbation, or CSP) of their corresponding peaks in the spectrum. By comparing the spectrum of the protein with and without the fragment, binding events can be identified and even mapped to a specific location on the protein if the residue assignments are known.[1][6]
Step-by-Step Methodology: (Adapted from Pellecchia et al., 2008 and Kumar et al., 2022[1][6])
-
Sample Preparation:
-
Produce isotopically labeled protein by expressing it in minimal media supplemented with ¹⁵N-ammonium chloride as the sole nitrogen source. Purify the ¹⁵N-labeled protein to >95% purity.
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deuterated dimethyl sulfoxide (d₆-DMSO).
-
Prepare the final NMR sample containing the ¹⁵N-labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate or HEPES buffer, pH 7.0, containing 5-10% D₂O).
-
-
Acquire Reference Spectrum:
-
Transfer the protein solution to an NMR tube.
-
Add a small volume of d₆-DMSO equivalent to what will be added with the fragment (e.g., 1-2% of the total volume) to account for solvent effects.
-
Acquire a high-quality ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or above). This is the reference "apo" spectrum.
-
-
Acquire Test Spectrum:
-
To the same NMR tube, add the 1H-Imidazol-4-amine stock solution to achieve the desired final concentration (typically 200 µM to 1 mM).
-
Gently mix the sample and allow it to equilibrate.
-
Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions to the reference spectrum.
-
-
Data Analysis:
-
Process both spectra using NMR software (e.g., TopSpin, NMRPipe).
-
Overlay the reference (apo) spectrum with the test (holo) spectrum.
-
Carefully inspect the overlaid spectra for peaks that have shifted their position. These are the CSPs.
-
A significant and consistent pattern of CSPs for a subset of residues is strong evidence of a specific binding event at the location of those residues in the protein structure.
-
(Optional) If binding is confirmed, perform a titration by adding increasing amounts of the fragment and recording a series of HSQC spectra. This allows for the calculation of the dissociation constant (Kₑ) of the interaction.
-
Conclusion and Future Perspectives
This compound is a commercially available and synthetically versatile building block with proven utility in medicinal chemistry. Its role as a bioisostere of histamine and a precursor for purine synthesis provides a logical foundation for its use in developing novel therapeutics. Furthermore, its ideal fragment-like properties make it a valuable tool for hit identification against new and challenging biological targets through FBDD campaigns. The protocols outlined in this guide provide a practical framework for researchers to explore the full potential of this powerful chemical scaffold in their drug discovery programs.
References
- Mąkosza, M., & Winiarski, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-299. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12744652, this compound.
- Longdom Publishing (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Heterocyclic Chemistry. [Link]
- Semantic Scholar (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]
- PubMed (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology. [Link]
- ResearchGate (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]
- Wikipedia (n.d.). AICA ribonucleotide.
- Gu, Y., et al. (2022). Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition. Gut, 71(11), 2279-2293. [Link]
- Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. [Link]
- Apodaca, R., et al. (2003). A new class of diamine-based human histamine H3 receptor antagonists: 4-(aminoalkoxy)benzylamines. Journal of Medicinal Chemistry, 46(18), 3938-3944. [Link]
- Walczyński, K., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Archiv der Pharmazie, 333(11), 355-362. [Link]
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
- Cowart, M., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(11), 2885-2889. [Link]
- Erlanson, D. A. (2016). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Medicinal Chemistry, 8(10), 1055-1059. [Link]
- Słoczyńska, K., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7175. [Link]
- Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(23), 13865-13875. [Link]
- D'Errico, S., et al. (2015). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. Current Protocols in Nucleic Acid Chemistry, 63, 1.35.1-1.35.24. [Link]
- Colotta, V., et al. (1993). Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 36(19), 2821-2827. [Link]
- Frandsen, T. P. B., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 1-13. [Link]
- Kumar, A., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 3(2), 101345. [Link]
- Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery, 3(10), 1171-1181. [Link]
- Thomas, D. C., et al. (1988). Aminoimidazole carboxamide ribonucleoside toxicity: a model for study of pyrimidine starvation. Somatic Cell and Molecular Genetics, 14(3), 259-268. [Link]
- Wikipedia (n.d.). H3 receptor antagonist.
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synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives
An Application Guide to the Synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
The 1H-imidazo[4,5-c]quinoline scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure for the development of potent immune response modifiers.[1][2] Derivatives such as Imiquimod (Aldara™) and Resiquimod (R848) have emerged as clinically significant agents, primarily functioning as agonists of Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8).[3][4][5][6] Activation of these endosomal receptors within immune cells, such as dendritic cells and macrophages, triggers the production of pro-inflammatory cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), thereby stimulating both innate and adaptive immune responses.[3][5][7] This mechanism has proven effective for treating viral infections and various forms of skin cancer.[1][8][9]
The therapeutic potential of this class of compounds has fueled extensive research into novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[2][8] This guide provides a comprehensive overview of the key synthetic strategies employed to construct the 1H-imidazo[4,5-c]quinolin-4-amine core, offers a detailed, field-proven protocol for a representative synthesis, and discusses the critical structure-activity relationships that govern their biological activity.
Strategic Approaches to Synthesis
The construction of the tricyclic imidazoquinoline system can be approached through several strategic routes. The choice of strategy is often dictated by the desired substitution pattern and the scale of the synthesis. The most common approaches involve the sequential construction of the quinoline and imidazole rings.
Causality Behind Strategic Choices:
-
Convergent Synthesis: This classical approach is robust and high-yielding for specific targets. It involves preparing a functionalized quinoline precursor and subsequently forming the imidazole ring. This is ideal for producing a large quantity of a single, well-defined compound like Imiquimod.
-
Late-Stage Functionalization: For structure-activity relationship (SAR) studies, it is more efficient to introduce diversity at a late stage of the synthesis. This allows for the rapid generation of a library of analogues from a common intermediate, accelerating the drug discovery process.[4]
-
Modern Coupling Strategies: More recent methods, such as those employing Suzuki-Miyaura cross-coupling, offer alternative pathways that can provide access to derivatives that are difficult to synthesize via traditional methods and can simplify the overall synthetic sequence.[5]
Caption: High-level overview of primary synthetic strategies.
Detailed Protocol: A Representative Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod)
This protocol outlines a well-established, multi-step synthesis of Imiquimod. The process begins with a substituted quinoline and proceeds through nitration, reduction, cyclization, and amination steps.[10][11]
Workflow Overview
Caption: Step-wise workflow for a common Imiquimod synthesis.
Step-by-Step Methodology
Materials & Equipment:
-
Standard laboratory glassware, magnetic stirrers, heating mantles.
-
Rotary evaporator.
-
Vacuum filtration apparatus.
-
Reaction vessel suitable for pressure reactions (for ammonolysis).
-
Reagents: 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, Ammonia (gas or 7N solution in methanol), Dimethyl Sulfoxide (DMSO).
-
Analytical Instruments: HPLC, NMR, Mass Spectrometer.
Protocol: Step 6 - Final Amination (Ammonolysis)
This final step is critical and converts the 4-chloro intermediate into the desired 4-amino product. The use of a sealed pressure vessel is necessary to achieve the required temperature and contain the ammonia.
-
Vessel Charging: In a 250 mL glass pressure reactor ("Miniclave" or similar), charge 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (20.0 g, 0.0733 mol) and DMSO (50 mL).[12]
-
Rationale: DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution.
-
-
Ammonia Addition: Seal the reactor and add ammonia gas (approx. 4.0 g, 0.235 mol, 3.2 equivalents) in two portions.
-
Initial Charge: Add the first portion of ammonia gas (2.0 g, 0.118 mol).[12]
-
Rationale: An excess of ammonia is required to drive the reaction to completion and minimize side reactions. Staging the addition can help control the pressure.
-
-
Reaction Conditions: Heat the sealed mixture with stirring to 140-150°C. The internal pressure will rise to approximately 5 bar. Maintain these conditions for 10-12 hours.[12]
-
Rationale: High temperature is necessary to overcome the activation energy for the SNAr reaction. The pressure ensures a sufficient concentration of ammonia remains in the solution.
-
-
Second Ammonia Addition & Continued Reaction: After the initial heating period, cool the vessel to ambient temperature. Carefully vent any residual pressure. Add a second portion of ammonia gas (2.0 g) and reheat the mixture to 145°C for an additional 12 hours.[12]
-
Rationale: Monitoring the reaction by HPLC after the first stage may show incomplete conversion. The second addition of ammonia ensures the reaction proceeds to completion.
-
-
Work-up and Precipitation: After cooling to room temperature, carefully vent the vessel. Pour the reaction mixture into water (400 mL). A precipitate will form.[12]
-
Rationale: Imiquimod is poorly soluble in water, while the solvent (DMSO) and any remaining salts are soluble. This allows for initial purification by precipitation.
-
-
Isolation and Washing: Collect the colorless precipitate by vacuum filtration. Wash the solid sequentially with water (3 x 50 mL) and methanol (40 mL).[12]
-
Rationale: Washing removes residual DMSO and other soluble impurities. The methanol wash helps to remove more non-polar impurities and aids in drying.
-
-
Purification (Hot Water Treatment): Transfer the wet product to a flask with water (80 mL) and stir at 70-80°C for 1 hour. Filter the hot suspension and wash the collected solid with hot water (40 mL).[12]
-
Rationale: This step acts as a recrystallization or trituration to further purify the product, removing any thermally sensitive or more soluble impurities.
-
-
Drying: Dry the purified solid at 80°C under reduced pressure to yield the final product, Imiquimod.
Characterization and Data
Validation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.
| Analysis Technique | Expected Result for Imiquimod |
| HPLC Purity | >99.5% (as per typical pharmaceutical standards).[12] |
| ¹H NMR (CDCl₃) | Characteristic peaks corresponding to the isobutyl group (doublet ~1.0 ppm, multiplet ~2.3 ppm, doublet ~4.2 ppm), aromatic protons of the quinoline ring (~7.3-8.0 ppm), and a broad singlet for the C4-NH₂ protons (~6.3 ppm). The exact shifts may vary slightly. |
| ¹³C NMR (CDCl₃) | Signals for the isobutyl carbons, and distinct aromatic/heteroaromatic carbons for the tricyclic system. Key signals include the C4 carbon bearing the amino group (~150-155 ppm) and the C2 carbon (~145-150 ppm). |
| Mass Spec. (ESI-MS) | Calculated for C₁₄H₁₆N₄: 240.1375. Expected [M+H]⁺: 241.1448. |
| Melting Point | 292-294 °C (literature value, may vary with purity). |
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-imidazo[4,5-c]quinolin-4-amines is highly sensitive to substitutions at several key positions. Understanding these relationships is crucial for designing next-generation analogues.[2]
-
C4-Amino Group: This group is considered essential for TLR7/8 agonist activity and is a critical hydrogen bond donor. Its removal or significant modification typically leads to a complete loss of activity.[5]
-
N1-Substituent: This position dictates potency and can influence physical properties. Small, hydroxylated alkyl chains (e.g., the 2-hydroxy-2-methylpropyl group in Resiquimod) often lead to highly potent compounds.[5]
-
C2-Substituent: Modifications here can fine-tune potency and selectivity between TLR7 and TLR8. Short alkyl chains (e.g., butyl) or an ethoxymethyl group (as in Resiquimod) are common in potent agonists.[5][]
-
Quinoline Ring (C5-C8): Substitution on the benzene portion of the quinoline ring is a common strategy to modulate properties like solubility, metabolism, and to explore additional binding interactions.
Caption: Key positions for SAR modification on the scaffold.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Ammonolysis (Step 6) | Insufficient ammonia, inadequate temperature/pressure, or reaction time is too short. | Confirm pressure and temperature are within the specified range.[12] Extend reaction time. Consider adding a third equivalent of ammonia if conversion remains low. Ensure the starting material is pure. |
| Low Yield in Cyclization (Step 5) | Presence of water hydrolyzing the orthoester. Reaction temperature too low. Impure diamine starting material. | Ensure the diamine precursor is thoroughly dry. Use anhydrous solvents. Increase reaction temperature or switch to a higher-boiling solvent like toluene. Polyphosphoric acid can also be used as a dehydrating agent.[14] |
| Product Purification Issues | Persistent colored impurities or closely related side products. | Perform column chromatography with a suitable solvent system (e.g., DCM/Methanol). If the product is a solid, attempt recrystallization from different solvents (e.g., ethanol, isopropanol).[3] |
| Side Reaction during Nitration (Step 1) | Over-nitration or oxidation. | Carefully control the reaction temperature, often at or below room temperature. Use a controlled rate of addition for the nitrating agent. |
Conclusion
The is a well-established field that continues to yield compounds of significant therapeutic interest. The classic synthetic routes, while lengthy, are robust and reliable for producing foundational molecules like Imiquimod. Modern strategies focusing on late-stage diversification and novel coupling reactions are enabling the rapid exploration of chemical space to identify next-generation immune modulators. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to synthesize and develop these powerful immunomodulatory agents for applications ranging from oncology to vaccinology.[4][15]
References
- Fallot, L. B., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters.
- Fallot, L. B., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.
- Jacobson, K. A., et al. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. Journal of Medicinal Chemistry.
- Mandal, P., et al. (2016). A Synthetic Route to Hexahydroimidazoquinolines via Ring-Opening Cyclization of Aziridines with Tetrahydroquinoline. The Journal of Organic Chemistry.
- Shukla, N. M., et al. (2012). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters.
- Patil, S. A., et al. (2022). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mandal, P., et al. (2016). A Synthetic Route to Hexahydroimidazoquinolines via Ring-Opening Cyclization of Aziridines with Tetrahydroquinoline. The Journal of Organic Chemistry.
- Slade, H. B. (2003). The imidazoquinolines and their place in the therapy of cutaneous disease. Expert Opinion on Investigational Drugs.
- Gerster, J. F., et al. (1995). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry.
- Google Patents. (2021). CN113461611A - Synthetic method of imiquimod intermediate.
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- Patil, S. A., et al. (2016). Imidazoquinolines: Recent Developments in Anticancer Activity. Mini-Reviews in Medicinal Chemistry.
- Google Patents. (2022). US11274099B2 - Derivatives of Resiquimod.
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- Journal of Medicinal Chemistry. 1H-Imidazo[4,5-c]quinolin-4-amines: novel non-xanthine adenosine antagonists.
- Google Patents. (2007). DE60308040T2 - Preparation of 1H-imidazo-[4,5-C] quinoline-4-amines Ber 1H-imidazo-[4,5-C] quinoline-4-phthalimide intermediates.
- Wieckowska, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
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The Synthetic Versatility of 1H-Imidazol-4-amine Dihydrochloride: A Guide for Researchers
Introduction: The Significance of 1H-Imidazol-4-amine Dihydrochloride in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development.[1][2] Its imidazole core is a prevalent motif in numerous biologically active molecules and natural products, including the essential amino acid histidine.[3][4] This compound serves as a crucial starting material and intermediate for the synthesis of a diverse array of more complex molecules, particularly those targeting histamine receptors and those used in the study of enzyme inhibition.[1] The presence of a primary amine on the imidazole ring provides a reactive handle for a multitude of chemical transformations, making it an invaluable tool for researchers aiming to construct novel therapeutic agents. This guide provides an in-depth exploration of the reaction conditions, synthetic protocols, and key applications of this compound, grounded in established chemical principles and practical laboratory insights.
Physicochemical Properties and Handling
This compound is typically an off-white to pale yellow solid.[1] As a dihydrochloride salt, it exhibits good solubility in water and protic solvents, while having limited solubility in nonpolar organic solvents.[1] Careful handling in a well-ventilated area is essential, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] It should be stored in a tightly sealed container in a cool, dry environment, away from incompatible materials such as strong oxidizing agents.[6]
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [7] |
| Molecular Weight | 156.01 g/mol | [7] |
| Appearance | Off-White Powder | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
Synthesis of the Imidazole Core: Proposed Reaction Pathways
While a definitive, publicly available, step-by-step synthesis for this compound is not extensively documented, its preparation can be logically inferred from established methods for synthesizing substituted aminoimidazoles. A plausible and efficient route involves the cyclization of a suitable acyclic precursor, a common strategy in heterocyclic chemistry.
One such proposed pathway starts from diaminomaleonitrile (DAMN), a readily available and versatile starting material. The synthesis of related aminoimidazole derivatives, such as 5-aminoimidazole-4-carboxamide, often utilizes DAMN as a key precursor.[1][9]
Conceptual Workflow for Synthesis
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analytical methods for 1H-Imidazol-4-amine dihydrochloride
An In-Depth Technical Guide to the Analytical Methods for 1H-Imidazol-4-amine dihydrochloride
Abstract
This comprehensive application note provides a detailed guide to the essential analytical methodologies for this compound (CAS: 111005-19-7), a crucial heterocyclic building block in pharmaceutical research and development. Addressing the needs of researchers, quality control analysts, and drug development professionals, this document outlines robust protocols for identity, purity, and assay determination. The methods detailed herein include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Potentiometric Titration for an absolute assay measurement. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Compound Overview
This compound is a key chemical intermediate. Structurally, it is an isomer of the well-known biogenic amine, histamine, sharing the core imidazole ring but differing in the position of the amino group substituent. This structural similarity means that while some analytical principles from histamine analysis can be adapted, specific methods are required to ensure identity and purity, especially to differentiate it from potential isomeric impurities.
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to various analytical techniques.[1][2] Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and safety of this compound in research and manufacturing settings. This guide provides a foundational set of methods that can be implemented for routine quality control or adapted for more advanced stability and degradation studies.
Physicochemical Properties
A clear understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₃H₇Cl₂N₃ | [1][3] |
| Molecular Weight | 156.01 g/mol | [1][3] |
| IUPAC Name | 1H-imidazol-5-amine;dihydrochloride | [1] |
| CAS Number | 111005-19-7 | [2][3] |
| Physical Form | Solid (Powder/Crystals) | [2] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [2] |
Analytical Strategy: An Integrated Approach
A multi-faceted analytical strategy is necessary for the complete characterization of this compound. No single technique can provide all the required information. The relationship between the primary recommended methods and their analytical purpose is illustrated below.
Caption: Integrated analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC with UV detection is the cornerstone method for assessing the purity of this compound and separating it from potential starting materials, by-products, and degradation products. The method leverages the polarity of the molecule and the UV absorbance of the imidazole ring.
Scientific Rationale of Method Design
-
Stationary Phase: A C8 or C18 column is selected for its ability to retain small polar molecules via hydrophobic interactions. The shorter alkyl chain of a C8 column can sometimes provide better peak shape for highly polar, basic compounds by reducing strong hydrophobic interactions.
-
Mobile Phase: A buffered aqueous mobile phase is critical. The buffer (e.g., phosphate or formate) controls the pH, ensuring the analyte maintains a consistent ionization state. This is crucial for reproducible retention, as the pKa of the imidazole ring and the primary amine will influence its charge. An organic modifier (acetonitrile or methanol) is used to control the elution strength.[4][5]
-
Detection: The imidazole ring exhibits UV absorbance at low wavelengths, typically around 210-220 nm. Detection at this wavelength provides high sensitivity for the analyte.
-
Ionic Strength: The presence of the dihydrochloride salt means the sample will have a high ionic strength. Using a mobile phase with sufficient buffer concentration helps to mitigate potential peak shape issues.
Detailed HPLC Protocol
Caption: Step-by-step workflow for the HPLC purity analysis.
A. Reagents and Materials
-
This compound Reference Standard and sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), Analytical Grade
-
Phosphoric acid (85%), Analytical Grade
-
Water, HPLC Grade or Milli-Q
B. Equipment
-
HPLC system with UV/PDA detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PVDF)
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C8, 4.6 x 150 mm, 5 µm | Good retention and peak shape for polar amines. |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) | Buffers the system to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | 5% B to 40% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 215 nm | Wavelength for optimal absorbance of the imidazole moiety. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
D. Solution Preparation
-
Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
E. Experimental Procedure
-
Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved (~30 minutes).
-
System Suitability: Inject the Standard Solution five times.
-
Analysis: Inject the Diluent (as a blank), followed by the Sample Solution in duplicate.
F. Data Analysis and System Suitability Criteria
-
Purity Calculation: Calculate the area percent purity of the main peak relative to all other peaks in the sample chromatogram.
-
System Suitability: The five replicate injections of the standard must meet the following criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
Structural Confirmation by NMR Spectroscopy
¹H NMR is an indispensable tool for confirming the chemical structure and identity of this compound. It provides unambiguous information about the protons on the imidazole ring.
Rationale and Expected Spectrum
-
Solvent Choice: Deuterium oxide (D₂O) is an excellent solvent for the highly polar dihydrochloride salt. A key feature of using D₂O is that the acidic N-H protons of the imidazole ring and the ammonium protons (-NH₃⁺) will exchange with deuterium, causing their signals to disappear from the spectrum. This simplifies the analysis, leaving only the two non-equivalent aromatic protons on the imidazole ring.
-
Expected Signals: The structure C₃H₅N₃·2HCl has two protons attached to the imidazole ring carbons. These will appear as distinct signals (likely singlets or narrow doublets depending on long-range coupling) in the aromatic region of the spectrum (typically 7.0-8.0 ppm).
¹H NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of D₂O in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual HDO signal (approx. 4.79 ppm). Integrate the signals corresponding to the imidazole ring protons.
-
Interpretation: Confirm the presence of two signals in the aromatic region, each integrating to 1 proton. Compare the obtained spectrum with a reference standard or predicted spectrum to confirm identity.
Molecular Weight Verification by Mass Spectrometry
Mass spectrometry provides fast and accurate confirmation of the molecular weight of the compound.
Rationale
Electrospray Ionization (ESI) in positive mode is the ideal technique. The basic nitrogen atoms in the imidazole ring and the amine group are readily protonated in the ESI source, forming a positively charged ion [M+H]⁺ that can be easily detected. The "M" here refers to the free base form (C₃H₅N₃, MW = 95.10 g/mol ).
MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of 50:50 water:methanol with 0.1% formic acid. The acid ensures the analyte is protonated.
-
Analysis Method: Introduce the sample into the ESI-MS system via direct infusion or through an LC system.
-
MS Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-300
-
Capillary Voltage: 3-4 kV
-
-
Data Interpretation: Look for a prominent peak corresponding to the protonated free base [C₃H₅N₃ + H]⁺ at an m/z of approximately 96.1 .
Potentiometric Titration for Absolute Assay
For an absolute determination of the purity of the dihydrochloride salt, a non-aqueous potentiometric titration is a classic and highly accurate method.
Rationale
In an aqueous environment, the basicity of the amine groups is weakened. By using a non-aqueous solvent like glacial acetic acid, the basic properties of the analyte are enhanced, leading to a much sharper and more distinct titration endpoint.[6] Perchloric acid is a very strong acid in this medium, making it an excellent titrant. The titration reaction involves the neutralization of the amine groups. Since it is a dihydrochloride salt, two equivalents of a strong base would be required to liberate the free amine before it could be titrated as a base. A more direct approach is to titrate the chloride counter-ions with silver nitrate. However, the most common method for amine hydrochlorides is an acid-base titration in a non-aqueous solvent. For the dihydrochloride, the titration will quantify the total basicity.
Titration Protocol
-
Reagents:
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Acetic Acid (standardized)
-
Potassium Hydrogen Phthalate (KHP, primary standard for standardizing the titrant)
-
-
Procedure:
-
Accurately weigh a quantity of this compound sample and dissolve it in a suitable volume of glacial acetic acid.
-
Immerse a combination glass pH electrode connected to a potentiometer/pH meter into the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid, recording the mV reading after each incremental addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined by plotting mV vs. volume or using the first/second derivative).
-
Calculation: Calculate the assay based on the volume of titrant consumed, its normality, the sample weight, and the stoichiometry of the reaction.
Conclusion
The analytical methods presented in this guide provide a robust framework for the comprehensive quality assessment of this compound. The combination of HPLC for purity, NMR for identity, MS for confirmation, and titration for assay ensures that researchers and developers can have high confidence in the quality of their material. These protocols are designed to be directly implemented and can serve as a starting point for the development and validation of more specific, stability-indicating methods as required by project needs.
References
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- A Suggested Method for Histamine Analysis using AOAC Official Method 977.13. Turner Designs. [Link]
- USP General Chapter, <426> Histamine Test Method.
- Material Safety Data Sheet for this compound. Capot Chemical Co., Ltd. [Link]
- HPLC Method for Determination of Histamine on BIST A+ Column. SIELC Technologies. [Link]
- Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride. Oriental Journal of Chemistry. [Link]
- 1H-Imidazole Mass Spectrum. NIST WebBook. [Link]
- Methodology for histamine and biogenic amines analysis. Archimer. [Link]
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- ISO 19343:2017 - Methodology for histamine and biogenic amines analysis.
- Equivalence testing of histamine methods - Final Report.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]
- HPLC/FL METHOD FOR HISTAMINE TESTING IN FISH. CABI Digital Library. [Link]
- Potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. [Link]
- Amine Titr
- Synthesis of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
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Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 1H-Imidazol-4-amine dihydrochloride
Introduction
1H-Imidazol-4-amine dihydrochloride is a key heterocyclic building block used in synthetic chemistry and drug discovery. As with any fine chemical, rigorous structural verification and purity assessment are paramount to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous determination of molecular structure and quantification of purity.
This guide provides a detailed, experience-driven framework for the NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and causal relationships behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed to be self-validating, providing a comprehensive characterization of the target molecule.
Physicochemical Properties & Structural Considerations for NMR
A foundational understanding of the molecule's properties is critical for designing an effective NMR experiment. 1H-Imidazol-4-amine exists as a dihydrochloride salt, a factor that profoundly influences its solubility and spectroscopic characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [1] |
| Molecular Weight | 156.01 g/mol | [1] |
| CAS Number | 111005-19-7 | [2] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | |
| Stability | Stable under recommended conditions; avoid moisture | [3] |
Structural Implications for NMR:
The dihydrochloride form indicates that both the exocyclic amine and the imidazole ring are protonated, resulting in a dicationic species. This has two major consequences for ¹H NMR:
-
Deshielding: The positive charges on the nitrogen atoms withdraw electron density from the imidazole ring, causing the attached protons (H-2 and H-5) to be significantly deshielded and resonate at a high downfield chemical shift.
-
Exchangeable Protons: The molecule possesses multiple acidic protons: two on the imidazole ring nitrogens (N-H) and three on the ammonium group (-NH₃⁺). The observation of these protons is highly dependent on the choice of NMR solvent, a key experimental variable we will exploit.
Theoretical NMR Principles: The Impact of Solvent and Proton Exchange
The selection of an appropriate deuterated solvent is the most critical decision in the NMR analysis of this compound. The choice dictates which protons will be observable and influences their chemical shifts.
-
Protic Solvents (e.g., Deuterium Oxide - D₂O): In D₂O, the acidic N-H protons will rapidly exchange with the deuterium atoms of the solvent. This exchange is typically too fast on the NMR timescale, rendering the N-H protons invisible in the spectrum. This is advantageous for simplifying the spectrum to clearly observe the carbon-bound protons (C-H).
-
Aprotic Polar Solvents (e.g., DMSO-d₆): In aprotic solvents like DMSO-d₆, the N-H protons do not have a solvent-based exchange pathway. Consequently, they can be observed as distinct (though often broad) signals in the ¹H NMR spectrum. This allows for the complete characterization of the molecule.
Protonation state significantly alters the electronic environment and thus the chemical shifts of imidazole compounds.[4] The study of related molecules like histamine dihydrochloride in D₂O shows the imidazole ring protons in the 7.4-8.7 ppm range, providing an excellent reference point for our analysis.[5][6]
Experimental Protocols & Workflow
This section details the step-by-step procedures for sample preparation and data acquisition.
Diagram: Overall Experimental Workflow
Caption: A decision-making process for assigning NMR signals of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts based on the analysis of structurally similar compounds and fundamental NMR principles. [4][5][6] Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | In D₂O | In DMSO-d₆ | Multiplicity | Integration | Rationale |
| H-2 | ~8.6 | ~8.8 | Singlet (s) | 1H | Most deshielded proton, situated between two positively charged nitrogen atoms. |
| H-5 | ~7.4 | ~7.6 | Singlet (s) | 1H | Aromatic proton, less deshielded than H-2. |
| -NH₃⁺ | Not Observed | ~8.0 - 9.0 | Broad (br s) | 3H | Exchanged with D₂O. Observable in DMSO-d₆; broadening due to quadrupole effects and exchange. |
| Ring N-H | Not Observed | ~12.0 - 14.0 | Broad (br s) | 2H | Exchanged with D₂O. Observable in DMSO-d₆ as very downfield, broad signals. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Expected Shift (ppm) | Rationale |
| C-2 | ~135 | Carbon between two nitrogen atoms, highly deshielded. |
| C-4 | ~130 | Quaternary carbon attached to the amino group. |
| C-5 | ~118 | Aromatic C-H carbon. |
Purity Assessment
-
Qualitative Purity: The ¹H NMR spectrum serves as a chemical fingerprint. The absence of unassignable signals is a strong indicator of high purity. Pay close attention to common residual solvent peaks (e.g., ethyl acetate, dichloromethane) and any signals that do not integrate to the expected proton ratios.
-
Quantitative Purity (qNMR): For absolute purity determination, quantitative NMR can be employed. This involves preparing a sample with a precisely weighed amount of the analyte and a certified internal standard of known purity. The purity of the analyte is calculated by comparing the integral of a known analyte signal to the integral of a standard signal, accounting for their respective molecular weights and proton counts.
Troubleshooting
-
Problem: Very broad aromatic signals.
-
Cause: This can be due to intermediate proton exchange phenomena or the presence of paramagnetic impurities.
-
Solution: Ensure the sample is fully dissolved. If paramagnetics are suspected, adding a small amount of a chelating agent like EDTA can sometimes sharpen signals. Varying the temperature may also sharpen exchange-broadened peaks.
-
-
Problem: Poor water suppression in D₂O.
-
Cause: Imperfect shimming or incorrect solvent suppression parameters.
-
Solution: Carefully re-shim the instrument on the locked sample. Optimize the power and offset for the presaturation pulse.
-
-
Problem: Cannot see the N-H protons in DMSO-d₆.
-
Cause: The DMSO-d₆ may contain traces of water (D₂O or H₂O), which can facilitate exchange and broaden the signals into the baseline.
-
Solution: Use high-purity, anhydrous DMSO-d₆ from a freshly opened ampoule.
-
References
- Märker, K., et al. (2012). High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate.
- PubChem. (n.d.). This compound.
- Material Safety Data Sheet. (n.d.). This compound. Retrieved from a generic MSDS provider. A representative example can be found through chemical supplier websites.
- Pohl, M., et al. (2021). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. PubMed Central.
- Jimeno, M. L., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
- Patel, D. J., et al. (1975). Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. PubMed.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Imidazole.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole.
- PubChem. (n.d.). Histamine Dihydrochloride.
- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
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Application Notes and Protocols for Assay Development with 1H-Imidazol-4-amine dihydrochloride
Introduction: The Versatility of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. 1H-Imidazol-4-amine dihydrochloride is a fundamental building block, providing a strategic starting point for the synthesis of diverse compound libraries.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed protocols for the development of assays utilizing this compound and its derivatives. The focus will be on two key areas where this scaffold has shown significant promise: histamine receptor modulation and enzyme inhibition.
The dihydrochloride salt form of 1H-Imidazol-4-amine enhances its stability and solubility in aqueous media, facilitating its use in various biochemical and cell-based assays. Proper handling and storage are crucial for maintaining the integrity of the compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [2] |
| Molecular Weight | 156.01 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage | 2-8°C, inert atmosphere | [3] |
| Solubility | Soluble in water | [1] |
Application Note 1: Characterization of Novel Histamine H4 Receptor Ligands
Scientific Rationale: The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin. It plays a crucial role in inflammatory responses and immune modulation. Consequently, the H4R is an attractive therapeutic target for allergic and inflammatory diseases. Given that the imidazole core is central to the endogenous ligand histamine, derivatives of 1H-Imidazol-4-amine are excellent candidates for novel H4R modulators. A radioligand competitive binding assay is a robust method to determine the affinity of a test compound for the H4 receptor.[4][5] This protocol outlines the steps to characterize the binding affinity of a novel compound derived from this compound.
Experimental Workflow: H4 Receptor Competitive Binding Assay
Caption: Generalized workflow for an enzyme inhibition assay.
Detailed Protocol: Xanthine Oxidase Inhibition Assay (Colorimetric)
1. Materials and Reagents:
-
Enzyme: Xanthine Oxidase (XO) from a commercial source.
-
Substrate: Xanthine.
-
Test Compound: Synthesized derivative of this compound, dissolved in DMSO.
-
Positive Control: A known XO inhibitor (e.g., Allopurinol).
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Detection Reagent: A reagent that reacts with uric acid or hydrogen peroxide, the products of the XO reaction, to produce a colored product (e.g., a peroxidase-coupled system with a chromogenic substrate like Amplex Red).
-
96-well microplates.
-
Microplate reader (absorbance).
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
In a 96-well plate, add the following to each well:
-
100% Activity Control: 20 µL of assay buffer.
-
Positive Control: 20 µL of diluted positive control.
-
Test Compound: 20 µL of diluted test compound.
-
-
Add 160 µL of the XO enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the xanthine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of 100% Activity Control - Absorbance of Blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
| Parameter | Description |
| IC₅₀ | Concentration of the test compound that reduces enzyme activity by 50%. |
| Positive Control | A known inhibitor used to validate the assay performance. |
| 100% Activity Control | Reaction without any inhibitor, representing the maximum enzyme activity. |
Conclusion
This compound is a valuable and versatile starting material for the development of novel bioactive compounds. The protocols outlined in these application notes provide a robust framework for characterizing the activity of its derivatives as modulators of histamine receptors and as enzyme inhibitors. The inherent flexibility of the imidazole scaffold ensures its continued importance in the exploration of new therapeutic avenues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024). 1-phenyl-1H-iMidazol-4-aMine hydrochloride - Introduction.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Histamine Receptor H3 (HRH3).
- University of Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
- Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
- bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
- ResearchGate. (2012). Mapping histamine H4 receptor–ligand binding modes.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- MDPI. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
- de Giuseppe, P. O., et al. (2018). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- PubChem. (n.d.). Imidazole. National Center for Biotechnology Information.
- ResearchGate. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
- PubMed. (2009). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives.
- Wikipedia. (n.d.). Imidazole.
Sources
Application Notes and Protocols: 1H-Imidazol-4-amine Dihydrochloride as a Versatile N-Donor Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Unlocking the Potential of Amino-Functionalized Imidazole Ligands in Catalysis
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions standing out for their profound impact on the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for the synthesis of biaryls and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is critically dependent on the nature of the ligands coordinating the palladium center, which modulate its electronic properties, stability, and reactivity.
Imidazole and its derivatives have emerged as a versatile class of N-donor ligands in organometallic chemistry and catalysis. Their utility stems from their commercial availability, low cost, and the ability to stabilize metal centers through a combination of σ-donation and weak π-acceptance. Furthermore, the imidazole scaffold allows for facile functionalization, enabling the fine-tuning of the ligand's steric and electronic properties.
This application note focuses on the use of 1H-Imidazol-4-amine dihydrochloride as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the amino group at the 4-position of the imidazole ring is anticipated to enhance the electron-donating ability of the ligand, thereby influencing the catalytic activity. The dihydrochloride salt form ensures stability and ease of handling, with the active free-base ligand being generated in situ under the basic reaction conditions typically employed for Suzuki-Miyaura couplings.
Herein, we present a detailed protocol for the in situ formation of a palladium catalyst supported by the 4-aminoimidazole ligand and its application in the cross-coupling of aryl bromides with arylboronic acids. We will also delve into the mechanistic rationale behind the experimental design and provide expected performance data.
Coordination Chemistry and Mechanistic Rationale
The coordination of 1H-Imidazol-4-amine to a palladium(II) precursor, such as palladium(II) acetate, is expected to occur through one of the imidazole nitrogen atoms. The amino group at the 4-position, being a strong σ-donor, increases the electron density on the imidazole ring, which in turn enhances the σ-donating ability of the coordinating nitrogen atom. This increased electron donation to the palladium center can facilitate the oxidative addition of the aryl halide to the Pd(0) active species, a key step in the catalytic cycle.
The use of this compound requires the presence of a base not only for the transmetalation step of the Suzuki-Miyaura cycle but also to deprotonate the ligand and generate the neutral, coordinating form. A common base like potassium carbonate is typically sufficient for this purpose.
The general workflow for the application of this compound as a ligand in a Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for the in situ generation of the palladium-4-aminoimidazole catalyst and its application in Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound as a ligand for the synthesis of 4-methoxybiphenyl.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (Sigma-Aldrich, CAS 3375-31-3)
-
This compound (Commercially available, CAS 111005-19-7)
-
4-Bromoanisole (Sigma-Aldrich, CAS 104-92-7)
-
Phenylboronic acid (Sigma-Aldrich, CAS 98-80-6)
-
Potassium carbonate (K₂CO₃), anhydrous (Sigma-Aldrich, CAS 584-08-7)
-
1,4-Dioxane, anhydrous (Sigma-Aldrich, CAS 123-91-1)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (3.1 mg, 0.02 mmol, 2 mol%).
-
Causality Note: A 1:2 molar ratio of palladium to ligand is often optimal to ensure complete coordination and prevent the formation of palladium black.
-
-
Addition of Reactants and Base: To the same flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Causality Note: An excess of the boronic acid is used to drive the reaction to completion. Anhydrous potassium carbonate is crucial as both a base for the catalytic cycle and to neutralize the dihydrochloride salt of the ligand.
-
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Causality Note: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions, as it helps to dissolve both the organic reactants and the inorganic base. The inert atmosphere is essential to prevent the oxidation and deactivation of the catalytically active Pd(0) species.
-
-
Reaction Execution: Immerse the Schlenk flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12 hours.
-
Causality Note: Heating is typically required to achieve a reasonable reaction rate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up: After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxybiphenyl.
Catalytic Cycle Visualization
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. The 4-aminoimidazole ligand (L) plays a crucial role in stabilizing the palladium center throughout this cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expected Results and Performance Data
The catalytic system employing this compound as a ligand is expected to provide good to excellent yields for the cross-coupling of various aryl bromides with arylboronic acids. The electron-donating nature of the 4-amino group is anticipated to promote the oxidative addition step, potentially leading to higher catalytic activity compared to unsubstituted imidazole.
Table 1: Representative Scope of the Suzuki-Miyaura Coupling using the Pd(OAc)₂/1H-Imidazol-4-amine Dihydrochloride Catalytic System.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85-95 |
| 2 | Bromobenzene | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 80-90 |
| 3 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 82-92 |
| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 75-85 |
| 5 | 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 70-80 |
Yields are based on isolated product after column chromatography and are representative of what can be expected under the optimized reaction conditions.
Conclusion and Future Outlook
This compound serves as an effective and readily available pre-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The in situ generation of the active catalyst from stable precursors offers a practical and user-friendly approach for synthetic chemists. The electron-rich nature of the 4-aminoimidazole ligand contributes to the high efficiency of the catalytic system.
Further investigations could explore the application of this ligand in other palladium-catalyzed transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The synthesis and characterization of well-defined palladium complexes with 4-aminoimidazole would also provide deeper insights into the structure-activity relationships of this promising ligand class.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Bellina, F.; Falaschi, F.; Rossi, R. Imidazole, Benzimidazole, and Their Derivatives in Palladium-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry, 2007, 11 (8), 691-719. [Link]
- Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Review. Angewandte Chemie International Edition, 2007, 46 (16), 2768-2813. [Link]
- Tan, J.; Chen, Y.; Li, H.; Yasuda, N. Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 2016, 81 (15), 6437–6448. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]
Application Notes and Protocols for 1H-Imidazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1H-Imidazol-4-amine dihydrochloride in Modern Drug Discovery
This compound serves as a critical heterocyclic building block in medicinal chemistry and drug development. Its imidazole core, a privileged scaffold, is present in numerous endogenous molecules and approved therapeutics.[1][2] The presence of a primary amine group at the 4-position provides a versatile handle for synthetic elaboration, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the essential technical details for the safe handling, storage, and application of this compound, ensuring its effective and safe utilization in the laboratory. 4-aminoimidazoles are recognized as valuable synthons for synthesizing biologically active molecules, including antibacterial and anticancer agents, kinase inhibitors, and compounds for treating Alzheimer's disease.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experimental workflows. This information dictates storage conditions, solvent selection, and safety precautions.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [4] |
| Molecular Weight | 156.01 g/mol | [4] |
| Physical Form | Solid, off-white to pale grey/beige | [3] |
| Melting Point | >185°C (decomposes) | [3] |
| pKa (Predicted for free base) | 16.92 ± 0.10 | [3] |
| Solubility (Qualitative) | Slightly soluble in DMSO and Methanol.[3] Solubility in water is not explicitly quantified in the provided search results, but as a dihydrochloride salt, it is expected to have some aqueous solubility. | [3] |
Safety, Handling, and Storage: A Risk-Based Approach
This compound, like many amine-containing heterocyclic compounds, requires careful handling to mitigate potential hazards. The following protocols are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system.[5] Therefore, a stringent PPE policy is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: A laboratory coat must be worn and fully fastened. Nitrile gloves are recommended; however, always consult the glove manufacturer's compatibility chart. Dispose of contaminated gloves immediately after use and wash hands thoroughly.
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[5]
Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Store in a cool, dry place, with a recommended temperature of 2-8°C.
-
Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture.[3][5] Keep the container tightly closed in a well-ventilated area.[5]
-
Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
-
Stability: The compound is stable under the recommended storage conditions.[5] However, solutions may be less stable and should ideally be prepared fresh for each experiment.
Protocols for Solution Preparation
The dihydrochloride salt form of 1H-Imidazol-4-amine is intended to enhance aqueous solubility. However, for many biological assays, organic solvents are used to prepare concentrated stock solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for cell-based or enzymatic assays.
Rationale: Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of organic molecules, making it an excellent choice for preparing stock solutions of compounds with limited aqueous solubility.[6]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the molar equivalent of the weighed solid).
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat to prevent degradation.[6]
-
Visual Inspection: Ensure the solution is clear and free of particulates before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer for experimental use.
Rationale: Direct dilution of a high-concentration DMSO stock into an aqueous medium can sometimes lead to precipitation. Serial dilution and careful mixing are key to maintaining solubility. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[6]
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your final assay buffer to reach the desired working concentrations.
-
Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. This prevents the formation of localized high concentrations that can cause the compound to precipitate.
-
pH Consideration: The solubility of amine-containing compounds is often pH-dependent. If precipitation occurs in a neutral buffer, consider adjusting the pH of the buffer to a slightly acidic range (e.g., pH 5-6) to protonate the amine and imidazole nitrogens, which can enhance solubility.[6]
-
Final Inspection: Visually inspect the final working solutions for any signs of precipitation before use in your assay.
Caption: Protocol for preparing stock and working solutions of this compound.
Applications in Drug Discovery and Research
This compound is a valuable starting material for the synthesis of a wide array of more complex molecules with therapeutic potential. Its utility stems from the reactivity of the amino group and the versatile chemistry of the imidazole ring.
-
Precursor to Purines and Guanidines: 4-aminoimidazoles are key intermediates in the synthesis of purines and guanidines, which are fundamental components of nucleic acids and have diverse biological activities.[3]
-
Scaffold for Bioactive Compounds: The 4-aminoimidazole moiety is found in molecules developed as:
Waste Disposal
All waste containing this compound, both in solid form and in solution, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled container.
-
Segregation: Do not mix with incompatible waste streams, particularly strong oxidizers, acids, acid anhydrides, and acid chlorides.
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.
Conclusion
This compound is a compound of significant interest to the drug discovery community. By adhering to the stringent safety, handling, and storage protocols outlined in this guide, researchers can safely and effectively harness its synthetic potential. The provided protocols for solution preparation offer a validated starting point for a variety of experimental applications, ensuring both the integrity of the research and the safety of laboratory personnel.
References
- Selected drug molecules containing the 4-aminoimidazole moiety.
- Material Safety Data Sheet - this compound. Capot Chemical Co., Ltd. [Link]
- 4-Aminoimidazole | C3H5N3 | CID 484. PubChem. [Link]
- Imidazole | C3H4N2 | CID 795. PubChem. [Link]
- Preparation of 5-amino-4-imidazole-N-succinocarboxamide ribotide, 5-amino-4-imidazole-N-succinocarboxamide riboside and succinyladenosine, compounds usable in diagnosis and research of adenylosuccin
- This compound | C3H7Cl2N3 | CID 12744652. PubChem. [Link]
- Imidazole. Wikipedia. [Link]
- pKa of imidazoles. Chemistry Stack Exchange. [Link]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. [Link]
- Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]
- Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. PubMed Central. [Link]
- This compound | 111005-19-7. Sigma-Aldrich (Chinese). [Link]
Sources
- 1. This compound | 111005-19-7 [sigmaaldrich.com]
- 2. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminoimidazole CAS#: 4919-03-3 [m.chemicalbook.com]
- 4. This compound | C3H7Cl2N3 | CID 12744652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazole-Amines & Analogs
Prepared by the Applications Science Division
Welcome to the technical support center for the synthesis of aminated imidazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of compounds like 1H-Imidazol-4-amine dihydrochloride and its close analog, 5-Amino-1H-imidazole-4-carboxamide (AICA). Due to the detailed procedural information available for AICA, a key pharmaceutical intermediate, we will use its synthesis as a primary, illustrative model to address common issues in yield optimization, impurity control, and product isolation that are broadly applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing an amino-imidazole core structure like AICA?
There are several established routes. A highly efficient, modern approach involves a one-step hydrolysis of commercially available hypoxanthine in an ammonia solution at elevated temperature and pressure.[1][2] Another common strategy involves the cyclization of intermediates derived from diaminomaleonitrile, followed by hydrolysis and conversion to the hydrochloride salt.[3] Older methods may involve the reduction of a corresponding nitroimidazole derivative.[3]
Q2: Why is the final product isolated as a dihydrochloride or hydrochloride salt?
The amino groups on the imidazole ring make the molecule basic. Converting the final compound to its hydrochloride salt serves several critical purposes:
-
Increased Stability: The salt form is generally more crystalline and stable for storage and handling compared to the free base.
-
Improved Solubility: The hydrochloride salt often has improved solubility in aqueous media or specific polar solvents, which can be advantageous for downstream applications.
-
Simplified Purification: The formation of the salt is a key step in the purification process. It allows for selective precipitation or crystallization of the target compound, leaving many process impurities behind in the solution.[3]
Q3: What are the most critical parameters to control during the synthesis and isolation?
Across different synthetic routes, several parameters are universally critical for ensuring high yield and purity:
-
Temperature Control: Precise temperature control is crucial, especially during exothermic steps like the addition of reagents or during the final crystallization. For instance, the formation of the hydrochloride salt often requires cooling to 0-10°C to maximize crystal precipitation and yield.[3][4]
-
pH Adjustment: The pH of the reaction mixture is critical for both the reaction progress and the final isolation. The cyclization to form the imidazole ring is often base-mediated, while the precipitation of the hydrochloride salt requires careful acidification to a pH of 3 or lower.[3]
-
Reagent Stoichiometry: The molar ratios of reactants are fundamental. For example, in multi-component reactions, precise control prevents the formation of side products and maximizes the conversion of the limiting reagent.
-
Solvent Selection: The choice of solvent is vital for reaction efficiency, impurity profile, and, most importantly, the final crystallization. A common practice is to dissolve the free base in a solvent like methanol before adding HCl, followed by the addition of an anti-solvent or water to facilitate controlled crystallization.[1]
Troubleshooting Guide
Issue 1: Consistently Low Final Yield
Q: My overall yield of the hydrochloride salt is significantly lower than reported in the literature. What are the common causes and how can I address them?
A: Low yield is a multifaceted problem that can arise from incomplete reactions, side-product formation, or losses during workup and purification. Here is a systematic approach to troubleshoot this issue.
Workflow for Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Detailed Causality & Solutions:
-
Incomplete Cyclization/Hydrolysis: The core-forming reaction may not be running to completion.
-
Why it happens: Insufficient reaction time, inadequate temperature, or degraded reagents can stall the reaction. In base-mediated cyclizations, the strength or stoichiometry of the base can be a limiting factor.[3]
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature. Ensure the purity and activity of all reagents, especially catalysts or bases.
-
-
Losses During Workup: The product may be lost during aqueous washes or extractions.
-
Why it happens: The free base of 1H-Imidazol-4-amine has some water solubility. If the pH of the aqueous layer is not sufficiently basic during extraction with an organic solvent, significant amounts of the protonated product can remain in the aqueous phase.
-
Solution: Before extraction, ensure the pH of the aqueous solution is adjusted to be well above the pKa of the imidazole nitrogen, typically in the range of 11-12, to ensure it is in the free base form.[3] Use a suitable organic solvent and perform multiple extractions to ensure complete recovery.
-
-
Inefficient Crystallization/Precipitation: The final hydrochloride salt may not be fully precipitating from the solution.
-
Why it happens: The final concentration of the product might be below its saturation point in the chosen solvent system. The pH may not be low enough to ensure complete conversion to the salt, or the cooling process may be too rapid, leading to poor crystal formation.
-
Solution: A detailed protocol for salt formation involves adjusting the pH to 3 or lower with concentrated HCl and then cooling the mixture to 10°C or less to maximize precipitation.[3] If the product remains soluble, consider concentrating the solution or adding a suitable anti-solvent (a solvent in which the product is insoluble) to induce precipitation.
-
Issue 2: Product Purity and Color
Q: My final product is off-color (e.g., yellow or beige) and shows multiple spots on TLC. How can I improve its purity?
A: Color and impurities often stem from side reactions or residual starting materials. The use of activated carbon and a well-controlled recrystallization are the most effective methods to address this.
Protocol: Decolorization and Recrystallization of AICA Hydrochloride
This protocol is adapted from established industrial processes and demonstrates a highly effective purification method.[1][3]
-
Dissolution: Suspend the crude 5-Amino-1H-imidazole-4-carboxamide (AICA) free base in methanol (approx. 5 mL per gram of crude product). Heat the suspension to 50°C and stir until the solid is fully dissolved.
-
Salt Formation: Add concentrated (37%) hydrochloric acid to the solution. A precipitate of the hydrochloride salt will likely form.
-
Re-dissolution for Purification: Heat the mixture to ~70°C and add water (approx. 2 mL per gram of starting material). Continue heating to ~80°C until all the solid redissolves, creating a clear solution.
-
Decolorization: Add activated carbon (approx. 10% of the starting material weight) to the hot solution. Stir at ~80°C for at least 30 minutes. The activated carbon will adsorb colored impurities and other non-polar contaminants.
-
Hot Filtration: Quickly filter the hot mixture through a pad of celite or filter paper to remove the activated carbon. It is critical to keep the solution hot during this step to prevent premature crystallization of the product on the filter. Wash the filter cake with a small amount of hot water.
-
Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath and cool to 0-5°C. Stir for at least 2 hours to maximize crystal growth.
-
Isolation and Drying: Collect the purified white crystals by filtration. Wash the crystals with a small amount of cold THF or ethanol to remove residual mother liquor.[4] Dry the product under vacuum at ~45-50°C.
Data Summary: Reaction and Purification Parameters
| Parameter | Stage | Recommended Value/Condition | Rationale | Reference |
| Reaction Temp. | Hydrolysis of Hypoxanthine | 125°C | Drives the reaction to completion in a high-pressure environment. | [1] |
| Base | Cyclization (from AMD) | 25% NaOH (aq) | Strong base required to mediate the ring-closing reaction. | [3] |
| pH for Salt Formation | Crystallization | ≤ 3 | Ensures complete protonation to the hydrochloride salt for precipitation. | [3] |
| Decolorization | Purification | Activated Carbon (10 wt%) | Adsorbs colored impurities and byproducts. | [1] |
| Final Temp. | Crystallization | 0 - 10°C | Maximizes the recovery of the crystalline product by minimizing its solubility. | [3][4] |
Issue 3: Reaction Stalls or Fails to Initiate
Q: My reaction to form the imidazole ring is not proceeding. What are the likely causes?
A: This issue almost always points to problems with reagents or reaction setup.
-
Reagent Quality: The starting materials, especially amidine or cyano-derivatives, can be unstable. Use freshly prepared intermediates or verify the purity of commercial starting materials. The base used (e.g., sodium hydroxide) should be free of significant carbonate contamination.
-
Atmosphere Control: Some intermediates in these synthetic pathways can be sensitive to oxygen or moisture. While many modern procedures are robust, if you are experiencing persistent failures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
-
Mixing and Heating: Ensure the reaction mixture is being stirred efficiently to allow for proper mass and heat transfer. In heterogeneous mixtures, poor stirring can lead to localized "hot spots" or areas where reagents are not in contact, effectively preventing the reaction from proceeding.
Logical Flow for Reagent and Condition Verification
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 4. 4-Amino-5-imidazolecarboxamide hydrochloride | 72-40-2 [chemicalbook.com]
- 5. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 1H-Imidazol-4-amine Dihydrochloride
Welcome to the technical support guide for the purification of 1H-Imidazol-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important heterocyclic building block. As a highly polar salt, its purification requires specific considerations to achieve the high purity necessary for downstream applications.
Section 1: Primary Purification Protocol: Recrystallization
Recrystallization is the most effective and widely used technique for purifying solid, non-volatile organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. The goal is to dissolve the crude material in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of pure crystals while impurities remain in the saturated solution (mother liquor).
Step-by-Step Recrystallization Workflow
-
Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. (See the Solvent Selection table in the FAQ section). For this highly polar salt, protic solvents like ethanol, methanol, or a mixture such as ethanol/water or isopropanol/water are excellent starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the hot solution is colored due to high-molecular-weight impurities, remove it from the heat source and add a small amount (typically 1-2% w/w) of activated charcoal. Re-heat the solution to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[1]
-
Hot Filtration (if Decolorized): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely. Use a pre-heated funnel and fluted filter paper to expedite the process.[1]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent. The purified this compound should be a white to off-white crystalline solid.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point.[1] The compound separates as a liquid phase instead of a solid crystal lattice.
Causality & Solution:
-
High Impurity Load: The impurities prevent the formation of a stable crystal lattice.
-
Insufficient Solvent: The concentration of the solute is too high, causing it to crash out of solution as a liquid.
-
Inappropriate Solvent: The chosen solvent may be too non-polar for the highly polar salt.
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.[1]
-
If using a solvent mixture (e.g., ethanol/water), add more of the more polar solvent (water) to increase the polarity of the medium.
-
Ensure the solution cools as slowly as possible to give molecules adequate time to arrange into a crystal lattice.[1]
Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A2: A lack of crystal formation indicates a supersaturated solution that has not yet overcome the kinetic barrier for nucleation.[1]
Causality & Solution:
-
Excess Solvent: Too much solvent was added during the dissolution step, preventing the solution from becoming saturated upon cooling.
-
Lack of Nucleation Sites: The solution is clean and lacks surfaces or particles to initiate crystal growth.
Troubleshooting Steps:
-
Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[1]
-
Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[1]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent like ethanol, you can try adding a less polar "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until turbidity persists, then warm slightly to clarify and cool again. This should be done with caution as it can sometimes cause the product to crash out amorphously.
Troubleshooting Flow Diagram
Caption: Decision-making workflow for common recrystallization issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: As a dihydrochloride salt, the compound is highly polar and will require polar, protic solvents. The choice depends on the specific impurities present. It is always best to perform small-scale solubility tests first.
| Solvent System | Rationale & Use Case |
| Ethanol | A good starting point. Dissolves the compound well when hot, with reduced solubility when cold. |
| Methanol | Generally provides higher solubility than ethanol. May be too effective, leading to lower recovery unless an anti-solvent is used. |
| Isopropanol | Less polar than ethanol. May provide a better solubility differential if the compound is highly soluble in ethanol even when cold. |
| Ethanol / Water | An excellent mixed-solvent system. Dissolve in a minimum of hot water, then add ethanol as the "anti-solvent" until cloudy, reheat to clarify, and cool. Adjusting the ratio is key. |
| Methanol / Ethyl Acetate | A polar/less-polar mixture. Dissolve in hot methanol and slowly add ethyl acetate to induce crystallization upon cooling. |
Q2: What are the common impurities found in crude this compound?
A2: Impurities depend heavily on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Precursors from the imidazole ring formation or amination step.
-
Isomeric Byproducts: Formation of other imidazole isomers depending on reaction conditions.[2]
-
Over-reaction Products: Side reactions leading to dimers or polymers, especially if reaction conditions are not well-controlled.[2]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup, and inorganic salts.
Q3: Can I use column chromatography to purify this compound?
A3: It is generally not recommended. Standard silica gel chromatography is ill-suited for highly polar, basic salts like this compound. The compound will likely adhere strongly to the acidic silica gel, resulting in very poor recovery and significant streaking.[3] While techniques like reversed-phase chromatography or using specialized columns (e.g., amine-functionalized) exist, recrystallization is almost always a more efficient, scalable, and cost-effective method for this specific compound.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying organic impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is a powerful tool for quantifying purity and detecting even minor impurities.[4]
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Q5: What are the correct storage conditions for the purified compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as amine salts can be hygroscopic and sensitive to air and moisture over time.[5]
References
- BenchChem Technical Support Center. (n.d.). Purification of Long-Chain Amines.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- BenchChem Technical Support Center. (n.d.). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
- BenchChem Technical Support Center. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Reddit r/Chempros community. (2022). Amine workup.
- BenchChem Technical Support Center. (n.d.). High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- PubChem. (n.d.). This compound.
- Material Safety Data Sheet for this compound. (n.d.). Retrieved from a supplier website.
- BenchChem Technical Support Center. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
Sources
Technical Support Center: Troubleshooting Reactions with 1H-Imidazol-4-amine dihydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1H-Imidazol-4-amine dihydrochloride. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when using this versatile building block. My objective is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for your experiments.
Core Concepts: Understanding the Reagent
This compound (C₃H₅N₃·2HCl) is a bifunctional molecule possessing three key sites for potential reactivity: the exocyclic primary amine (-NH₂), and the two imidazole ring nitrogens (N-1 and N-3). Its formulation as a dihydrochloride salt is crucial for its stability and shelf-life, but it also presents the first and most common hurdle in its application: solubility and the need for neutralization.
The molecule exists in equilibrium between its protonated and free base forms, a relationship heavily dependent on the reaction's pH. Understanding and controlling this equilibrium is fundamental to achieving desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimental work.
Category 1: Reagent Handling and Solubility
Question 1: My this compound won't dissolve in my reaction solvent. What should I do?
Answer: This is the most frequent initial challenge. The dihydrochloride salt form exhibits high lattice energy and is generally insoluble in many common non-polar organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).
-
Underlying Cause: The ionic character of the dihydrochloride salt favors polar, protic solvents like water or methanol, but these are often incompatible with subsequent reaction steps. Polar aprotic solvents are the preferred medium for many reactions involving this reagent.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar, aprotic solvent. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving the dihydrochloride salt and its corresponding free base. While precise quantitative solubility data is not widely published, DMSO is commonly used to prepare concentrated stock solutions (e.g., 10 mM or higher)[1].
-
In-Situ Neutralization: The most effective strategy is to perform an in-situ neutralization. Add a suitable base to the suspension of the dihydrochloride in your reaction solvent. The resulting free base is significantly more soluble in a wider range of organic solvents.
-
Mechanical Assistance: Gentle warming (30-40 °C) and sonication can aid in the dissolution process, particularly after the addition of a base[1]. Avoid excessive heat, which may lead to degradation.
-
| Solvent Class | Suitability for Dihydrochloride Salt | Suitability for Free Base |
| Non-Polar Aprotic (e.g., Hexane, Toluene) | Very Poor | Poor to Moderate |
| Ethereal (e.g., THF, Diethyl Ether) | Very Poor | Moderate |
| Chlorinated (e.g., DCM, Chloroform) | Very Poor | Moderate to Good |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Moderate to Good | Good to Excellent |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Good to Excellent | Good (pH-dependent) |
| Caption: General solubility guidance for 1H-Imidazol-4-amine forms. |
Question 2: How do I properly neutralize the dihydrochloride salt to its free base?
Answer: Proper neutralization is critical for nearly all subsequent reactions. It requires at least two equivalents of base to liberate the free base of 1H-Imidazol-4-amine.
-
Causality: The first equivalent of base neutralizes the first HCl salt, and the second equivalent neutralizes the second, fully liberating the nucleophilic sites. Using an excess of base (e.g., 2.2-2.5 equivalents) is often recommended to drive the equilibrium and ensure complete deprotonation for subsequent reactions like alkylation.
Protocol 1: In-Situ Neutralization for Subsequent Reaction
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a suitable organic or inorganic base (see table below, 2.2-2.5 eq). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. A noticeable change from a slurry to a more homogeneous solution often indicates the formation of the more soluble free base.
-
Proceed: The free base is now ready in solution for the addition of your electrophile (e.g., alkylating or acylating agent).
| Base | Equivalents Needed | Type | Notes |
| Triethylamine (TEA) | >2.0 | Organic, Liquid | Volatile, easy to remove. Resulting triethylammonium chloride salt has some solubility in DMF. |
| DIPEA (Hünig's base) | >2.0 | Organic, Liquid | Non-nucleophilic, good choice for sensitive electrophiles. |
| Potassium Carbonate (K₂CO₃) | >2.0 | Inorganic, Solid | Heterogeneous reaction. Easy to filter off. Often used in alkylations. |
| Sodium Bicarbonate (NaHCO₃) | >2.0 | Inorganic, Solid | Weaker base, suitable for generating the free base for extraction. |
| Caption: Common bases for neutralization of this compound. |
Category 2: N-Alkylation Reactions
Question 3: My N-alkylation reaction is slow, incomplete, or fails entirely. What's wrong?
Answer: Low yields in N-alkylation are typically due to insufficient nucleophilicity of the imidazole or low reactivity of the electrophile.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed N-alkylation reactions.
Question 4: I'm getting multiple products in my N-alkylation. How can I improve selectivity?
Answer: The formation of multiple products is a classic challenge with substituted imidazoles. The primary side products are regioisomers and bis-alkylated quaternary salts.
-
Side Reaction 1: Regioisomerism (N-1 vs. N-3 Alkylation)
-
Causality: The 4-aminoimidazole free base is an unsymmetrical molecule. Alkylation can occur on either of the two ring nitrogens. The product distribution is a complex function of sterics and electronics, often leading to a mixture that is difficult to separate.
-
Solution: Regioisomer control is notoriously difficult. While one isomer may predominate, baseline separation via column chromatography is the most practical solution. Adding a basic modifier like 0.5-1% triethylamine to your eluent can improve peak shape and aid separation by neutralizing acidic sites on the silica gel[2].
-
-
Side Reaction 2: Bis-Alkylation (Quaternary Imidazolium Salt Formation)
-
Causality: The mono-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary salt. This is especially prevalent with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or when using a large excess of the electrophile[3].
-
Solutions:
-
Control Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Lower Temperature: Reducing the reaction temperature can disfavor the second, typically slower, alkylation step[3].
-
-
Category 3: N-Acylation Reactions
Question 5: I'm trying to acylate the 4-amino group, but I'm getting low yields or a messy reaction. What is the problem?
Answer: Acylation of 1H-Imidazol-4-amine presents a significant chemoselectivity challenge. Both the exocyclic 4-amino group and the imidazole ring nitrogens are nucleophilic and can be acylated.
-
Underlying Principle: Controlling Nucleophilicity via pH The key to selective acylation lies in exploiting the difference in basicity between the amino group and the imidazole ring. The exocyclic amino group is generally more basic and therefore more nucleophilic than the ring nitrogens under neutral or basic conditions.
-
To favor N-acylation of the 4-amino group (Amide formation): Use neutral or basic conditions.
-
To favor N-acylation of the imidazole ring: Use acidic conditions. The more basic 4-amino group will be protonated and "protected" as a non-nucleophilic ammonium salt, allowing the less basic imidazole nitrogen to act as the nucleophile[4].
-
-
Troubleshooting Guide for Selective 4-Amino Group Acylation:
-
Ensure Complete Neutralization: Before adding your acylating agent (e.g., acyl chloride, anhydride), ensure the starting material is fully neutralized to the free base with at least 2.0 equivalents of a non-nucleophilic base like DIPEA or a solid base like K₂CO₃.
-
Use a Third Equivalent of Base: When using an acyl chloride, an additional equivalent of base is required to scavenge the HCl generated during the reaction. Therefore, a total of >3.0 equivalents of base is recommended.
-
Low Temperature: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Side Product - N-Acyl Imidazole: If you observe a highly reactive and unstable side product, it may be the N-acyl imidazole. N-acyl imidazoles are themselves potent acylating agents[5][6]. Their formation can lead to complex mixtures. The best way to avoid this is to ensure the 4-amino group is the most nucleophilic species available by using basic conditions.
-
Caption: Chemoselectivity in the acylation of 4-aminoimidazole based on pH.
Category 4: Peptide Coupling Reactions
Question 6: Can I use 1H-Imidazol-4-amine as a fragment in peptide synthesis? Are there any special considerations?
Answer: Yes, it can be used, but with caution. The imidazole ring itself can participate in the reaction, potentially leading to side reactions or interfering with the coupling process.
-
Potential Issue 1: Imidazole as a Catalyst/Participant
-
Causality: The imidazole ring is known to act as an acyl transfer catalyst[7][8]. In the context of a peptide coupling, the imidazole moiety of your reagent could intercept the activated carboxylic acid from your coupling reagent (e.g., HATU, HBTU) to form a transient N-acyl imidazole intermediate. This can sometimes lead to side reactions or racemization. When using histidine in peptide synthesis, its imidazole side chain can sometimes cause incomplete activation.
-
-
Potential Issue 2: Nucleophilicity of the Ring
-
Causality: As discussed in the acylation section, the imidazole ring is nucleophilic. Under standard coupling conditions (which are typically mildly basic), the primary 4-amino group is the intended nucleophile. However, competitive reaction at the ring is a possibility.
-
-
Recommendations for Successful Coupling:
-
Use Standard Coupling Reagents: Reagents like HATU, HBTU, and PyBOP are generally effective. The inclusion of an additive like HOBt or Oxyma Pure is recommended to suppress racemization[9][10].
-
Protect the Imidazole Nitrogen: For complex syntheses or if side reactions are observed, the most robust solution is to use a protecting group on one of the imidazole nitrogens. Common protecting groups for the imidazole ring of histidine in peptide synthesis include the triphenylmethyl (Trt) group, which is acid-labile[8].
-
Careful Stoichiometry: Ensure your activated amino acid is the limiting reagent relative to the 1H-Imidazol-4-amine to minimize side reactions.
-
Reference Data
Predicted ¹H NMR Spectrum Data (D₂O)
For reference, a typical ¹H NMR spectrum of the parent free base, 1H-Imidazol-4-amine, would show two characteristic signals for the imidazole ring protons. For the dihydrochloride salt in a solvent like D₂O, the peaks would be shifted downfield due to the electron-withdrawing effect of protonation.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | ~8.5 - 8.8 | Singlet | Most downfield due to proximity to both nitrogens. |
| H-5 | ~7.4 - 7.7 | Singlet | Upfield relative to H-2. |
| Caption: Predicted ¹H NMR chemical shifts for this compound in D₂O. Note: These are estimated values for reference; actual shifts may vary based on concentration and exact pH. |
References
- Suchy, M., et al. (2010). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry. [URL not available]
- Li, Y., et al. (2015). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529858/]
- Wuhan HHD Technology Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. HHD Pharm. [URL not available]
- Zhang, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8464972/]
- BenchChem. (2023). Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem. [URL not available]
- BenchChem. (2023).
- BenchChem. (2023). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem. [URL not available]
- Omizzine. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzine. [URL not available]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12744652]
- Sarpong, R., et al. (2014). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California. [URL: https://escholarship.org/uc/item/7p23c6z8]
- Heller, S. T., & Sarpong, R. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122394/]
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English. [URL not available, cited in other sources]
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00331]
- Yoshida, M., & Otaka, A. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. [URL: https://www.tandfonline.com/doi/full/10.1093/bbb/zbaa095]
- Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. US Patent 3,197,476. [URL: https://patents.google.
- Mondal, B., & Roy, S. C. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS USING POTTER'S CLAY AS A REUSABLE CATALYST. International Journal of Pharmaceutical Sciences and Research. [URL not available]
- BenchChem. (2023). Troubleshooting solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. BenchChem. [URL not available]
- Conradi, M., & Stanovnik, B. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4389886/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
Technical Support Center: Preventing Degradation of Imidazole Compounds in Solution
Welcome to the Technical Support Center for imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of imidazole compounds in solution. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding Imidazole Degradation: The "Why" Behind the Problem
Imidazole and its derivatives are susceptible to degradation through several key pathways. Understanding these mechanisms is the first step toward effective prevention. The primary culprits are oxidation, photodegradation, and pH-dependent hydrolysis.
Oxidative Degradation
The imidazole ring is vulnerable to attack by reactive oxygen species (ROS), including hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3).[1] This can lead to ring-opening and the formation of various degradation products. Oxidation can be initiated by atmospheric oxygen, peroxides present in solvents, or metal ion catalysis. For instance, base-mediated autoxidation is a known degradation pathway for certain imidazole-containing drugs.[1]
Photodegradation
Many imidazole compounds are photosensitive and can degrade upon exposure to UV or visible light.[1] Light provides the energy to excite the molecule, leading to reactions such as oxidation or cyclization, ultimately altering its chemical structure and compromising its efficacy and safety.[2][3]
pH-Dependent Instability
The stability of the imidazole ring is highly dependent on the pH of the solution. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[4] At different pH values, the protonation state of the nitrogen atoms in the imidazole ring changes, which can affect its susceptibility to hydrolysis and other degradation reactions. Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of imidazole-containing compounds.[5]
Section 2: Troubleshooting Guide - FAQs
This section addresses common issues encountered during the handling and analysis of imidazole compounds in a direct question-and-answer format.
Q1: My imidazole solution has turned yellow. What does this mean and is it still usable?
A1: A yellow discoloration is a common indicator of degradation, often due to oxidation or photodegradation. While the solid powder form of imidazole is generally stable if kept dry and protected from light, solutions are more prone to degradation.[6] It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experiments. Using a degraded solution can lead to unreliable results and the introduction of impurities.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an imidazole compound. Could this be degradation?
A2: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. A comprehensive forced degradation study can help identify potential degradation products.[7] Key conditions to test in such a study include:
-
Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[7]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[7]
-
Thermal Stress: Heating the solution.[7]
-
Photodegradation: Exposing the solution to UV and visible light.[7]
By comparing the chromatograms of your sample to those from the forced degradation studies, you can tentatively identify the degradation products.
Q3: My HPLC peaks for my imidazole compound are tailing. What's causing this and how can I fix it?
A3: Peak tailing for basic compounds like imidazoles is a frequent issue in reverse-phase HPLC. Here are the primary causes and solutions:
| Probable Cause | Underlying Reason | Recommended Solution |
| Secondary Interactions | The basic nitrogen atoms of the imidazole ring can interact with residual acidic silanol groups on the silica-based column packing. | Lower the mobile phase pH to 2.5-3.0 to protonate the silanols. Alternatively, use an end-capped column or add a competitive base like triethylamine to the mobile phase.[7][8] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of your imidazole compound (around 7), it can exist in both protonated and neutral forms, leading to peak broadening or splitting. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Reduce the injection volume or the concentration of the sample.[10] |
| Column Contamination/Degradation | Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] |
Q4: I suspect my imidazole compound is degrading via oxidation. How can I minimize this?
A4: To prevent oxidation, you need to minimize your compound's exposure to oxygen and other oxidizing agents. Here are several strategies:
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas (like nitrogen or argon), sonication, or freeze-pump-thaw cycles.
-
Work Under an Inert Atmosphere: For highly sensitive compounds, perform all manipulations in a glove box or under a continuous stream of an inert gas.[11][12][13]
-
Add Antioxidants: Consider adding an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific compound and application.
-
Avoid Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity solvents and reagents, and ensure your glassware is scrupulously clean.
Q5: How can I effectively protect my light-sensitive imidazole solution?
A5: Photodegradation can be mitigated with the following precautions:
-
Use Amber Glassware: Amber glass blocks most UV and some visible light.[2][3][14]
-
Wrap Containers in Aluminum Foil: For maximum protection, wrap your amber vials or flasks in aluminum foil to block all light.[2]
-
Work in a Darkened Environment: When handling the solution, work in a fume hood with the light off or in a room with minimal lighting.[2]
-
Coating and Packaging: For formulated products, colored film coatings on tablets or opaque packaging can provide protection.[3]
Section 3: Preventative Protocols and Best Practices
Proactive measures are crucial for maintaining the stability of your imidazole compounds. Here are detailed protocols and best practices to integrate into your workflow.
Protocol 1: Preparation and Storage of Imidazole Stock Solutions
-
Weighing: Weigh the solid imidazole compound in a clean, dry container. For hygroscopic compounds, this should be done quickly.
-
Dissolution: Dissolve the compound in a high-purity, degassed solvent of the appropriate pH. The dissolution of imidazole in water is endothermic, so the solution will become cold; this is normal.[15]
-
pH Adjustment: If preparing a buffer, it is best to make concentrated stock solutions of the acidic and basic components and then mix them to achieve the desired pH.[16] Adding strong acids or bases directly to a concentrated imidazole solution can cause a significant exothermic reaction.[15]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any particulates and for sterilization.
-
Storage: Store the solution in a tightly sealed amber glass container at 2-8°C.[15][17][18] For oxygen-sensitive compounds, flush the headspace of the container with an inert gas before sealing. Properly prepared and stored imidazole solutions can be stable for an extended period, but for critical applications, fresh preparation is always best.[15][18]
Protocol 2: Working Under an Inert Atmosphere
For highly oxygen-sensitive imidazole compounds, working under an inert atmosphere is essential.
-
Degassing: Ensure all glassware is dry and has been purged of air by cycling between vacuum and an inert gas (e.g., argon or nitrogen) at least three times.[19]
-
Solvent Transfer: Use cannulation or a gas-tight syringe to transfer degassed solvents.
-
Reaction: Maintain a positive pressure of the inert gas throughout the experiment to prevent air from entering the system.
Data Summary Table: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Light Exposure | Store in amber containers, wrapped in foil if necessary. | Prevents photodegradation.[2][3][14] |
| Atmosphere | For sensitive compounds, store under an inert gas (Ar or N2). | Minimizes oxidative degradation.[11][12] |
| Container | Tightly sealed glass containers. | Prevents contamination and solvent evaporation.[20][21] |
| pH | Store at a pH where the compound is most stable, typically avoiding extremes. | pH can influence hydrolysis and oxidation rates. |
Section 4: Visualizing Degradation and Prevention
Diagram 1: Key Degradation Pathways of Imidazole
Caption: Major degradation pathways for imidazole compounds.
Diagram 2: Workflow for Preventing Imidazole Degradation
Caption: Experimental workflow to minimize imidazole degradation.
References
- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses.
- IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals. (2025, July 25).
- Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
- Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Pharma Stability: Photoprotection & Labeling. (n.d.).
- Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
- Ok, E. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate.
- Pharmaceutical Industry Safety Protocols: Essential Lighting Considerations. (2024, May 23). Intrinsically Safe Store.
- Imidazole Standard Operating Procedure. (2025, February 28). University of Washington.
- Imidazole containing heterocycles as antioxidants. (n.d.). ResearchGate.
- Imidazole Safety Information. (n.d.).
- IMIDAZOLE Safety Data Sheet. (2024, September 26). Alpha Resources.
- Photocylization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (n.d.). ResearchGate.
- How to choose a buffer for imidazole based solution? (2017, February 21). ResearchGate.
- Antioxidant Activity of Imidazole Dipeptides. (n.d.). In Books.
- Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2025, January 25). ResearchGate.
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. (2020, July 8). MDPI.
- Smith, R. C., Reeves, J. C., Dage, R. C., & Schnettler, R. A. (1987). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical Pharmacology, 36(9), 1457–1460. [Link]
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A.
- Boivin, S., et al. (2013). Optimization of protein buffer cocktails using Thermofluor.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Problem with Imidazole. (2010, June 11). ResearchGate.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
- Imidazol concentration for His-Trap purification. (2012, September 6). ResearchGate.
- Imidazole Buffer 0.5M, pH 7.5. (n.d.). bioWORLD.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3084. [Link]
- Stability of Imidazole- shelf life? (2018, March 9). ResearchGate.
- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (n.d.). PMC - NIH.
- Structural changes and optical response of imidazole derivatives 3a,b... (n.d.). ResearchGate.
- Imidazole substituent effects on oxidative reactivity of tripodal(imid)2(thioether)CuI complexes. (2008, May 19). PubMed.
- StockOptions Imidazole Buffer Kit. (n.d.). Hampton Research.
Sources
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dealing with byproducts in 1H-Imidazol-4-amine dihydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 1H-Imidazol-4-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, often involves the cyclization of precursors like aminocyanoacetamide or diaminomaleonitrile with a source of formyl carbon. While seemingly straightforward, this reaction is frequently plagued by the formation of side products, leading to reduced yields and complex purification profiles. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
FAQ 1: Low Yield and Significant Tar Formation
Question: My reaction to synthesize this compound has resulted in a low yield of the desired product and a large amount of a dark, tarry, intractable material. What is causing this, and how can I prevent it?
Answer:
The formation of tar-like substances is a common issue in imidazole synthesis, particularly when reaction conditions are not stringently controlled. This is often indicative of polymerization of starting materials or intermediates, and other side reactions.
Root Causes and Mechanistic Insights:
-
Uncontrolled Polymerization: The starting materials, such as aminocyanoacetamide or diaminomaleonitrile, are highly reactive molecules. Under harsh conditions (e.g., high temperatures, incorrect pH), they can undergo self-condensation or polymerization, leading to complex, high-molecular-weight oligomers and polymers that present as tar.
-
Side Reactions of Formylating Agents: Reagents like formamidine acetate can be unstable and may decompose, especially at elevated temperatures, contributing to the formation of complex mixtures.
-
Lack of Catalysis or Inefficient Catalysis: In some synthetic routes, the absence of an appropriate acid catalyst can lead to decomposition and the formation of tarry by-products. An acid catalyst, such as anilinium chloride, can promote the desired cyclization pathway over side reactions[1].
Troubleshooting Workflow:
Caption: Potential main and side reaction pathways.
Troubleshooting and Identification Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the unexpected peaks to determine their elemental composition. This is a critical step in proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to gain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide definitive structural information.
-
Reference Standards: If commercially available, inject reference standards of suspected byproducts to confirm their identity by retention time and mass.
-
Forced Degradation Studies: Subject the starting materials and the final product to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products. This can help in identifying the impurities seen in the reaction mixture.
FAQ 3: Difficulty in Product Purification and Isolation
Question: I am struggling to purify this compound. Recrystallization is not effective, and the product remains contaminated with byproducts. What purification strategies can I employ?
Answer:
Purification can be challenging due to the polar nature of the product and the similar properties of some byproducts. A multi-step purification strategy is often necessary.
Purification Challenges and Solutions:
| Challenge | Recommended Solution |
| Co-crystallization with Impurities | If impurities have similar solubility profiles, a single solvent recrystallization may be ineffective. Try a solvent/anti-solvent recrystallization or a series of recrystallizations from different solvent systems. |
| Presence of Polar Byproducts | Highly polar impurities can be difficult to remove by standard recrystallization. Ion-exchange chromatography can be a powerful tool to separate compounds based on their charge. |
| Residual Tarry Material | If tar is present, an initial workup step to remove it is crucial. This can involve trituration with a non-polar solvent or filtration through a pad of celite or silica gel. |
Step-by-Step Purification Protocol:
-
Initial Work-up:
-
Quench the reaction mixture and adjust the pH to precipitate the crude product.
-
Filter the crude solid and wash thoroughly with a suitable solvent (e.g., cold ethanol or acetone) to remove soluble impurities.
-
If significant tar is present, dissolve the crude material in a suitable solvent and filter through a short plug of silica gel or celite to remove insoluble polymeric material.
-
-
Recrystallization:
-
Attempt recrystallization from a variety of solvent systems. Common choices for polar compounds include ethanol, methanol, water, or mixtures thereof.
-
If single-solvent recrystallization is ineffective, try a solvent/anti-solvent approach. For example, dissolve the product in a minimal amount of a good solvent (like water or methanol) and slowly add a poor solvent (like acetone or isopropanol) until precipitation occurs.
-
-
Chromatographic Purification:
-
For persistent impurities, column chromatography may be necessary. Due to the high polarity of this compound, normal-phase silica gel chromatography can be challenging. Reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) is often more effective.
-
Ion-exchange chromatography can be particularly useful for separating the basic desired product from neutral or less basic impurities.
-
Analytical Workflow for Purity Assessment:
Caption: Analytical workflow for purity assessment.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
- Bizzarri, M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11, 30173-30180.
- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020).
- Rickles, R. J., et al. (2009). An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. The Journal of Organic Chemistry, 74(12), 4597–4603.
- EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. (2006).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Zhang, Q., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5651-5654.
- Marek, J., et al. (2007).
- Singh, P., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 1336-1357.
- Chaudhury, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(6), 1157-1171.
- Moldb. (n.d.). This compound.
- CymitQuimica. (n.d.). 1-Methyl-1H-imidazol-4-amine hydrochloride.
- Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of molecular biology, 38(1), 121–128.
- O'Brien, M. E., & Jones, G. S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2096–2149.
- EP1472232A4 - PROCESS FOR THE PREPARATION OF IMIDAZOLE DERIVATIVES AND THEIR SALTS. (2004).
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & biomolecular chemistry, 18(21), 3950–3964.
- Boffi, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules (Basel, Switzerland), 26(16), 4998.
- BLD Pharm. (n.d.). 4919-03-3|1H-Imidazol-4-amine.
- Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of molecular biology, 38(1), 121-128.
- Chumachenko, S. A., et al. (2017). Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. Russian Journal of General Chemistry, 87(11), 2481–2485.
- Gotor, V., et al. (2018). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry, 16(44), 8569-8577.
Sources
Technical Support Center: Column Chromatography Purification of Amine Compounds
Welcome to the Technical Support Center for the purification of amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the chromatographic purification of basic molecules. Amines are notoriously difficult to purify on standard silica gel due to their basicity, which leads to strong interactions with the acidic stationary phase. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts for purifying amine compounds.
Q1: Why is it so challenging to purify amines on a standard silica gel column?
A: Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface. These groups are weakly acidic (Brønsted acids) and can readily interact with basic compounds like amines.[1][2] This acid-base interaction leads to several problems:
-
Strong Adsorption: The amine can bind very tightly to the silica surface, sometimes irreversibly, resulting in low or no recovery of the compound.[1]
-
Peak Tailing: Instead of a sharp, symmetrical peak, the compound elutes slowly and unevenly, creating a "tail." This occurs because the amine interacts with the acidic silanol sites via a secondary retention mechanism, in addition to the primary separation mechanism.[3][4][5] Severe tailing significantly reduces resolution and purity of the collected fractions.
-
Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive amine compounds.[1][6]
Q2: What are the best mobile phase additives to improve the chromatography of amines on silica gel?
A: To mitigate the issues caused by silanol interactions, a common strategy is to add a small amount of a basic modifier to the mobile phase. This additive, often called a "tail-suppressing" agent, competes with the amine analyte for the active silanol sites.[5][7]
Common choices include:
-
Triethylamine (TEA): Typically added at 0.1-2% (v/v) to the eluent. TEA is a volatile base that effectively masks the acidic silanol groups, preventing the analyte from binding too strongly and thus improving peak shape and recovery.[7][8]
-
Ammonia: Often used as a solution in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution added to dichloromethane).[9] It is highly effective but can be less convenient to handle than TEA.
-
Pyridine: Another basic modifier that can be used, though its odor and higher boiling point make it less popular than TEA.[1]
It is crucial to pre-treat or equilibrate the column with the base-modified eluent before loading the sample to ensure the silica surface is fully neutralized.[10]
Q3: Are there better stationary phases for amine purification than standard silica gel?
A: Yes, using an alternative stationary phase is often the most effective solution for problematic amines. The choice depends on the specific properties of the amine and the impurities.
| Stationary Phase | Principle of Operation & Use Case | Advantages | Disadvantages |
| Amine-functionalized Silica | The silica surface is bonded with aminopropyl groups, creating a weakly basic surface.[2][11] It operates in normal-phase mode. | Excellent for basic amines; eliminates the need for basic additives, simplifying solvent removal.[1][11] Can be used with a wide range of solvents.[11] | Can be prone to degradation (hydrolysis), especially in aqueous mobile phases.[12] |
| Alumina (Basic or Neutral) | A metal oxide stationary phase. Basic alumina is effective for purifying basic compounds, while neutral alumina is good for sensitive molecules. | Less acidic than silica, reducing strong interactions with amines.[13] | Resolution can sometimes be lower than silica; activity can vary based on water content. |
| Reversed-Phase (C18, C8) | Separation is based on hydrophobicity. Amines are often run with an aqueous-organic mobile phase. | High resolving power, especially in HPLC. Modern "base-deactivated" or "end-capped" C18 columns have minimal silanol activity.[14] | Requires mobile phase pH control to ensure the amine is in a consistent protonation state. High pH can damage traditional silica-based columns.[15][16] |
| Ion-Exchange | Separates molecules based on their net charge. Cation-exchange phases have negative charges and are used to separate basic (positively charged) amines.[17] | High capacity and selectivity for charged molecules. | Requires buffered mobile phases and gradient elution to release the bound analyte. |
Q4: How do I choose between normal-phase and reversed-phase chromatography for my amine?
A: The choice depends on the polarity and solubility of your amine.
-
Normal-Phase (e.g., Silica, Alumina, Amine-silica): Best for less polar to moderately polar amines that are soluble in organic solvents like hexane, ethyl acetate, and dichloromethane.
-
Reversed-Phase (e.g., C18): Ideal for more polar, water-soluble amines. The separation is driven by hydrophobic interactions. To achieve good retention and peak shape for basic amines in reversed-phase, it's often necessary to adjust the mobile phase pH to be at least 2 units above the amine's pKa, rendering the amine neutral and more hydrophobic.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific problems encountered during the purification process.
Problem 1: My amine streaks badly or shows a severe "shark-fin" peak tail, even with a standard solvent gradient.
-
Probable Cause: Strong acid-base interaction between your basic amine and the acidic silanol groups on the silica gel surface.[3][4][5] This creates a non-linear adsorption isotherm, where a portion of the analyte is retained much more strongly than the bulk, leading to a drawn-out elution profile.
-
Solution Workflow:
dot graph TD { A[Start: Severe Peak Tailing Observed] --> B{Is adding a basic modifier feasible?}; B -->|Yes| C[Add 0.5-2% Triethylamine (TEA) to the mobile phase]; C --> D{Peak shape improved?}; D -->|Yes| E[Proceed with purification. Optimize TEA concentration if needed.]; D -->|No| F[Increase TEA concentration OR try a stronger base like NH4OH in MeOH]; F --> G{Still tailing?}; G -->|Yes| H[Switch Stationary Phase]; B -->|No/Undesirable| H; H --> I[Use Amine-functionalized Silica]; H --> J[Use Basic or Neutral Alumina]; H --> K[Consider Reversed-Phase on a base-deactivated C18 column]; I --> L[Purify without basic additives]; J --> L; K --> L; L --> M[End: Successful Purification];
}
subgraph node_style [style=invis] A_Style[label="", shape=plaintext] B_Style[label="", shape=plaintext] C_Style[label="", shape=plaintext] D_Style[label="", shape=plaintext] E_Style[label="", shape=plaintext] F_Style[label="", shape=plaintext] G_Style[label="", shape=plaintext] H_Style[label="", shape=plaintext] I_Style[label="", shape=plaintext] J_Style[label="", shape=plaintext] K_Style[label="", shape=plaintext] L_Style[label="", shape=plaintext] M_Style[label="", shape=plaintext] end
style Problem_Node fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF" style Decision_Node fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:"#202124" style Action_Node fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF" style Success_Node fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:"#FFFFFF"
caption: Troubleshooting workflow for amine peak tailing.
Problem 2: I am getting very low or zero recovery of my amine from the column.
-
Probable Cause: Irreversible adsorption onto the stationary phase. This happens when the interaction between the amine and the acidic silica is stronger than the eluting power of your mobile phase, even at high polarity.[1]
-
Solutions:
-
Methanol/Ammonia Flush: Before discarding the column, try flushing with a very strong, basic solvent system, such as 5-10% ammonium hydroxide in methanol. This can sometimes displace a strongly bound amine.
-
Stationary Phase Passivation: For future runs, pre-treat the silica column. This can be done by flushing the packed column with a solution of your mobile phase containing a high concentration of a competing base (e.g., 5% TEA) and then re-equilibrating with the running mobile phase (e.g., 1% TEA).[10]
-
Switch to a More Inert Stationary Phase: This is the most reliable solution. Amine-functionalized silica or basic alumina are excellent choices to prevent irreversible binding.[1][11]
-
Problem 3: My amine appears to be degrading on the column, indicated by new spots on TLC of the collected fractions.
-
Probable Cause: The acidic surface of the silica gel is catalyzing the decomposition of your compound.[18] Some functional groups are particularly sensitive to acid.
-
Solutions:
-
Neutralize the System: Add 1-2% TEA or another base to your mobile phase to neutralize the silica surface.[19] This is often sufficient to prevent degradation.
-
Use a Neutral Stationary Phase: Switch to neutral alumina, which lacks the strong acidic sites of silica.
-
Work Quickly and at Low Temperature: If possible, run the chromatography quickly to minimize the compound's residence time on the column. Running the column in a cold room can also slow down degradation reactions.
-
Section 3: Key Experimental Protocol
This section provides a detailed, step-by-step methodology for a common purification scenario.
Protocol: Purification of a Primary Amine on a Triethylamine-Treated Silica Gel Column
This protocol is designed for a moderately polar primary amine that exhibits significant tailing on untreated silica.
-
Slurry and Column Preparation:
-
Choose an appropriate column size based on your sample mass (typically a 1:30 to 1:100 ratio of sample mass to silica mass).
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Crucially, add 1% triethylamine (TEA) to this solvent mixture.
-
Pour the slurry into the column and gently tap to pack the bed evenly. Use a bellows or flash chromatography system to apply pressure and compact the bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Column Equilibration:
-
Flush the packed column with at least 3-5 column volumes of the starting mobile phase (containing 1% TEA). This ensures the entire silica bed is neutralized and equilibrated before the sample is loaded.
-
-
Sample Preparation and Loading:
-
Dissolve your crude amine sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Optional (Dry Loading): If the sample has poor solubility, adsorb it onto a small amount of silica gel. Remove the solvent under vacuum to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase according to your TLC analysis. It is critical that every solvent mixture used in the gradient contains the same concentration (1%) of TEA.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Purification Workup:
Section 4: Visualizing the Mechanism
The following diagram illustrates why amines tail on silica and how a basic additive like triethylamine (TEA) solves the problem.
dot graph G { layout=neato; rankdir=LR; splines=true; overlap=false; sep="+15,15";
} caption: Mechanism of peak tailing and its prevention.
References
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI News.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate.
- Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Chrom-Matrix.
- Stoll, D., & McCalley, D. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.
- Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Hawach Scientific.
- ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. ResearchGate.
- Chromatography Forum. (2009). Amine column degradation. Chromatography Forum.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Chromatography Forum. (2005). use of Triethylamine. Chromatography Forum.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- ResearchGate. (2016). How to isolate Imine by column chromatography?. ResearchGate.
- Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters Corporation.
- ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. ResearchGate.
- Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
- Science Forums. (2011). Amine purification. Science Forums.
- Dąbrowska, K., et al. (2022). Stationary Phases for Green Liquid Chromatography. National Institutes of Health.
- Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
- Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?. Welch Materials.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit.
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. teledyneisco.com [teledyneisco.com]
- 12. welch-us.com [welch-us.com]
- 13. Stationary Phases for Green Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. agilent.com [agilent.com]
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- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
stability of 1H-Imidazol-4-amine dihydrochloride in different solvents
Welcome to the technical support center for 1H-Imidazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere is recommended to minimize degradation from moisture and atmospheric components.[3][4]
Q2: What is the best solvent to prepare a stock solution of this compound?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable choice, as it is a powerful organic solvent capable of dissolving a wide array of organic materials.[5][6] For aqueous-based assays, purified water is the solvent of choice. The dihydrochloride salt form of the molecule is designed to enhance aqueous solubility.[7]
Q3: How soluble is this compound in common laboratory solvents?
Q4: How stable are solutions of this compound?
Based on stability studies of the analogous compound histamine dihydrochloride, aqueous solutions of this compound are expected to be stable for at least six months when stored at 4°C or -18°C.[2] However, at room temperature (around 20°C), dilute aqueous solutions (≤ 0.25 mg/mL) may show significant degradation within a month and should ideally be prepared fresh or used within a week.[2] For extended storage, it is advisable to aliquot stock solutions and freeze them to minimize freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
The imidazole ring is susceptible to degradation under certain conditions. The primary degradation pathways are likely to be oxidation and photodegradation.[8] The imidazole moiety can undergo base-mediated autoxidation.[8] Exposure to strong oxidizing agents, such as hydrogen peroxide, or high-intensity light can also lead to the formation of various degradation products.[8]
Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: My this compound solution has turned a yellow or brown color over time.
-
Potential Cause: This discoloration is often an indication of oxidative degradation. The imidazole ring system is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
-
Solution:
-
Solvent Purity: Ensure you are using high-purity solvents. If preparing aqueous solutions, use freshly deionized and filtered water.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[1]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer may help to sequester metal ions.
-
Issue 2: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer.
-
Potential Cause: This is a common solubility issue that occurs when a compound is highly soluble in a concentrated organic stock but has lower solubility in the final aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
-
Solution:
-
Lower Final Concentration: The most direct approach is to reduce the final concentration of the compound in your assay.[6]
-
Reduce DMSO Percentage: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize its effect on solubility and to avoid solvent-induced artifacts in biological assays.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can help to keep the compound in solution.[6]
-
pH Adjustment: Ensure the pH of your final aqueous buffer is in a range that favors the solubility of your compound. For an amine dihydrochloride salt, a slightly acidic pH (e.g., 5.0-6.5) will maintain the protonated state of the amine groups, enhancing solubility.[6]
-
Issue 3: I am seeing inconsistent results in my bioassay when using solutions of this compound.
-
Potential Cause: Inconsistent results can stem from the degradation of the compound in your solution. As discussed, factors like temperature, light exposure, and pH can affect the stability of the compound.
-
Solution:
-
Fresh is Best: Prepare solutions fresh before each experiment, especially if you are using them at room temperature for extended periods.
-
Controlled Storage: If you need to store solutions, use the recommended conditions of 4°C or -18°C and protect them from light.[2]
-
Stability Check: If you suspect degradation, you can perform a simple stability check. Analyze a freshly prepared solution by HPLC and compare the chromatogram to that of a solution that has been stored under your experimental conditions. A decrease in the main peak area or the appearance of new peaks would indicate degradation.
-
pH Stability: Be mindful of the pH of your assay medium. The degradation of some imidazole-containing compounds is pH-dependent. For instance, the imidazole fungicide prochloraz degrades more slowly at a neutral pH of 7.0 compared to acidic (pH 4.0) or alkaline (pH 9.2) conditions.[9][10]
-
Data Summary and Protocols
Summary of Stability in Different Solvents
The following table summarizes the expected stability of this compound in common laboratory solvents, based on data from the closely related compound histamine dihydrochloride and general principles of imidazole chemistry.
| Solvent | Temperature | Light Conditions | Expected Stability | Recommendations |
| Water/Aqueous Buffer (pH 5-7) | 2-8°C | Protected from light | Stable for up to 6 months[2] | Recommended for long-term storage of stock solutions. |
| -18°C | Protected from light | Stable for at least 6 months[2] | Ideal for long-term archival of stock solutions. | |
| Room Temperature (~20°C) | Ambient light | Reduced stability, especially at low concentrations (≤0.25 mg/mL)[2] | Prepare fresh daily or use within one week. | |
| DMSO | 2-8°C | Protected from light | Expected to be stable | Suitable for storage of concentrated stock solutions. |
| -18°C | Protected from light | Expected to be highly stable | Recommended for long-term storage of concentrated stock solutions. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this analysis.[11][12]
Objective: To assess the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a suitable C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in water, and dilute to a final concentration of 100 µg/mL for analysis.
-
Photolytic Degradation: Expose the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. After the exposure period, dilute both the exposed and control samples to a final concentration of 100 µg/mL for analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[3][13]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Diagrams
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothesized degradation pathways for the imidazole moiety.
References
- Nielsen, N. H., Madsen, F., Frølund, L., Svendsen, U. G., & Weeke, B. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454–457.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Bugaj, A. M. (2014). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
- Gupta, S., & Gajbhiye, V. T. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203–205.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- ResearchGate. (n.d.). Biodegradability of imidazole structures.
- ResearchGate. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
- Semantic Scholar. (n.d.). Stability of histamine dihydrochloride in solution.
- Sulphur Experts. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
- Sobańska, K., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8349.
- EHS Daily Advisor. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Sulphur Experts Inc. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- PubChem. (n.d.). 1-Methyl-1H-imidazol-4-amine. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | 111005-19-7 [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 111005-19-7 | this compound - Moldb [moldb.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Imidazole Compounds
Welcome to the technical support center for researchers encountering inconsistent results with imidazole-containing compounds in biological assays. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemical and biological principles that can lead to assay variability. As scientists and drug development professionals, we understand that reproducible and reliable data is paramount. This resource will equip you to diagnose and resolve common issues associated with the use of imidazole and its derivatives in your experiments.
Introduction: The Double-Edged Sword of Imidazole
Imidazole is a versatile and widely used compound in the life sciences. It is a key component of the amino acid histidine, plays a crucial role in enzyme catalysis, and is the go-to elution agent for His-tagged protein purification.[1][2] Its pKa of approximately 7.0 makes it an effective buffer for experiments conducted at physiological pH.[1] However, these same properties can lead to significant and often unexpected interference in a variety of biological assays, causing inconsistent results, false positives, or false negatives.
This guide will walk you through the common pitfalls of working with imidazole, from direct assay interference to more subtle effects on protein stability and enzyme kinetics. By understanding the "why" behind these issues, you will be better equipped to design robust experiments and interpret your data with confidence.
Part 1: Troubleshooting Guide - Diagnosing the Source of Inconsistency
When faced with inconsistent data, a systematic approach to troubleshooting is essential. This section provides a logical workflow to help you pinpoint the root cause of the problem.
Is your imidazole-containing solution the culprit?
The first step is to determine if imidazole is indeed the source of the variability.
Experimental Workflow for Diagnosing Imidazole Interference
Caption: A troubleshooting workflow to determine if imidazole is the source of assay inconsistency.
Common Issues and Solutions
1. Direct Assay Interference
Many assay technologies are susceptible to direct interference from imidazole due to its chemical properties.
Q1: My protein concentration measurements are highly variable and often seem inflated. Why is this happening?
A: This is a classic issue when using standard protein quantification methods with imidazole-containing solutions.
-
UV Absorbance (A280): The imidazole ring itself absorbs UV light at 280 nm.[3] If your elution buffer from a His-tag purification contains a high concentration of imidazole, this will lead to a significant overestimation of your protein concentration. To accurately quantify your protein, you must use the exact same imidazole-containing buffer (without the protein) as your blank.[3][4]
-
BCA and Lowry Assays: These assays are based on the reduction of copper ions (Cu²⁺ to Cu¹⁺), which then react with a detection reagent. Imidazole can directly reduce copper, mimicking the presence of protein and causing a false positive signal.[3]
Solution:
-
Switch to a dye-binding assay: The Bradford protein assay is a more suitable choice as it is less susceptible to interference from imidazole.[3][4] It is based on the binding of Coomassie dye to protein. Remember to still use your imidazole-containing buffer as the blank for the most accurate results.[3]
-
Remove imidazole before quantification: If you must use A280, BCA, or Lowry assays, it is crucial to remove the imidazole from your protein sample through dialysis, buffer exchange, or size-exclusion chromatography.[5]
Q2: I'm observing unexpected signals in my fluorescence- or luminescence-based assay. Could imidazole be the cause?
A: Yes, direct interference with optical detection methods is a strong possibility.
-
Fluorescence Interference: Many small molecules, including those with heterocyclic ring structures like imidazole, can be intrinsically fluorescent.[6] This can lead to a high background signal or quench the fluorescence of your probe, resulting in false positives or false negatives. Some imidazole derivatives have been specifically designed as fluorescent probes.[7]
-
Luminescence Interference: Imidazole has been shown to stimulate the luminescence of certain systems, such as the blue fluorescent protein from aequorin.[8] If your assay relies on a luciferase, it is essential to test for direct effects of imidazole on the enzyme's light output.
Solution:
-
Run control experiments: As outlined in the troubleshooting workflow, test your imidazole compound in the assay without the biological target to see if it generates a signal on its own.
-
Spectral scanning: If you have access to a plate reader with spectral scanning capabilities, you can measure the excitation and emission spectra of your imidazole compound to see if it overlaps with that of your assay's fluorophore.
2. Effects on the Biological Target
Even if imidazole doesn't directly interfere with your assay's detection method, it can still cause inconsistent results by affecting the stability or activity of your protein of interest.
Q3: The activity of my enzyme seems to be inhibited or unexpectedly activated when I use an imidazole-based buffer. What's going on?
A: Imidazole can directly interact with your enzyme or protein in several ways:
-
Competitive Inhibition: Because the imidazole ring is structurally similar to the side chain of histidine, it can act as a competitive inhibitor for enzymes that have histidine in their active site or that bind to histidine-containing substrates.[9]
-
pH and Ionic Strength Effects: The addition of imidazole can alter the pH and ionic strength of your assay buffer.[10][11] Enzyme activity is often highly sensitive to these parameters. If the pH is not carefully readjusted after adding imidazole, you may be observing a pH-dependent effect on your enzyme's activity rather than a direct effect of the imidazole molecule itself.[10]
-
Protein Destabilization: Imidazole derivatives can interact with proteins through weak electrostatic interactions, which in some cases can lead to a decrease in protein stability.[12]
Solution:
-
Verify and adjust pH: Always measure and, if necessary, adjust the final pH of your buffer after all components, including imidazole, have been added.[13] Be aware that the pH of imidazole-containing buffers is temperature-dependent.[13]
-
Control for ionic strength: If you suspect an ionic strength effect, you can test this by replacing imidazole with a salt like NaCl at a similar concentration.[10]
-
Consider alternative buffers: If imidazole is consistently causing issues, consider using a different buffer system with a similar pKa, such as HEPES or PIPES.
Q4: My assay involves metal ions, and the results are erratic. Could imidazole be interfering?
A: Absolutely. Imidazole and its derivatives are known to be metal chelators.[14][15]
-
Chelation of Essential Metal Cofactors: If your enzyme or protein requires a divalent cation (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for its activity, imidazole can chelate these ions and reduce their availability, leading to apparent inhibition.
-
Interference with Metal-Based Assays: Assays that rely on the detection of metal ions or use metal-based probes can be compromised by the presence of a chelating agent like imidazole.
Solution:
-
Increase metal ion concentration: You may be able to overcome the chelation effect by adding a higher concentration of the required metal ion to your assay buffer. However, be cautious as high concentrations of metal ions can also be inhibitory.
-
Choose a non-chelating buffer: If possible, switch to a buffer that does not have metal-chelating properties.
-
Remove imidazole: The most reliable solution is to remove the imidazole from your sample before performing the assay.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does the pH of my buffer change when I add imidazole, even if the imidazole stock solution was pH-adjusted?
A: This is a common observation and is often due to the high concentration of imidazole being added to a buffer system that has a weak buffering capacity at the target pH.[11] For example, a phosphate buffer is not very effective at pH 8.0. When a high concentration of a basic compound like deprotonated imidazole is added, it can exhaust the buffering capacity and cause the pH to rise.[11] It is always best practice to check and adjust the pH of the final solution.[13]
Q: Is it safe to autoclave my imidazole-containing buffers?
A: Yes, imidazole solutions are chemically stable and can be sterilized by autoclaving.
Q: How should I store my imidazole buffers?
A: Imidazole buffers should be stored at 2-8°C. While they are stable for an extended period, it is always best practice to prepare fresh buffers for critical applications. Always inspect for signs of microbial growth before use.
Q: I'm purifying a His-tagged protein. What is a safe concentration of imidazole to have in my final sample that is unlikely to interfere with downstream assays?
A: There is no universal "safe" concentration, as the sensitivity to imidazole varies greatly between different assays and enzymes. However, as a general rule, concentrations below 1-5 mM are less likely to cause significant interference. The best approach is to remove as much imidazole as possible through dialysis or buffer exchange.
Part 3: Key Experimental Protocols
To help you implement the troubleshooting steps described above, here are detailed protocols for essential validation experiments.
Protocol 1: Buffer Exchange via Desalting Column
This protocol is designed to efficiently remove imidazole from your protein sample.
Materials:
-
Your protein sample containing imidazole.
-
A pre-packed desalting column (e.g., PD-10).
-
Your desired final buffer (imidazole-free).
-
Collection tubes.
Procedure:
-
Equilibrate the column: Remove the top and bottom caps of the desalting column and allow the storage buffer to drain out.
-
Add 25 mL of your final, imidazole-free buffer to the column to equilibrate it. Allow the buffer to drain completely.
-
Load the sample: Carefully apply your protein sample (up to 2.5 mL for a standard PD-10 column) to the top of the column bed.
-
Allow the sample to fully enter the column bed.
-
Elute the protein: Place a collection tube under the column outlet. Add your final, imidazole-free buffer to the column and collect the eluate. Your protein will elute in the void volume (typically around 3.5 mL for a PD-10 column). The smaller imidazole molecules will be retained in the column matrix and elute later.
-
Quantify and store: Measure the protein concentration of your desalted sample and store it appropriately.
Protocol 2: Counter-Screen for Direct Assay Interference
This protocol will help you determine if your imidazole compound is directly interfering with your assay's detection system.
Materials:
-
Your complete assay buffer and reagents.
-
Your imidazole compound of interest, dissolved in a suitable vehicle (e.g., DMSO, water).
-
The vehicle used to dissolve your compound.
-
A multi-well plate compatible with your plate reader.
Procedure:
-
Prepare a dilution series: Create a serial dilution of your imidazole compound in the assay buffer at the same concentrations you are testing in your main experiment.
-
Set up your controls: In separate wells of your plate, add:
-
Blank: Assay buffer only.
-
Vehicle Control: Assay buffer + the same volume of vehicle used for your compound.
-
Positive Control (if applicable): A known activator or inhibitor of your assay.
-
-
Add your compound dilutions: To the appropriate wells, add your imidazole compound dilutions.
-
Add detection reagents: Add all other assay components except for your biological target (e.g., enzyme, cells, protein).
-
Incubate: Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Read the plate: Measure the signal (absorbance, fluorescence, luminescence) using your plate reader.
-
Analyze the data: If you observe a signal that changes with the concentration of your imidazole compound, this indicates direct assay interference.
Data Summary Table
The following table summarizes the potential effects of imidazole on common biological assays and the recommended solutions.
| Assay Type | Potential Interference Mechanism | Recommended Action |
| Protein Quantification | ||
| UV Absorbance (A280) | Imidazole ring absorbs at 280 nm.[3] | Use imidazole-containing buffer as a blank; or remove imidazole before measurement.[3][4] |
| BCA / Lowry | Imidazole reduces Cu²⁺ ions.[3] | Switch to Bradford assay; or remove imidazole.[3] |
| Bradford | Minimal interference. | Use imidazole-containing buffer as a blank for highest accuracy.[3] |
| Enzyme Assays | ||
| General | Competitive inhibition; pH/ionic strength changes; protein destabilization.[9][12] | Verify and adjust final pH; control for ionic strength; consider alternative buffers.[10][13] |
| Assays with Metal Cofactors | Chelation of essential metal ions.[14] | Increase metal ion concentration; switch to a non-chelating buffer; remove imidazole. |
| Immunoassays (e.g., ELISA) | ||
| Cross-reactivity with antibodies; interference with enzyme-based detection systems.[3] | Validate by running controls with the imidazole compound alone. | |
| Cell-Based Assays | ||
| Cell Viability (MTT, resazurin) | Direct effects on cellular metabolism; pH changes in media. | Run cytotoxicity controls with the imidazole compound alone. |
| Optical Assays | ||
| Fluorescence | Intrinsic fluorescence of the imidazole compound; quenching.[6] | Perform spectral scans; run controls without the biological target. |
| Luminescence | Direct activation or inhibition of the luciferase enzyme.[8] | Run controls without the biological target. |
Visualizing the Mechanisms of Interference
To better understand how imidazole can lead to inconsistent results, the following diagrams illustrate key concepts.
Caption: Causal relationships between imidazole's chemical properties and assay interference.
References
- Benchchem Technical Support. Isometronidazole Interference in Biological Assays.
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PubMed Central.
- Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings.
- What is the effect of immidazole on activity and stability of enzyme? ResearchGate.
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing.
- issues with imidazole buffer preparation and pH adjustment. Benchchem.
- PH not stable with imidazole in buffers? ResearchGate.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
- Imidazole, for molecular biology (I5513) - Product Information Sheet. Sigma-Aldrich.
- Imidazole-assisted catalysis of luminescence reaction in blue fluorescent protein from the photoprotein aequorin. PubMed.
- How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate.
- Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. PubMed.
- Transition metal imidazole complex. Wikipedia.
- Simulating Metal-Imidazole Complexes | Request PDF. ResearchGate.
- Change of pH of Phosphate buffer with Imidazole. General Lab Techniques.
- Functional and Mechanistic Investigation of a Distinct DUF6895 Family Epimerase Involved in Lasso Peptide Modification. ACS Publications.
- Interference with Fluorescence and Absorbance. PubMed.
- How does imidazole affect my quantitation of protein? QIAGEN.
- Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. NIH.
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- 7. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole-assisted catalysis of luminescence reaction in blue fluorescent protein from the photoprotein aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Low-Melting Point Imidazole Products
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for low-melting point imidazole products. Imidazoles are a cornerstone of modern chemistry, pivotal in pharmaceuticals, ionic liquids, and catalysis.[1][2][3] However, their unique physical properties, particularly low melting points, often introduce significant handling challenges in the laboratory. Compounds that exist as waxes, viscous liquids, or solids that readily melt near ambient temperatures can complicate storage, dispensing, and accurate measurement.
This guide is designed to provide practical, experience-driven solutions to the common issues encountered when working with these valuable compounds. We will move beyond simple instructions to explain the underlying scientific principles, ensuring your experimental success through a deeper understanding of the materials.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges in a question-and-answer format, providing both immediate troubleshooting steps and long-term best practices.
Issue 1: My imidazole product has solidified or become a wax in the bottle. How do I safely liquefy it for use?
This is the most frequent issue encountered with imidazoles having melting points between ambient temperature and ~40°C. Improper heating can lead to degradation, so a controlled approach is critical.
Answer:
The primary goal is to gently and uniformly warm the entire container until the contents are fully molten. Localized or excessive heat can cause thermal decomposition, especially for complex or substituted imidazoles.[4][5]
Recommended Protocol: Liquefying a Solidified Imidazole
-
Safety First: Before heating, slightly loosen the cap of the container to allow for pressure equalization. Do not remove the cap entirely, especially if the compound is hygroscopic or air-sensitive.[6]
-
Select a Heating Method:
-
Best Method (Water Bath): Place the container in a water bath set to 10-15°C above the compound's listed melting point. This provides gentle, uniform heating.
-
Alternative (Oven): If a water bath is unavailable, a laboratory oven set to a similar temperature (10-15°C above melting point) can be used.[6] Avoid using a hot plate, as it creates a dangerous localized hot spot.
-
-
Monitor the Process: Periodically and gently swirl the container to ensure even melting and temperature distribution.
-
Post-Liquefaction: Once the entire contents are liquid, remove the container from the heat source. If you plan to use it immediately, proceed to the weighing/transfer steps. If not, allow it to cool to room temperature. It may re-solidify, which is acceptable.
Causality Corner: Why Gentle, Uniform Heating? Many organic molecules, including imidazoles, have limited thermal stability.[5] A "hot spot" on the glass can initiate decomposition, creating impurities that can compromise your experiment. A water bath ensures the entire bulk of the material is heated slowly and evenly, preserving its integrity.
Issue 2: How can I accurately weigh and transfer a viscous, waxy, or liquid imidazole?
Weighing sticky, viscous materials by difference is often inaccurate and leads to material loss. The "weigh-out" method is difficult, and standard pipette tips are often unsuitable for viscous liquids.
Answer:
Directly weighing a viscous liquid or waxy solid is challenging. The most robust and accurate method for routine use is the preparation of a stock solution.[7][8][9] This converts the difficult task of weighing a small amount of a challenging material into the much simpler task of dispensing a known volume of a solution.
Workflow A: The "Stock Solution" Method (Recommended Best Practice)
This method involves dissolving the entire contents of the supplier's bottle in a known volume of a suitable, anhydrous solvent to create a stock solution of a known concentration (e.g., 1 Molar).
-
Solvent Selection: Choose a solvent in which the imidazole is highly soluble and that is compatible with your downstream reaction. Ensure the solvent is anhydrous, as many imidazoles are hygroscopic.[6][10]
-
Preparation:
-
If the imidazole is solid, gently warm the bottle as described in Issue 1 until it is fully liquid.
-
Under an inert atmosphere (e.g., nitrogen or argon), use a dry syringe to add a calculated volume of anhydrous solvent to the bottle.[11] For example, if the bottle contains 0.1 moles of imidazole, adding solvent to a final volume of 100 mL will create a 1.0 M solution.
-
Seal the bottle and mix thoroughly until a homogenous solution is formed.
-
-
Storage: Store the stock solution in the original, well-sealed bottle, under an inert atmosphere if necessary.[12][13]
-
Usage: Use a calibrated syringe to dispense precise volumes of the stock solution for your experiments.[14][15]
Causality Corner: Why is the Stock Solution Method Superior? This method bypasses the physical challenges of the material. Viscosity and physical state become irrelevant. It enhances accuracy by moving from a difficult mass measurement to a simple volume measurement. It also improves efficiency and sample integrity, as the bulk material is handled only once under optimal conditions.
Workflow B: The "Positive-Displacement Pipette" Method (For Direct Dispensing)
If a stock solution is not feasible, direct weighing is possible using specialized tools.
-
Liquefy: Gently warm the product until fully molten and homogenous.
-
Weighing:
-
Place a vial on a tared analytical balance.
-
Use a positive-displacement pipette or a glass syringe to transfer the liquid. These tools are designed for viscous materials and avoid the inaccuracies of air-displacement pipettes.[16]
-
Dispense the desired amount directly into the tared vial and record the mass.
-
Alternatively, for less accuracy, use a wide-bore plastic pipette tip.
-
Issue 3: My imidazole product is hygroscopic and/or air-sensitive. What precautions are necessary?
Many imidazoles readily absorb moisture from the atmosphere, which can alter their reactivity or introduce impurities.[6][10] Some are also sensitive to oxygen or carbon dioxide.
Answer:
Proper storage and handling under an inert atmosphere are crucial. The goal is to minimize exposure to the laboratory environment at all times.
Best Practices for Handling Sensitive Imidazoles:
-
Storage: Always store the product in a cool, dry place.[6] The use of a desiccator is highly recommended to protect from atmospheric moisture.[10] For highly sensitive materials, storage in a glovebox is ideal.
-
Inert Atmosphere: When handling, use an inert gas like nitrogen or argon to blanket the material.[17][18] Many suppliers provide these reagents in bottles with septa (e.g., Sure/Seal™ packaging) to facilitate transfer via syringe under inert conditions.[11][19]
-
Quick Handling: When you must open a container, do so for the shortest time possible.[6] Quickly weigh the required amount and immediately and securely reseal the container.
-
Dry Glassware: Always use oven-dried glassware to prevent introducing moisture.[15]
Visual Workflows & Data
To further clarify these handling procedures, the following diagrams and data tables are provided.
Diagrams
Caption: Decision tree for handling a newly received low-melting point imidazole.
Caption: Workflow for the highly recommended stock solution preparation method.
Data Table
Table 1: Properties and Handling of Common Low-Melting Point Imidazoles
| Compound Name | CAS Number | Melting Point (°C) | Physical State (25°C) | Key Handling Considerations |
| Imidazole | 288-32-4 | 89-91 | Solid | Can be handled as a solid, but is hygroscopic. |
| 1-Methylimidazole | 616-47-7 | -6 | Liquid | Hygroscopic, air-sensitive. Handle under inert gas. |
| 1-Ethyl-3-methylimidazolium chloride | 65039-09-0 | ~8 | Waxy Solid / Liquid | Highly hygroscopic ionic liquid. Requires inert atmosphere. |
| 1-Butylimidazole | 4316-42-1 | -70 | Liquid | Hygroscopic. Handle under inert gas. |
| 1,2-Dimethylimidazole | 1739-84-0 | 37-39 | Solid / Waxy Solid | Melts near room temp. Prone to solidification. Gentle warming needed. |
References
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. URL
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. URL
- Safety Alert: Packaging for air, oxygen, and moisture sensitive reagents. (2021). University of Michigan Environment, Health & Safety. URL
- Aldrich Technical Bulletins. (2012). Chemtips. URL
- Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). Journal of Molecular Modeling. URL
- Sigma Aldrich Safety Bulletin Handling Air Sensitive Reagents. (n.d.). Cornell University Environment, Health and Safety. URL
- Technical Bulletin AL-134. (n.d.). Sigma-Aldrich. URL
- Thermoanalytical studies of imidazole-substituted coordination compounds. (n.d.).
- Transferring Air-Sensitive Reagents. (n.d.). University of Nebraska-Lincoln. URL
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2024). Ibis Scientific, LLC. URL
- Troubleshooting Crystalliz
- Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. (2011). Russian Journal of Applied Chemistry. URL
- How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. URL
- NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie. URL
- Hygroscopic material packing. (2023).
- Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology. URL
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. URL
- Air-Sensitive Chemistry: Practical and Safety Consider
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. URL
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. URL
- Preparation of Stock Solutions. (n.d.). Enfanos. URL
- Preparing Solutions. (2022). Chemistry LibreTexts. URL
- Preparing Stock Solutions. (n.d.). PhytoTech Labs. URL
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). URL
- Preparing Solutions. (2021). Chemistry LibreTexts. URL
- Safe Lab Reagent Storage Guide | Best Practices 2024. (2024).
- Imidazole. (n.d.).
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. URL
- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. URL
- Volumetric Test Procedure for Viscous and Non-Viscous Liquids. (n.d.). NCWM. URL
- Development of Low Melting Ionic Liquid Compositions using Mixtures of Imidazolium and Pyrazolium Ionic Liquids. (n.d.). The Electrochemical Society. URL
- Guide for crystallization. (n.d.). University of Fribourg. URL
- Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. (2018).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). Molecules. URL
- Imidazole. (n.d.). Wikipedia. URL
- Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques. (n.d.). AMETEK Brookfield. URL
- A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. URL
- A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. (n.d.).
- Using Solid Crystal Reagent Test Granules. (2020). YouTube. URL
- Measure Fluid Viscosity. (2016). Michigan Technological University. URL
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- How to handle viscous specimens. (2024).
- LABOR
- Predicting the melting point of imidazole-based ionic liquids using QSPR model. (2021).
- Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.).
- Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports. URL
- Removing imidazole in a workup? (2017). Reddit. URL
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences. URL
- Chemical and Pharmacological Properties of Imidazoles. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. URL
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- 5. researchgate.net [researchgate.net]
- 6. tutorchase.com [tutorchase.com]
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- 9. phytotechlab.com [phytotechlab.com]
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- 19. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Scaling Up 1H-Imidazol-4-amine Dihydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-Imidazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems that can arise during the scale-up of this compound synthesis.
Q1: My reaction yield dropped significantly when I moved from a 1-liter to a 50-liter reactor. What's going on?
A significant drop in yield upon scale-up is a common issue, often rooted in physical and engineering principles that don't scale linearly. The primary culprits are usually related to heat and mass transfer.
-
Inadequate Heat Transfer: Chemical reactions, especially ring formations and cyclizations common in imidazole synthesis, can be exothermic.[1] A 1-liter flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a 50-liter reactor, this ratio is much lower. If the heat generated is not removed effectively, localized "hot spots" can form, leading to thermal degradation of reactants, intermediates, or the final product, and promoting side reactions.
-
Solution: Monitor the internal reaction temperature closely with calibrated probes. Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature and flow rate. For highly exothermic steps, consider slowing the rate of reagent addition to control the rate of heat generation.
-
-
Inefficient Mixing: What appears as a homogenous solution in a small flask with a magnetic stirrer can have significant concentration gradients in a large, mechanically stirred reactor. Poor mixing can lead to localized excesses of one reagent, fostering side reactions and reducing the formation of the desired product.
-
Solution: Optimize the agitation. The type of impeller (e.g., pitched-blade turbine, anchor), its position, and the stirring speed (RPM) are critical. Computational Fluid Dynamics (CFD) modeling or simple mixing studies with a visual indicator can help ensure the reactor contents are being homogenized effectively.
-
-
Reagent Addition Rate: Adding a reagent dropwise over 10 minutes to a 1-liter flask is not equivalent to pumping the same reagent over 10 minutes into a 50-liter vessel. The localized concentration upon addition is much higher in the larger system if mixing is not instantaneous.
-
Solution: Scale the addition time proportionally to the batch size and reactor turnover time. Consider subsurface addition to ensure the reagent is introduced into a well-mixed zone, rather than just sitting on the surface.
-
Q2: The final isolated product is a pale yellow/brown powder, not the expected white crystalline solid. How can I improve the color?
Discoloration is almost always indicative of impurities. These can arise from several sources during synthesis or work-up.
-
Thermal Degradation: As mentioned in Q1, overheating can cause decomposition, leading to colored, often polymeric, impurities. Imidazole rings, while aromatic, can be susceptible to degradation under harsh conditions.
-
Oxidative Processes: The amine group on the imidazole ring can be sensitive to oxidation, which can produce colored byproducts. This is a greater risk during extended reaction times or work-ups at larger scales where air exposure is more prolonged.
-
Residual Catalysts or Reagents: If the synthesis involves transition metals or colored organic catalysts, their incomplete removal will discolor the final product.
Troubleshooting Steps:
-
In-Process Control: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[2]
-
Temperature Management: Strictly control the reaction temperature to stay within the validated range.
-
Purification Techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., water or an alcohol) and stir with a small amount of activated carbon (0.5-2% w/w) to adsorb colored impurities. Filter the carbon through a fine filter aid like Celite®.
-
Recrystallization: This is the most effective method for removing both colored and non-colored impurities. The key is selecting an appropriate solvent system.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-5 °C). Ethanol, isopropanol, or mixtures with water are common starting points for hydrochloride salts.[3][4]
-
Dissolution: In a clean, appropriately sized reactor, charge the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals, which are easier to filter. Seeding with a small crystal of pure product can aid nucleation.
-
Isolation: Once crystallization is complete, cool the slurry to 0-5 °C to maximize recovery. Filter the product, wash the filter cake with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum at a controlled temperature (e.g., 40-50 °C).
| Parameter | Bench-Scale (10g) | Pilot-Scale (1kg) | Key Consideration |
| Solvent Volume | ~50-100 mL | ~5-10 L | Maintain minimum volume for high recovery. |
| Cooling Time | 30-60 min | 4-8 hours | Slow cooling is critical for purity and crystal size. |
| Drying Time | 4-12 hours | 24-48 hours | Ensure complete solvent removal without product degradation. |
Q3: The filtration of my final product is painfully slow, and the isolated material is difficult to handle. What can I do?
This is a classic solid-form issue. The particle size and shape (morphology) of your crystalline product dictate its filtration and handling characteristics. Fine, needle-like crystals tend to clog filter media and hold significant amounts of solvent.
-
Crystallization Control: As described in Q2, the cooling rate during crystallization is paramount. A slower cooling profile generally yields larger, more uniform crystals that are easier to filter.
-
Solvent Effects: The choice of crystallization solvent can dramatically influence crystal habit. Experiment with different solvents or solvent/anti-solvent systems at a small scale to find conditions that produce a more robust crystalline form.
-
Agitation during Crystallization: While initial cooling should be slow and unagitated, gentle stirring once a significant crystal bed has formed can sometimes prevent the formation of large agglomerates, though this must be carefully optimized.
Troubleshooting Workflow: Poor Filtration
Caption: Decision tree for troubleshooting slow filtration issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to 1H-Imidazol-4-amine?
While multiple routes to the imidazole core exist, for industrial production, the ideal path uses readily available, inexpensive starting materials and involves a minimal number of high-yielding steps.[5][6] A common strategy for 4-aminoimidazole derivatives involves building the ring from acyclic precursors.
One industrially viable approach starts with diaminomaleonitrile (DAMN), which can be cyclized to form an aminoimidazole carboxamide intermediate.[2][5] This highlights a key principle for scale-up: choosing a route that avoids costly or hazardous reagents where possible and has a straightforward purification process.[5]
Another major pathway for related compounds like histamine involves the decarboxylation of L-histidine.[4][7][8] While effective, this often requires high temperatures and specific catalysts, and the removal of unreacted histidine can be a purification challenge.[4][7]
Synthesis Route Overview
Caption: Comparison of common synthetic strategies for imidazole amines.
Q2: What are the critical safety concerns for scaling up this synthesis?
Safety must be the top priority. A comprehensive Process Hazard Analysis (PHA) is essential before any scale-up. Key areas of concern include:
-
Reagent Hazards: Many syntheses may use corrosive or toxic reagents like phosphorus oxychloride or strong acids/bases.[2][9] Ensure proper personal protective equipment (PPE), engineering controls (e.g., fume hoods, scrubbers), and emergency procedures are in place.
-
Thermal Runaway: As discussed, exothermic reactions pose a significant risk. The PHA should model the thermal profile of the reaction to ensure the cooling capacity of the reactor is sufficient to handle the heat output, even in a worst-case scenario (e.g., cooling failure).
-
Handling of Hydrochloric Acid: The formation of the dihydrochloride salt involves using concentrated HCl or gaseous HCl.[3][4] Both are highly corrosive. Gaseous HCl requires a closed system with careful pressure monitoring.
-
Product Handling: While not acutely toxic, the final product is an amine salt and should be handled with care. It may cause respiratory irritation.[9] Avoid dust formation during handling and packaging by using appropriate ventilation or containment (e.g., glove bags).[9]
Q3: How do I ensure the correct dihydrochloride salt is formed and not a mixture?
Controlling the stoichiometry of the salt formation is critical for product consistency, as this affects solubility, stability, and bioavailability.
-
Stoichiometry: Ensure at least two full molar equivalents of HCl are added to the 1H-Imidazol-4-amine free base. It is common practice to add a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Method of Addition: Adding a solution of HCl in a solvent like isopropanol or ethanol is often more controllable than bubbling HCl gas.[4]
-
pH Control: If the salt is formed in an aqueous solution, the final pH should be strongly acidic (typically pH < 2) to ensure full protonation of both basic nitrogen atoms.[3]
-
Analytical Verification:
-
Titration: An acid-base titration can be used to determine the number of chloride equivalents per mole of the amine.
-
Elemental Analysis: This is a definitive method. The theoretical weight percentages of C, H, N, and Cl for the dihydrochloride salt (C₃H₇Cl₂N₃) are distinct from the monohydrochloride or free base.
-
Ion Chromatography: This can be used to directly quantify the chloride content.
-
Q4: The dihydrochloride salt is described as hygroscopic. What are the best practices for large-scale handling and storage?
Hygroscopicity, the tendency to absorb moisture from the air, can cause the material to become sticky, form clumps, or even deliquesce into a solution, making it difficult to weigh and handle.[9][10]
-
Drying: The product must be rigorously dried under vacuum to a constant weight to remove all residual solvents and water.
-
Controlled Environment: All post-drying operations (unloading, milling, packaging) should be performed in a low-humidity environment. A glove box with a dry nitrogen atmosphere or a room with controlled low relative humidity (<20% RH) is ideal.
-
Packaging: Store the final product in tightly sealed, moisture-proof containers (e.g., poly-lined drums with desiccants). For long-term storage, vacuum sealing or blanketing with an inert gas is recommended. The material safety data sheet specifically notes to avoid moisture.[9]
References
- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.
- Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride.
- This compound Material Safety D
- EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents.
- US6620942B2 - Synthesis of histamine dihydrochloride. Google Patents.
- Histamine Intolerance. Allergy UK.
- Histamine Intolerance: The Current State of the Art. National Institutes of Health (NIH).
- Synthesis method of high-purity histamine dihydrochloride. Eureka | Patsnap.
- Understanding Histamine Intolerance and Mast Cell Activ
- Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate.
- CN113045500A - Preparation method of histamine dihydrochloride. Google Patents.
- CN103739552A - Preparation method of histamine dihydrochloride. Google Patents.
- Am I Having Issues With Histamines? Functional Health. Available online.
- Histamine Intolerance: Causes, Symptoms & Treatment. Cleveland Clinic.
- 4-Amino-1H-imidazole-5-carboxamide: A Key Intermediate for Pharmaceutical Synthesis. Available online.
- Imidazole synthesis. Organic Chemistry Portal.
- EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from ... Google Patents.
- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. National Institutes of Health (NIH).
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available online.
- CN106674121A - Preparation method of 4-halogen-1H-imidazole. Google Patents.
- This compound. PubChem.
- The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers (RSC Publishing).
- An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][2][9][11]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. ResearchGate.
- Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate.
- A review: Imidazole synthesis and its biological activities. Available online.
- Imidazole. PubChem.
- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.
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Technical Support Center: A Guide to the Purification of 1H-Imidazol-4-amine dihydrochloride
Welcome to the technical support center for 1H-Imidazol-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this critical heterocyclic building block. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies.
Section 1: Identifying the Challenge - Common Impurities & Their Origins
The purity of this compound, often commercially available at around 97%, can be compromised by various impurities stemming from its synthesis.[1] Understanding the potential nature of these impurities is the first step toward selecting an effective purification strategy.
| Impurity Class | Potential Origin | Recommended Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction during imidazole ring formation or functional group interconversion (e.g., reduction of a nitro-imidazole precursor).[2][3] | HPLC, LC-MS, ¹H NMR |
| Isomeric Byproducts | Non-regioselective reactions on the imidazole core, potentially leading to 2-amino or 5-amino isomers.[2] | HPLC, LC-MS, ¹H & ¹³C NMR |
| Reaction Byproducts | Side reactions occurring during synthesis, such as the formation of dimers or quinoxaline-type impurities if aromatic diamines are involved.[2] | LC-MS, ¹H NMR |
| Residual Solvents | Solvents used during the synthesis or initial workup that were not completely removed. | ¹H NMR, GC-MS |
| Colorimetric Impurities | Highly conjugated byproducts or degradation products formed, often due to harsh reaction conditions or improper storage. | UV-Vis Spectroscopy, Visual Inspection |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My initial analysis (HPLC/NMR) of the crude product shows several impurities. What is the best first-pass purification strategy?
A1: For a highly polar, water-soluble salt like this compound, recrystallization is the most direct and efficient first-line approach. The dihydrochloride salt structure lends itself well to crystallization from polar protic solvents. This method is excellent for removing less polar organic impurities and certain isomeric byproducts that may have different solubility profiles.
-
Causality: The principle relies on the significant difference in solubility of the desired compound in a hot versus a cold solvent system. Impurities present in smaller quantities will ideally remain in the cold mother liquor, while the target compound crystallizes out in a purer form.
Q2: I'm struggling with recrystallization. My compound either "oils out" or the recovery is very poor. What am I doing wrong?
A2: This is a classic recrystallization problem, usually related to solvent choice or cooling rate.
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). To fix this, add more solvent to the hot mixture to decrease the saturation level, or switch to a solvent system where the compound is less soluble. Using a co-solvent system (e.g., ethanol/water or methanol/isopropanol) can also be effective. Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., water or methanol) and then slowly add the "poor" solvent (e.g., isopropanol or acetonitrile) at an elevated temperature until turbidity persists. Then, add a drop of the "good" solvent to clarify and allow it to cool slowly.
-
Poor Recovery: This typically means the compound is too soluble in the chosen solvent, even when cold. To improve recovery, you can try placing the flask in an ice bath or freezer after it has cooled to room temperature to maximize precipitation. Alternatively, select a solvent in which the compound has lower solubility. For imidazole-based compounds, recrystallization from ethanol is a common and effective method.[4]
Q3: My product is persistently discolored (yellow to brown). Recrystallization isn't removing the color. What's the next step?
A3: Colorimetric impurities are often non-polar, highly conjugated molecules present in trace amounts. If standard recrystallization fails, you can incorporate a charcoal treatment step.
-
Mechanism: Activated carbon has a high surface area and can adsorb large, flat, aromatic molecules responsible for color.
-
Procedure: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Swirl or stir the mixture for a few minutes, then perform a hot gravity filtration through fluted filter paper or a Celite® pad to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to induce crystallization.
Q4: Can I use silica gel chromatography to purify this compound? It seems to be streaking badly or not moving from the baseline on my TLC plate.
A4: Direct chromatography of the highly polar dihydrochloride salt on standard silica gel is not recommended and is often the cause of the issues you're observing.
-
The Problem: Silica gel is acidic (due to silanol groups, Si-OH) and highly polar.[5] The cationic nature of the protonated amine salt will bind irreversibly to the acidic silica, leading to significant tailing, poor separation, and often complete loss of the product on the column.[5]
-
The Solution: You must first convert the salt to its free base form before attempting silica gel chromatography. Neutralize an aqueous solution of the salt with a base (e.g., NaHCO₃ or NaOH) and extract the more organic-soluble free amine into a solvent like ethyl acetate or dichloromethane. After drying and concentrating, this free base can be purified on silica. To prevent tailing of the now basic amine on the acidic silica, the mobile phase must be modified. A common and effective approach is to add a small percentage of a competing base, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent (e.g., dichloromethane/methanol or chloroform/methanol).[5][6] After purification, the pure free base can be converted back to the dihydrochloride salt.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to purify the free base or the dihydrochloride salt? This depends on the nature of the impurities. If impurities are non-basic, purification via an acid-base extraction followed by recrystallization of the salt is highly effective. If you have basic impurities with similar properties, chromatographic purification of the free base may be necessary to achieve separation. For solid-state stability and ease of handling, the crystalline dihydrochloride salt is generally preferred.
Q2: How should I store the purified this compound? The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7] It is important to protect it from moisture, as it can be hygroscopic.[8]
Q3: What analytical techniques are essential to confirm the final purity? A combination of methods provides the most comprehensive assessment.
-
HPLC: Ideal for quantifying purity and detecting non-volatile impurities.[9]
-
¹H NMR: Confirms the chemical structure and can detect residual solvents and other proton-containing impurities.
-
LC-MS: Excellent for identifying the mass of the parent compound and any impurities, helping to elucidate their structures.[1]
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add ethanol (approx. 50 mL) and heat the mixture to a gentle boil with stirring.
-
Continue to add ethanol in small portions until the solid is completely dissolved. If dissolution is difficult, add deionized water dropwise to the boiling ethanol solution until a clear solution is achieved. Avoid adding excessive water.
-
Optional Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 50-100 mg of activated charcoal. Reheat to boiling for 5 minutes.
-
Optional Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the crystals under high vacuum to a constant weight.
-
Assess purity using HPLC and/or ¹H NMR.
Protocol 2: Purification via Acid-Base Extraction and Re-salting
-
Dissolve 5.0 g of the crude dihydrochloride salt in 50 mL of deionized water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is ~8-9 (test with pH paper).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The free amine is more soluble in the organic phase.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, likely as an oil or low-melting solid.
-
Dissolve the resulting free amine in a minimal amount of anhydrous methanol or isopropanol (approx. 20 mL).
-
Slowly add a 2 M solution of HCl in diethyl ether, or bubble anhydrous HCl gas through the solution, until precipitation of the white dihydrochloride salt is complete. Monitor the pH to ensure it becomes acidic.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Section 5: Visual Workflow
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical results.
Caption: Decision tree for selecting a purification strategy.
References
- Organic Preparations Daily. (2006, October 5). Purifying amines on silica.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Mol-Instincts. (n.d.). This compound.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability
Welcome to the Technical Support Center dedicated to ensuring the long-term stability of your valuable research materials, drug substances, and drug products. This guide is designed for researchers, scientists, and drug development professionals who are committed to maintaining the integrity, efficacy, and safety of their samples through scientifically sound storage practices. Here, we move beyond mere procedural lists to explain the fundamental principles governing stability, empowering you to make informed decisions in your experimental design and troubleshooting efforts.
Core Directive: A Proactive Approach to Stability
Effective long-term storage is not a passive process but a proactive strategy built on a deep understanding of the chemical and physical properties of your molecules and the environmental factors that influence them. This guide is structured to provide a comprehensive understanding of these factors, troubleshoot common issues, and answer frequently asked questions, ensuring the reliability and reproducibility of your results.
The Pillars of Long-Term Stability
Successful long-term storage hinges on controlling the key environmental factors that drive degradation. The primary factors to consider are temperature, humidity, and light.[1][2] Each of these can independently or synergistically compromise the integrity of your samples.
-
Temperature: As a critical factor, elevated temperatures accelerate chemical reactions, including hydrolysis, oxidation, and racemization.[3] A general rule of thumb is that for many degradation reactions, the rate doubles for every 10°C increase in temperature.[3] This is why specific temperature conditions, from controlled room temperature to cryogenic storage, are paramount. For many biological samples like proteins and mRNA, ultra-low temperatures (-80°C) or cryogenic temperatures (-150°C to -196°C) are necessary to preserve their integrity.[4][5]
-
Humidity: Moisture can act as a reactant in hydrolytic degradation, especially for hygroscopic substances and those with susceptible functional groups like esters and amides.[3][6] For example, aspirin is known to degrade into acetic acid and salicylic acid in humid conditions.[1][3] Humidity can also lead to physical changes in solid dosage forms, such as swelling or disintegration of tablets.[3]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation in light-sensitive molecules.[3] This can result in a loss of potency or the formation of toxic degradants. Protecting samples from light using amber or opaque containers is a crucial preventative measure.[3][7]
The interplay of these factors is formally recognized in the International Council for Harmonisation (ICH) guidelines, which define climatic zones for stability testing to simulate conditions in different parts of the world.
Table 1: ICH Climatic Zones for Long-Term Stability Testing
| Zone | Climate | Long-Term Storage Condition |
| I | Temperate | 21°C / 45% RH |
| II | Subtropical and Mediterranean | 25°C / 60% RH |
| III | Hot, Dry | 30°C / 35% RH |
| IVa | Hot Humid / Tropical | 30°C / 65% RH |
| IVb | Hot / Higher Humidity | 30°C / 75% RH |
Source: Adapted from ICH Q1A(R2) Guidelines[8][9][10]
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the primary mechanisms through which it occurs. The most common chemical degradation pathways are hydrolysis and oxidation.[6][11]
-
Hydrolysis: This is the cleavage of a chemical bond by the addition of water. Functional groups such as esters, amides, lactones, and lactams are particularly susceptible to this process.[6][11][12] The rate of hydrolysis is often pH-dependent.
-
Oxidation: This involves the loss of electrons from a molecule, often initiated by exposure to oxygen, light, or trace metals.[6] It can lead to the formation of free radicals and a cascade of degradation reactions.[11] Functional groups like phenols, aldehydes, and alcohols are prone to oxidation.[12][13]
The following diagram illustrates these primary degradation pathways.
Caption: Key triggers and resulting chemical degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during your stability studies, providing a logical workflow for diagnosis and resolution.
Issue 1: Unexpected Appearance of Degradation Products in a Small Molecule Sample
Symptoms:
-
New peaks appear in your HPLC chromatogram during a stability time point.
-
The purity of your sample, as determined by an area normalization method, has decreased significantly.
Possible Causes:
-
Inadequate Stress Conditions: The stress conditions applied may not have been appropriate for the molecule, leading to an unforeseen degradation pathway.[14]
-
Method Validation Issues: The analytical method may not be stability-indicating, meaning it cannot separate the active pharmaceutical ingredient (API) from its degradation products.[14]
-
Environmental Excursions: The sample may have been exposed to temperature, humidity, or light conditions outside of the intended storage parameters.[1][15]
-
Sample Preparation Artifacts: The degradation may be occurring during the preparation of the sample for analysis due to factors like pH, solvent, or light exposure.[14]
-
API-Excipient Interaction: An excipient in the formulation may be reacting with the API.[15]
-
Container-Closure Interaction: The packaging material may be interacting with the drug product.[7][15]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected degradation.
Step-by-Step Protocol:
-
Verify Storage Conditions: Immediately check the temperature and humidity logs for the stability chamber to ensure there were no excursions from the set conditions.
-
Evaluate Analytical Method: Confirm that the analytical method used is stability-indicating by reviewing its validation data. A proper stability-indicating method should be able to resolve the drug substance from its degradation products.
-
Conduct a Forced Degradation Study: If not already done, perform a forced degradation study under various stress conditions (e.g., acid, base, peroxide, heat, light) to identify potential degradation products and establish degradation pathways.[14] This will help determine if the observed degradant is expected under certain stress conditions.
-
Characterize the Degradant: Use techniques like mass spectrometry (MS) to identify the structure of the unknown degradation product. This information is crucial for understanding the degradation mechanism.
-
Assess Formulation and Packaging: Evaluate the potential for interactions between the drug substance and excipients or the container closure system.
Issue 2: Physical Instability in a Biologic Sample (e.g., Protein Aggregation)
Symptoms:
-
Visible particulates or cloudiness in a liquid formulation.
-
An increase in the high molecular weight species as measured by size-exclusion chromatography (SEC).
-
Loss of biological activity.
Possible Causes:
-
Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can induce protein unfolding and aggregation.[4][16][17] Cold denaturation can also occur at ultra-low temperatures.[17]
-
pH Shifts: Deviations from the optimal pH range can alter the protein's surface charge, leading to aggregation.
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can introduce shear stress that disrupts the protein's tertiary structure.[16][18]
-
Interactions with Surfaces: Proteins can adsorb to the surfaces of containers, which can lead to denaturation and aggregation.
-
Oxidation: Oxidation of certain amino acid residues can trigger conformational changes and aggregation.[16]
Troubleshooting Workflow:
-
Review Handling and Storage History: Meticulously trace the sample's history, noting any temperature excursions, freeze-thaw cycles, and instances of agitation.
-
Characterize the Aggregate: Determine if the aggregation is reversible or irreversible. Analyze the nature of the aggregates (e.g., covalent vs. non-covalent).
-
Optimize Formulation Buffer:
-
pH: Ensure the buffer pH is at the protein's point of maximum stability.
-
Excipients: Consider adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or surfactants (e.g., polysorbate 20/80) to prevent aggregation.
-
Reducing Agents: For proteins susceptible to oxidation, the inclusion of a reducing agent like dithiothreitol (DTT) may be beneficial.[16]
-
-
Evaluate Container/Closure System: Assess for any potential interactions with the storage container. Consider using low-protein-binding materials.
-
Implement Controlled Freezing and Thawing Protocols: If the biologic requires frozen storage, establish and validate controlled rates of freezing and thawing to minimize cryoconcentration effects and ice-water interface-induced denaturation.[19]
Frequently Asked Questions (FAQs)
Q1: What is the difference between long-term, intermediate, and accelerated stability testing?
A: These are different sets of storage conditions used to evaluate the stability of a drug product over time, as defined by ICH guidelines.[20]
-
Long-term (or real-time) stability testing is conducted under the recommended storage conditions for the product and is designed to establish the shelf-life.[21][22]
-
Accelerated stability testing uses exaggerated storage conditions (e.g., higher temperature and humidity) to speed up chemical degradation and physical changes.[23][24] Data from these studies can be used to predict the shelf-life in a shorter period.[21][25]
-
Intermediate stability testing is performed at conditions between long-term and accelerated. It is conducted if a "significant change" occurs during accelerated testing.[26]
Q2: How many batches of a drug substance or product should be included in a formal stability study?
A: According to ICH Q1A(R2) guidelines, stability data should be provided for at least three primary batches of the drug substance or product.[26] These batches should be manufactured to a minimum of pilot scale and by a process that simulates the final production process.[26]
Q3: What is a freeze-thaw study and when is it necessary?
A: A freeze-thaw study evaluates the effect of repeated cycles of freezing and thawing on the stability of a product, particularly liquid formulations.[27][28] It is crucial for products that may experience temperature cycling during shipping and handling.[28] These studies assess for physical changes like precipitation or aggregation, as well as chemical degradation.[27][28]
Q4: How do I select an appropriate container and closure system for my samples?
A: The choice of container and closure is critical for protecting your sample from environmental factors.[7]
-
Material: Choose materials that are inert and do not interact with your sample. For light-sensitive compounds, use amber or opaque containers.[3]
-
Permeability: The container should have low permeability to moisture and gases to prevent degradation.[7]
-
Integrity: The closure system must provide a secure seal to prevent contamination and leakage.
Q5: What are the best practices for labeling and documenting stored samples?
A: Proper labeling and documentation are essential for sample traceability and data integrity.[5]
-
Labeling: Labels should be durable enough to withstand the storage conditions (e.g., cryogenic temperatures) and include essential information such as a unique identifier, sample type, concentration, and date of preparation.[5]
-
Documentation: Maintain a comprehensive record of each sample's history, including its source, preparation, storage conditions, and any handling events (e.g., freeze-thaw cycles).[5]
References
- Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. [Link]
- Vici Health Sciences. What is Freeze thaw (Thermal cycling) study?. [Link]
- Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]
- The Scientist. How to Store Your Lab Samples Well. [Link]
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- PharmaJia. Freeze Thaw Study in Pharmaceuticals. [Link]
- Precision Stability Storage. Biological Sample Storage & Management Best Practices. [Link]
- Associated Environmental Systems. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. [Link]
- Pharma Stability. Pharma Stability: Troubleshooting & Pitfalls. [Link]
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]
- Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. [Link]
- SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
- U.S. Food and Drug Administration. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
- International Council for Harmonis
- International Council for Harmonis
- Pharmacy 180.
- OPS Diagnostics. Factors Affecting Protein Stability In Vitro. [Link]
- SpringerLink. (2016, May 26). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. [Link]
- Eurofins Netherlands. (2024, December 18). Stability Testing - Pharmaceutical Products. [Link]
- Pace Analytical. Freeze and Thaw Cycle Stability Testing. [Link]
- Technology Networks. (2025, February 3). Top Tips for Sample Management and Storage. [Link]
- Vaisala.
- Single Use Support. (2024, April 9). Protein stability – all you need to know. [Link]
- American Pharmaceutical Review.
- Certified Laboratories.
- CUTM Courseware.
- Creative Biolabs. Freeze & Thaw Stability Assessment Service. [Link]
- SlideShare.
- Longdom Publishing. Protein Degradation: A Key Mechanism for Cellular Homeostasis. [Link]
- MDPI. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
- The Pharmaceutical Journal. (2010, October 9).
- Single Use Support. (2024, May 6). Freezing and cold chain solutions for biologics – best practices. [Link]
- SlideShare.
- Cryometrix. (2024, January 21). Optimizing Pharmaceutical Storage: The Role of Advanced Freezers. [Link]
- Vacc-Safe. (2025, April 4). Biological Sample Collection and Storage. [Link]
- Finic Health. (2025, April 29).
- ResearchGate.
- ResearchGate. (2025, August 5). (PDF) Storage considerations as part of the formulation development program for biologics. [Link]
- Pharma Stability.
- European Medicines Agency. (2023, July 13).
- Pharmaguideline. (2025, April 9).
- Coriolis Pharma. (2024, December 11).
- ResearchGate. (2017, March 31). (PDF)
- Veeprho. (2020, July 17).
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
- Pharma Stability. (2025, December 28). Poor Stability Study Design Leading to Rejections? Common Errors Explained. [Link]
- RSSL. The Stability Challenges for Pharmaceutical Products. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H-Imidazol-4-amine Dihydrochloride Analogs: A Comparative Analysis
In the landscape of pharmacological research and drug development, the nuanced understanding of receptor-ligand interactions is paramount. 1H-Imidazol-4-amine dihydrochloride, more commonly known as histamine dihydrochloride, represents a foundational scaffold from which a multitude of analogs have been engineered. These analogs, each with unique structural modifications, have been instrumental in dissecting the complex roles of the four histamine receptor subtypes (H1, H2, H3, and H4) in health and disease. This guide provides a comparative analysis of key this compound analogs, offering insights into their performance, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and utilize these compounds in their investigations.
The Central Scaffold: 1H-Imidazol-4-amine
1H-Imidazol-4-amine is an endogenous biogenic amine synthesized from the amino acid histidine. Its physiological effects are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The development of analogs with selective agonist or antagonist activity at these receptors has been a cornerstone of modern pharmacology, leading to treatments for allergies, gastric ulcers, and neurological disorders. The strategic modification of the imidazole ring and the ethylamine side chain of the parent molecule dictates the affinity and selectivity of these analogs.
Comparative Analysis of Receptor-Selective Analogs
The utility of 1H-Imidazol-4-amine analogs is best understood through a comparative analysis of their binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) at the different histamine receptor subtypes. The following tables summarize the performance of key analogs, providing a quantitative basis for their selection in experimental settings.
Histamine H1 Receptor Analogs
The H1 receptor is primarily involved in allergic reactions and as a neurotransmitter in the central nervous system.
| Compound | Type | Ki (nM) at H1R | Selectivity Profile | Key Application |
| 2-Methylhistamine | Agonist | ~15 | Selective for H1R over H2R | Probing H1R function |
| Diphenhydramine | Antagonist (1st Gen) | ~20 | Also exhibits anti-muscarinic activity | Allergy treatment, sedative |
| Loratadine | Antagonist (2nd Gen) | ~30 | High selectivity for H1R, non-sedating | Allergy treatment |
Histamine H2 Receptor Analogs
The H2 receptor plays a crucial role in the stimulation of gastric acid secretion.
| Compound | Type | Ki (nM) at H2R | Selectivity Profile | Key Application |
| Dimaprit | Agonist | ~50 | Highly selective for H2R | Studying H2R-mediated pathways |
| Cimetidine | Antagonist | ~80 | Weak inhibitor of cytochrome P450 | Gastric ulcer treatment |
| Ranitidine | Antagonist | ~40 | More potent and selective than Cimetidine | Gastric ulcer treatment |
Histamine H3 Receptor Analogs
The H3 receptor acts as an autoreceptor in the CNS, modulating the release of histamine and other neurotransmitters.
| Compound | Type | Ki (nM) at H3R | Selectivity Profile | Key Application |
| (R)-α-Methylhistamine | Agonist | ~5 | Highly potent and selective H3R agonist | Investigating H3R pharmacology |
| Pitolisant | Antagonist/Inverse Agonist | ~1 | High affinity and selectivity for H3R | Treatment of narcolepsy |
| Ciproxifan | Antagonist/Inverse Agonist | ~2 | Potent and selective H3R antagonist | Preclinical research tool |
Histamine H4 Receptor Analogs
The H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses.
| Compound | Type | Ki (nM) at H4R | Selectivity Profile | Key Application |
| VUF-8430 | Agonist | ~20 | Potent and selective H4R agonist | Studying H4R-mediated inflammation |
| JNJ-7777120 | Antagonist | ~15 | Highly selective H4R antagonist | Investigating autoimmune diseases |
| Thioperamide | Antagonist | ~30 | Also a potent H3R antagonist | Dual H3R/H4R research tool |
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Here, we provide a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity (Ki) of unlabeled compounds for a target receptor.
Protocol: Competitive Radioligand Binding Assay for Histamine Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific histamine receptor subtype.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Mepyramine for H1R, [3H]-Tiotidine for H2R, [3H]-Nα-Methylhistamine for H3R, [3H]-Histamine for H4R).
-
Test compounds (1H-Imidazol-4-amine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes and radioligand to their optimal concentrations in the assay buffer. The optimal concentration of the radioligand is typically close to its Kd value.
-
-
Assay Setup:
-
In a 96-well microplate, add in the following order:
-
25 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Assay:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Structural Relationships
To further clarify the experimental process and the relationships between the parent compound and its analogs, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Structural relationship of key analogs to the parent compound.
Conclusion
The strategic design and application of this compound analogs have been pivotal in advancing our understanding of histamine-mediated signaling. This guide provides a framework for the comparative analysis of these essential pharmacological tools. By understanding their relative affinities, selectivities, and the experimental methodologies used for their characterization, researchers can make informed decisions in their quest to unravel complex biological processes and develop novel therapeutics. The continued exploration of this chemical space promises to yield even more refined tools for targeting the histaminergic system with greater precision.
References
- Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135. [Link]
- Hill, S. J., Ganellin, C. R., Timmerman, H., Schwartz, J. C., Shankley, N. P., Young, J. M., ... & Vohra, M. M. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]
- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. [Link]
- Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., ... & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655. [Link]
A Researcher's Guide to Imidazole Derivatives in Cellular and Biochemical Assays: A Comparative Analysis of 1H-Imidazol-4-amine dihydrochloride
In the landscape of drug discovery and biological research, the imidazole scaffold stands as a privileged structure, forming the core of numerous essential biomolecules and therapeutic agents.[1] Its unique electronic and structural properties allow for a diverse range of interactions with biological targets, making its derivatives subjects of intense investigation.[1][2] This guide provides a comparative analysis of 1H-Imidazol-4-amine dihydrochloride against other key imidazole derivatives—histamine, L-histidine, and clotrimazole—across a spectrum of common and impactful assays. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural variations among these compounds dictate their performance and utility in experimental settings.
The Imidazole Quartet: A Structural and Functional Overview
The four imidazole derivatives at the heart of this guide, while sharing a common heterocyclic core, exhibit profoundly different functionalities due to their distinct side chains. This structural divergence is the primary determinant of their specific activities in biological assays.
-
This compound: As the hydrochloride salt of 4-aminoimidazole, this compound represents one of the simplest amino-substituted imidazoles. Its primary significance in research lies in its structural relationship to histamine and its potential as a fragment or starting point for the synthesis of more complex bioactive molecules.
-
Histamine: This biogenic amine, an imidazole with a 2-aminoethyl side chain, is a potent mediator of numerous physiological and pathological processes, including allergic reactions, inflammation, and gastric acid secretion.[3] It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[4]
-
L-Histidine: An essential amino acid, L-histidine is a fundamental building block of proteins and the metabolic precursor to histamine via the action of histidine decarboxylase.[1] Its imidazole side chain plays a crucial role in enzyme catalysis and protein structure.[1]
-
Clotrimazole: A broad-spectrum antifungal agent, clotrimazole possesses a complex structure with a trityl (triphenylmethyl) group attached to the imidazole ring. This bulky, lipophilic moiety is critical for its mechanism of action, which involves the inhibition of ergosterol biosynthesis in fungi.[5][6]
Comparative Performance in Key Biological Assays
The utility of these imidazole derivatives is best understood through their differential performance in specific, well-defined assay systems. Here, we dissect their expected activities in histamine receptor binding assays, enzymatic assays targeting histidine decarboxylase, and antifungal susceptibility tests.
Histamine Receptor Binding Assays: A Study in Specificity
Histamine receptor binding assays are fundamental for identifying and characterizing compounds that modulate histaminergic signaling. A common method is the radioligand binding assay, where a radiolabeled ligand with known affinity for the receptor is competed off by the test compound.
Causality of Experimental Design: The choice of a radiolabeled antagonist (like [3H]-clobenpropit) or agonist (like [3H]-Nα-methylhistamine) can influence the observed binding affinities, particularly for agonists which are sensitive to the G-protein coupling state of the receptor.[7][8] Membranes from cells stably expressing a specific human histamine receptor isoform (e.g., HEK293-hH3R) are used to ensure target specificity.[7][9]
Comparative Analysis:
| Compound | Expected Activity at Histamine Receptors | Rationale |
| This compound | Low to moderate affinity agonist | The 4-aminoimidazole core is a key pharmacophoric element of histamine. However, the lack of the ethylamine side chain significantly reduces its potency and affinity compared to histamine. Its activity will be most pronounced at H3 and H4 receptors, which are more tolerant of variations in the side chain.[10][11] |
| Histamine | High-affinity agonist at all four receptor subtypes | As the endogenous ligand, histamine exhibits high affinity and agonist activity at H1, H2, H3, and H4 receptors, serving as the positive control in these assays.[3] |
| L-Histidine | No significant affinity | The presence of the carboxyl group and its zwitterionic nature at physiological pH prevent effective binding to the histamine receptor pharmacophore. It serves as an excellent negative control. |
| Clotrimazole | Negligible affinity at histamine receptors, potential for off-target effects at high concentrations | Its bulky, non-polar structure is sterically and electronically incompatible with the binding pockets of histamine receptors. However, at high micromolar concentrations, non-specific interactions may be observed. |
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor (hH3R) to confluence.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a constant concentration of radioligand (e.g., 2 nM [3H]Nα-methylhistamine), and increasing concentrations of the test compounds (1H-Imidazol-4-amine, histamine, L-histidine, clotrimazole).[7]
-
The final assay volume should be brought to 200 µL with binding buffer (50 mM Tris-HCl, pH 7.4).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known H3 receptor antagonist like clobenpropit.[7]
-
Incubate the plate with continuous shaking for 2 hours at 25°C to reach equilibrium.[7]
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
-
Diagram: Histamine Receptor Binding Assay Workflow
Caption: Workflow of a radioligand competition binding assay.
Histidine Decarboxylase (HDC) Enzymatic Assay: Substrate vs. Inhibitor
The HDC assay measures the enzymatic conversion of L-histidine to histamine. This assay is crucial for identifying inhibitors of histamine synthesis, which have therapeutic potential in inflammatory and allergic conditions.
Causality of Experimental Design: The assay directly measures the product (histamine) or a co-product of the reaction. A common method involves incubating the enzyme with its substrate (L-histidine) and then quantifying the histamine produced. The inclusion of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is essential as it is a required cofactor for HDC activity.
Comparative Analysis:
| Compound | Expected Activity in HDC Assay | Rationale |
| This compound | Potential weak inhibitor | As a structural analog of both the substrate and the product, it may exhibit weak competitive or product inhibition. However, without the carboxyl group of L-histidine, it cannot serve as a substrate. |
| Histamine | Product inhibitor | As the product of the enzymatic reaction, histamine can exert feedback inhibition on HDC activity, especially at higher concentrations. |
| L-Histidine | Substrate | This is the natural substrate for HDC and is required for the enzymatic reaction to proceed. It is used to initiate the assay and to determine the enzyme's kinetic parameters.[12] |
| Clotrimazole | Unlikely to be a direct inhibitor | The bulky structure of clotrimazole is not expected to fit into the active site of HDC. It serves as a negative control for direct inhibition. |
Experimental Protocol: Colorimetric Histidine Decarboxylase Assay
This protocol is adapted from commercially available kits that couple the production of histamine to a colorimetric readout.[13]
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from the provided stock.
-
Reconstitute the Histidine Decarboxylase (HDC) enzyme and Histamine Dehydrogenase (HDH) as per the manufacturer's instructions.
-
Prepare a Reaction Mix containing a colorimetric probe (e.g., WST-1), an electron mediator, and HDH in 1X Reaction Buffer.[13]
-
Prepare a standard curve of L-histidine.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of your samples (e.g., cell lysates) or L-histidine standards.
-
For each sample, prepare paired wells: one to be treated with HDC (+HDC) and one without (-HDC) to account for endogenous histamine.
-
Add 5 µL of HDC to the "+HDC" wells and 5 µL of 1X Assay Buffer to the "-HDC" wells.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Add 200 µL of the Reaction Mix to all wells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Detection and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the "-HDC" wells from the "+HDC" wells for each sample to get the net absorbance due to HDC activity.
-
Calculate the L-histidine concentration in your samples based on the standard curve.
-
To test for inhibition, pre-incubate the HDC enzyme with the test compounds before adding L-histidine.
-
Diagram: HDC Enzymatic Assay Principle
Caption: Principle of a coupled enzymatic assay for HDC activity.
Antifungal Susceptibility Testing: The Importance of Lipophilicity and Steric Bulk
Antifungal susceptibility testing determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal pathogen. The broth microdilution method is a standardized technique for this purpose.[14][15]
Causality of Experimental Design: The assay relies on the ability of the test compound to inhibit fungal growth in a liquid culture medium (e.g., RPMI 1640). The MIC is determined by serial dilution of the compound and visual or spectrophotometric assessment of fungal growth after a defined incubation period.
Comparative Analysis:
| Compound | Expected Antifungal Activity | Rationale |
| This compound | No significant activity | This small, polar molecule lacks the necessary structural features, particularly the lipophilicity, to effectively penetrate the fungal cell membrane and inhibit key enzymes like lanosterol 14-α-demethylase. |
| Histamine | No significant activity | Similar to 1H-Imidazol-4-amine, histamine is a polar molecule and does not possess the structural characteristics of an antifungal agent. |
| L-Histidine | No antifungal activity; may support growth | As an essential amino acid, L-histidine will be utilized by the fungus for growth and will not exhibit any inhibitory effect. |
| Clotrimazole | High antifungal activity | Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for ergosterol synthesis.[5][6] The bulky, lipophilic trityl group is crucial for binding to the active site of this enzyme.[5][6] |
Experimental Protocol: Antifungal Broth Microdilution Assay (Adapted from CLSI M27-A3)
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud dextrose agar for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds (clotrimazole as a positive control; 1H-Imidazol-4-amine, histamine, and L-histidine as comparators) in RPMI 1640 medium. The concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL for clotrimazole).
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.
-
Diagram: Antifungal Mechanism of Clotrimazole
Caption: Clotrimazole inhibits ergosterol synthesis.
Conclusion: Structure Dictates Function
This comparative guide illustrates a core principle in pharmacology and chemical biology: structure dictates function. The subtle and significant variations in the side chains appended to a common imidazole core result in vastly different behaviors in key biological assays.
-
This compound serves as a foundational structural motif, exhibiting weak, histamine-like activity but lacking the specialized features for potent, specific interactions or antifungal efficacy.
-
Histamine , as the endogenous ligand, is the benchmark for agonist activity at its cognate receptors.
-
L-Histidine acts as a crucial biological precursor and an essential negative control in receptor binding studies.
-
Clotrimazole exemplifies how the imidazole scaffold can be elaborated into a highly specific and potent enzyme inhibitor, with its antifungal activity being entirely dependent on its complex, lipophilic substituent.
For the researcher, a thorough understanding of these structure-activity relationships is not merely academic; it is fundamental to the rational design of experiments, the interpretation of results, and the ultimate discovery of new therapeutic agents.
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- Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the tre
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- BioAssay Systems. (n.d.). EnzyChrom™ L-Amino Acid Assay Kit. [Link]
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- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 1H-Imidazol-4-amine dihydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Validation
This guide provides an in-depth, experience-driven framework for the structural validation of 1H-Imidazol-4-amine dihydrochloride (C₃H₅N₃·2HCl). This small heterocyclic amine, an isomer of the biologically crucial histamine, serves as an excellent case study for applying a multi-faceted, orthogonal analytical strategy. We will move beyond a simple checklist of techniques to explain the causality behind our experimental choices, demonstrating how disparate datasets are woven together to build an irrefutable structural proof. The purity of a compound is a cornerstone of reliable research, with regulatory and academic standards often requiring a purity of 95% or higher.[1]
The Orthogonal Validation Workflow: A Strategy of Corroboration
Caption: Orthogonal workflow for structural validation.
Part 1: Primary Structure & Connectivity (NMR & MS)
The initial interrogation aims to confirm the core carbon-hydrogen framework and the molecular weight of the parent amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 1H-Imidazol-4-amine, we expect a simple yet highly informative spectrum.
-
¹H NMR Spectroscopy: The causality behind the expected spectrum lies in the electronic environment of each proton. The aromatic imidazole ring deshields its protons, shifting them downfield. We predict two distinct signals for the ring protons (at the C2 and C5 positions) and additional signals for the amine (NH₂) and imidazole (NH) protons. These amine and imidazole protons are often broad and may exchange with deuterium if D₂O is present.
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. For our target molecule, we expect three signals corresponding to the three unique carbon atoms of the imidazole ring. The chemical shifts are influenced by their hybridization and proximity to the nitrogen atoms.[2][3][4]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a fundamental check of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the molecular ion ([M+H]⁺) corresponding to the free base (C₃H₅N₃), not the dihydrochloride salt.
-
Causality: The ESI process analyzes ions in the gas phase. The HCl adducts are readily lost, allowing for the precise mass measurement of the parent amine. The expected m/z (mass-to-charge ratio) for the protonated free base is approximately 84.06. Any significant deviation would immediately indicate an incorrect product or the presence of impurities. Fragmentation patterns can further support the structure, with potential losses of HCN or NH₃ being characteristic of imidazole and amine groups, respectively.[5][6][7]
| Technique | Expected Result for 1H-Imidazol-4-amine | Rationale |
| ¹H NMR (in D₂O) | δ ≈ 7.5-8.0 ppm (s, 1H, C2-H), δ ≈ 7.0-7.5 ppm (s, 1H, C5-H) | Aromatic protons on an electron-deficient heterocyclic ring.[8][9][10] |
| ¹³C NMR | 3 distinct signals (δ ≈ 135, 115, 110 ppm) | Corresponds to the three unique carbons (C2, C4, C5) of the imidazole ring.[11] |
| ESI-MS | [M+H]⁺ at m/z ≈ 84.06 | Corresponds to the exact mass of the protonated free base, C₃H₆N₃⁺. |
Part 2: Functional Groups & Stoichiometry (FTIR & Elemental Analysis)
With the core structure hypothesized, we must now confirm the presence of key functional groups and, critically, the stoichiometry of the dihydrochloride salt.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It provides a characteristic fingerprint of the functional groups present.
-
Causality: The N-H bonds of the primary amine and the imidazole ring will exhibit characteristic stretching vibrations. The C=N and C=C bonds within the aromatic ring also have distinct absorptions. Furthermore, the presence of the hydrochloride salt results in the formation of an ammonium ion (R-NH₃⁺), which produces a very broad and strong absorption band, often overlapping with C-H stretches. This broad feature is a key indicator of successful salt formation.[12][13][14]
Elemental Analysis (CHN Analysis)
This quantitative technique is the ultimate arbiter of the compound's empirical formula and purity. It measures the mass percentage of carbon, hydrogen, and nitrogen.
-
Causality: For the molecular formula C₃H₇Cl₂N₃ (the dihydrochloride salt), there is a precise theoretical percentage for each element.[1][15][][17][18] The experimental results must match these theoretical values within a narrow tolerance (typically ±0.4%). This is the most direct and powerful method to confirm that exactly two molecules of HCl have been incorporated for every one molecule of 1H-Imidazol-4-amine, a fact that NMR and MS alone cannot establish.
| Technique | Expected Result for this compound | Rationale |
| FTIR (KBr Pellet) | Broad Absorbance ~2500-3200 cm⁻¹; N-H bend ~1600 cm⁻¹; C=N, C=C stretches ~1500-1650 cm⁻¹ | Broad peak indicates -NH₃⁺ stretch of the salt. Other peaks confirm the amine and imidazole ring structure.[12][19][20] |
| Elemental Analysis | C: 23.10%, H: 4.52%, N: 26.93% (Theoretical) | Experimental values must match theoretical values for C₃H₇Cl₂N₃ within ±0.4% to confirm formula and purity. |
Part 3: Purity and The Isomer Problem (HPLC & Comparative Analysis)
The final step is to assess the sample's homogeneity and rule out the presence of structurally similar impurities, most notably the biologically active isomer, histamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile small molecules.[21] Using a technique like Reversed-Phase HPLC (RP-HPLC), compounds are separated based on their polarity.
-
Causality: A pure, successfully synthesized compound should ideally appear as a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted starting materials or side products. The retention time is a characteristic property under specific conditions (column, mobile phase, flow rate) and provides a benchmark for batch-to-batch consistency. For small amines that lack a strong UV chromophore, derivatization may be necessary to enhance detection, or alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) can be employed.[22][23][24][25][26]
Comparative Analysis: 1H-Imidazol-4-amine vs. Histamine
A crucial aspect of validation is demonstrating that you have synthesized the correct isomer. Histamine (2-(1H-imidazol-4-yl)ethanamine) is a potent signaling molecule, and its presence as an impurity, or a case of mistaken identity, would have profound biological implications. The orthogonal workflow provides clear points of differentiation.
| Analytical Technique | This compound | Histamine dihydrochloride | Key Differentiator |
| Molecular Formula | C₃H₇Cl₂N₃ | C₅H₁₁Cl₂N₃ | Different number of carbon and hydrogen atoms. |
| Molecular Weight | 156.01 g/mol | 184.08 g/mol | ESI-MS will show a [M+H]⁺ for the free base at m/z 84.06. |
| ¹H NMR | Two aromatic singlets. No aliphatic signals. | Two aromatic singlets plus two aliphatic triplets (~CH₂-CH₂-). | The presence of the ethyl chain in histamine gives two distinct, coupled signals absent in the target compound. |
| ¹³C NMR | Three aromatic carbon signals. | Three aromatic signals plus two aliphatic signals. | The two additional signals from the ethyl group carbons are unambiguous identifiers. |
| Elemental Analysis | C: 23.10%, H: 4.52%, N: 26.93% | C: 32.62%, H: 6.02%, N: 22.83% | The theoretical elemental percentages are markedly different. |
Conclusion: The Synthesis of Evidence
The structural validation of a synthesized compound like this compound is a process of logical deduction built upon a foundation of orthogonal analytical data. NMR confirms the carbon-hydrogen framework, MS verifies the molecular weight, FTIR identifies the functional groups, and elemental analysis proves the stoichiometric formula of the salt. Finally, HPLC confirms the purity and, when compared against the data for known isomers like histamine, provides the ultimate confirmation of identity. By following this self-validating workflow, researchers can proceed with confidence, knowing that their material is structurally defined, pure, and ready for its intended application.
Appendices: Key Experimental Protocols
Protocol: ¹H NMR Sample Preparation
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulates.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.[27][28][30]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
Protocol: FTIR Sample Preparation (KBr Pellet Method)
-
Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder. The KBr must be kept in a desiccator to prevent moisture absorption, which can interfere with the spectrum.[31][32]
-
Gently but thoroughly mix the sample and KBr until the mixture is homogenous.
-
Transfer a small amount of the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[31][33][34]
-
Carefully release the pressure and extract the thin, transparent KBr pellet.[35]
-
Mount the pellet in the spectrometer's sample holder for analysis.
Protocol: Analytical RP-HPLC
-
Mobile Phase Preparation: Prepare the mobile phase(s) as required by the specific method. A typical starting point for a polar compound could be a gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Filter all solvents through a 0.45 µm filter.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[36][37]
-
System Setup:
-
Install an appropriate reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[38]
-
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Run the gradient method and monitor the elution profile using a UV detector (e.g., at 210 nm) or other suitable detector.[39][40]
References
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- ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...
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- Phenomenex. HPLC Testing Procedure.
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A Comparative Guide to the Biological Activity of Halogenated Imidazoles: From Bench to Clinic
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds. The introduction of halogens—chlorine, bromine, and iodine—onto the imidazole ring has proven to be a powerful strategy for modulating and enhancing their therapeutic properties. This guide provides an in-depth, objective comparison of the biological activities of chlorinated, brominated, and iodinated imidazoles, supported by experimental data and protocols. We will explore their anticancer, antifungal, and antimicrobial activities, delving into the structure-activity relationships and mechanisms of action that govern their efficacy.
Anticancer Activity: A Tale of Targeted Inhibition
Halogenated imidazoles have emerged as a promising class of anticancer agents, with their efficacy often linked to the nature and position of the halogen substituent. The electronegativity, size, and ability of the halogen to form halogen bonds all play a crucial role in the molecule's interaction with its biological targets.
Comparative Cytotoxicity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Chlorinated Imidazoles | ||||
| Imidazole derivative with chloro group | CHK-1 | 0.32 nM | Unsubstituted analog | 0.73 µM[1] |
| Brominated Imidazoles | ||||
| Imidazole-thiosemicarbazide (meta-bromo) | T. gondii tachyzoites | 15.64 µg/mL | Sulfadiazine | >2500 µg/mL[2] |
| Imidazole-thiosemicarbazide (para-bromo) | T. gondii tachyzoites | 14.57 µg/mL | Sulfadiazine | >2500 µg/mL[2] |
| Iodinated Imidazoles | ||||
| 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted imidazole (C-IVg) | MDA MB 4355 (Breast) | 57.18% inhibition at 20µg/mL | 5-FU | 54.33% inhibition at 10µg/mL[3] |
| Imidazole-thiosemicarbazide (meta-iodo) | T. gondii tachyzoites | 10.30 µg/mL | Sulfadiazine | >2500 µg/mL[2] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.
Expert Insights: The trend often observed is that the anticancer activity increases with the size of the halogen, following the order I > Br > Cl. This is attributed to the enhanced ability of larger halogens to form halogen bonds, which are crucial non-covalent interactions for ligand-receptor binding. Furthermore, the increased lipophilicity of iodinated and brominated compounds can lead to better cell membrane permeability.[4][5]
Mechanisms of Anticancer Action
Halogenated imidazoles exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cell proliferation and survival.
A. Epidermal Growth Factor Receptor (EGFR) Inhibition:
Many halogenated imidazole derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that lead to cell growth and proliferation. Halogen substituents can enhance the binding affinity of the imidazole core to the EGFR active site.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Halogenated imidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated imidazole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.
Antifungal Activity: Disrupting the Fungal Cell Membrane
Imidazole-based compounds are at the forefront of antifungal therapy. Halogenation has been a key strategy to enhance their efficacy and broaden their spectrum of activity.
Comparative Antifungal Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antifungal potency.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Chlorinated Imidazoles | ||||
| 4,5-dichloroimidazole | Aspergillus spp. | - | Imidazole | Inactive [4] |
| 4,5-dichloroimidazole | Candida spp. | - | Imidazole | Inactive [4] |
| Dichloro- and trichloro-derivatives | Candida albicans | Similar or superior to bifonazole | Bifonazole | - [7] |
| Brominated Imidazoles | ||||
| 2,4,5-tribromoimidazole | Candida albicans | - | - | - [6] |
| Iodinated Imidazoles | ||||
| - | - | - | - | - |
Expert Insights: Halogenation, particularly chlorination, has been shown to confer potent antifungal activity to the imidazole scaffold, which is otherwise inactive against fungi. [4]The lipophilicity and electronic effects of the halogens are believed to play a significant role in the interaction with the fungal target enzyme.
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. [8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Halogenated imidazole compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each halogenated imidazole compound and make serial twofold dilutions in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed visually or by reading the absorbance.
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their antifungal properties, halogenated imidazoles also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
The antimicrobial activity of halogenated imidazoles is typically assessed by determining the MIC or by measuring the zone of inhibition in an agar disk diffusion assay.
| Compound Class | Bacterial Strain | MIC (µg/mL) or Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) or Zone of Inhibition (mm) |
| Chlorinated Imidazoles | ||||
| 4,5-dichloroimidazole | Streptococcus pyogenes | No significant change from imidazole | Imidazole | Active [4] |
| 4,5-dichloroimidazole | Staphylococcus aureus | No significant change from imidazole | Imidazole | Active [4] |
| Brominated Imidazoles | ||||
| 2,4,5-tribromoimidazole | Escherichia coli | Active | - | - [6] |
| 2,4,5-tribromoimidazole | Bacillus cereus | Active | - | - [6] |
| Iodinated Imidazoles | ||||
| - | - | - | - | - |
Note: The data indicates that while chlorination did not significantly improve antibacterial activity over the parent imidazole in one study, bromination conferred activity. More comparative data is needed for a comprehensive analysis.
Expert Insights: The antimicrobial mechanism of halogenated imidazoles is not as well-defined as their antifungal action. It is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes. The nature of the halogen and its position on the imidazole ring can influence the spectrum of activity. For instance, some studies suggest that brominated imidazoles are particularly effective against a range of bacteria. [6]
Experimental Protocol: Agar Disk Diffusion for Antimicrobial Screening
The agar disk diffusion method is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial strains
-
Sterile paper disks
-
Halogenated imidazole compounds
-
Standard antibiotic disks (for comparison)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the halogenated imidazole compounds onto the agar surface. Also, apply standard antibiotic disks as controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
Halogenation of the imidazole ring is a highly effective strategy for the development of potent therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antifungal, and antimicrobial properties of chlorinated, brominated, and iodinated imidazoles.
-
Anticancer Activity: The trend suggests that heavier halogens (I > Br > Cl) often lead to enhanced cytotoxicity, likely due to improved binding interactions with targets such as EGFR and tubulin.
-
Antifungal Activity: Chlorination has been shown to be particularly effective in conferring potent antifungal activity through the inhibition of ergosterol biosynthesis.
-
Antimicrobial Activity: Brominated imidazoles have demonstrated promising broad-spectrum antibacterial activity, although the mechanism of action requires further elucidation.
While this guide provides a comprehensive overview based on available data, there is a clear need for more direct, head-to-head comparative studies of a series of halogenated imidazoles against a standardized panel of biological targets. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation halogenated imidazole-based therapeutics. The continued exploration of these versatile compounds holds great promise for addressing unmet medical needs in oncology and infectious diseases.
References
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- Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. Pharmacia. [Link]
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- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives.
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]
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- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens.
- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Deriv
- Imidazoles as potential anticancer agents. PubMed Central. [Link]
- Imidazole and Imidazolium Antibacterial Drugs Derived
- Structure–activity relationship study of imidazoles C 1–C 12 compared...
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
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- Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design.
- SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMM
- Effect of chloro substituents on antifungal activity.
- Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors. PubMed. [Link]
- Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflamm
- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. [Link]
- ANTICANCER STUDIES OF NOVEL 2-IODO -4-HYDROXYMETHYL -1, 5 - DIPHENYL SUBSTITUTED-1-H-IMIDAZOLE DERIV
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.
- Synthesis and antiprotozoal activity of 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles.
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A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazol-4-amine Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-Imidazol-4-amine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics. We will dissect the nuanced ways in which structural modifications to this privileged scaffold influence its interaction with key biological targets, with a particular focus on the histamine H₃ receptor and p38 MAP kinase. This document synthesizes experimental data from authoritative sources to provide a clear, evidence-based comparison of compound performance, alongside detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The 1H-Imidazol-4-amine Scaffold - A Versatile Pharmacophore
The 1H-imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a core structure found in many biologically active compounds, including the essential amino acid histidine.[1] Its unique physicochemical properties, such as its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, make it a highly versatile scaffold in medicinal chemistry.[1][2] The addition of an amine group at the 4-position creates the 1H-Imidazol-4-amine core, a pharmacophore that has proven to be a fruitful starting point for the development of potent and selective ligands for a variety of therapeutic targets. This guide will focus on two such targets that have garnered significant attention: the histamine H₃ receptor and p38 mitogen-activated protein (MAP) kinase.
Histamine H₃ Receptor Antagonism: Modulating Neurotransmission
The histamine H₃ receptor (H₃R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[3][4] Antagonists of the H₃R have shown therapeutic potential for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[4] The 1H-imidazol-4-amine core is a common feature in many potent H₃R antagonists.
Structural Requirements for H₃ Receptor Antagonism
The general pharmacophore for imidazole-based H₃R antagonists consists of three key components: the imidazole ring, an alkyl spacer, and a polar fragment connected to a lipophilic group.[5] The 1H-imidazol-4-amine moiety typically serves as the histamine-mimicking part, crucial for recognition by the receptor.
Comparative Analysis of H₃R Antagonist Activity
The following table summarizes the in vitro activity of a series of 1H-Imidazol-4-amine derivatives as H₃ receptor antagonists, highlighting the impact of various structural modifications on their binding affinity (Kᵢ).
| Compound ID | R¹ (at C-4 of Imidazole) | R² (Amine Substitution) | Kᵢ (nM) | Reference |
| 1 | -CH₂-piperidine | -CH₂CH₂-anilide | Potent (specific value not provided) | [6] |
| 2 | -CH₂-benzamidine | H | 16 | [7] |
| 3 | -CH₂-benzylamidine | H | 7.2 | [7] |
| 4 | -(CH₂)₃-propyl-3-cyclopentylpropanoate | H | 0.316 (-logKi = 8.5) | [8] |
| 5 | -(CH₂)₃-CO-(CH₂)₃-phenyl | H | Moderate (specific value not provided) | [8] |
Analysis of Structure-Activity Relationships:
-
The Imidazole Core: The imidazole ring is a critical component for H₃R affinity. Methyl substitution on the imidazole ring can influence selectivity for H₃R over other histamine receptor subtypes.[9]
-
The Linker Region: An alkyl spacer of appropriate length connecting the imidazole ring to the lipophilic portion is generally required. The length and flexibility of this linker can significantly impact potency.
-
The Lipophilic Group: A distal lipophilic group is essential for high-affinity binding. As seen with compound 1 , a substituted aniline amide connected via a two-methylene linker to a piperidine ring attached to the imidazole core results in a potent antagonist.[6] Similarly, the benzylamidine in compound 3 confers high potency.[7] The cyclopentylpropanoate ester in compound 4 also demonstrates very high in vitro potency.[8]
-
The 4-Amine/Amidine Group: The basicity of the amine or amidine group plays a role in receptor interaction. The conversion of an agonist (like histamine) to an antagonist can be achieved by introducing a phenyl ring between the imidazole and the amidine moiety, as demonstrated by the potent antagonist activity of compounds 2 and 3 .[7]
Experimental Protocol: Histamine H₃ Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the H₃ receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human histamine H₃ receptor.[10]
-
Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[10]
-
Test compounds (1H-Imidazol-4-amine derivatives) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Glass fiber filters (e.g., Unifilter-96 GF/C).[12]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from H₃R-expressing cells. Resuspend the cell pellet in ice-cold Tris-HCl buffer and homogenize.[13]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
Radioligand at a concentration near its Kₔ value.
-
Cell membrane suspension.
-
For non-specific binding, add a high concentration of an unlabeled H₃R ligand (e.g., 10 µM clobenpropit).[13]
-
-
Incubation: Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition binding curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
Caption: Simplified signaling pathway of the histamine H₃ receptor. [14][15]
p38 MAP Kinase Inhibition: Targeting Inflammation
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. [16][17]Inhibition of p38α, the most studied isoform, has been pursued as a therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. [18]Imidazole-based compounds, particularly trisubstituted imidazoles, have been identified as potent p38 MAP kinase inhibitors. [19]
Structural Requirements for p38 MAP Kinase Inhibition
The pharmacophore for many imidazole-based p38 inhibitors includes a central imidazole ring with aryl substituents at the 2, 4, and 5 positions. The 4-pyridyl group at one of these positions is often a key feature, forming a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. [19]
Comparative Analysis of p38 MAP Kinase Inhibitor Activity
The following table presents the in vitro inhibitory activity (IC₅₀) of a series of imidazole derivatives against p38 MAP kinase, illustrating the impact of substitutions on potency.
| Compound ID | R¹ (at C-2 of Imidazole) | R² (at C-4 of Imidazole) | R³ (at C-5 of Imidazole) | p38 MAP Kinase IC₅₀ (nM) | Reference |
| SB203580 | 4-Fluorophenyl | 4-Pyridyl | - | 222.44 ± 5.98 | [18] |
| AA6 | N-(2,4-dimethylphenyl)-2-((4-(trifluoromethyl)-1H-imidazol-1-yl)acetamido)-3-phenylpropanamide | 403.57 ± 6.35 | [18] | ||
| Compound 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 | [19] |
| Compound 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 60 | [19] |
| Compound 7 | 4-Methylsulfinylphenyl | 4-Chlorophenyl | 4-Pyridyl | 45 | [19] |
Analysis of Structure-Activity Relationships:
-
Substitution at the 2-position: The nature of the substituent at this position is critical. A methylsulfinylphenyl group (Compound 1) is generally favorable for potent activity. [19]The corresponding sulfone (Compound 3) also maintains good activity. [19]* Substitution at the 4-position: A 4-fluorophenyl group is a common feature in potent inhibitors, likely contributing to favorable interactions within the active site. Replacing the fluorine with a chlorine atom (Compound 7) can also lead to high potency. [19]* Substitution at the 5-position: A 4-pyridyl group is often essential for potent inhibition, as its nitrogen atom forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of p38 kinase.
-
Modifications to the core: As seen in compound AA6 , moving away from the classic trisubstituted imidazole scaffold to an N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative can still yield compounds with considerable inhibitory activity. [18]The dimethyl substitution on the phenyl ring of AA6 was noted to be important for its activity. [18]
Experimental Protocol: p38 MAP Kinase Activity Assay
This protocol describes a non-radioactive, in vitro kinase assay to measure the inhibitory activity of test compounds against p38 MAP kinase.
Materials:
-
Recombinant active p38 MAP kinase (α isoform). [3]* Kinase substrate: Recombinant ATF-2 fusion protein. [20]* Test compounds (imidazole derivatives) at various concentrations.
-
Kinase assay buffer: 25 mM Tris (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂. [20]* ATP solution.
-
Antibodies for detection: Phospho-ATF-2 (Thr71) antibody and a secondary antibody conjugated to HRP. [20]* Chemiluminescent substrate.
-
Microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the following:
-
Kinase assay buffer.
-
Test compound or vehicle.
-
Recombinant p38 MAP kinase enzyme.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the ATF-2 substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes. [20]4. Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody (anti-phospho-ATF-2).
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of ATF-2 phosphorylation. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for a p38 MAP kinase activity assay.
Signaling Pathway Diagram:
Caption: The p38 MAP kinase signaling cascade. [2][21][22]
Conclusion
The 1H-Imidazol-4-amine scaffold continues to be a highly valuable starting point for the design of potent and selective modulators of various biological targets. This guide has provided a comparative analysis of the structure-activity relationships of its derivatives as histamine H₃ receptor antagonists and p38 MAP kinase inhibitors. The presented experimental data and detailed protocols offer a framework for researchers to build upon in their quest for novel therapeutics. A thorough understanding of the SAR for this versatile core structure is paramount for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
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- Signaling pathways associated with the histamine H3 receptor. (URL: [Link])
- Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. (URL: [Link])
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A Comparative Guide to the Synthesis of 4-Aminoimidazoles for Research and Development
Introduction: The Significance of the 4-Aminoimidazole Scaffold
The 4-aminoimidazole core is a privileged scaffold in medicinal chemistry and materials science. As a key structural motif in natural products like purines, it plays a fundamental role in biological systems.[1][2] This versatile heterocycle is a cornerstone for the development of therapeutics ranging from antibacterial to anticancer agents.[1][3] The strategic placement of the amino group at the C4 position provides a crucial vector for molecular elaboration, enabling chemists to fine-tune pharmacological properties. Consequently, the efficient and regiocontrolled synthesis of 4-aminoimidazoles is a topic of significant interest for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the most prominent and field-proven methodologies for synthesizing 4-aminoimidazoles. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to empower researchers to select the optimal strategy for their specific synthetic challenges.
Method 1: Synthesis from α-Aminonitriles and Imidates
One of the most robust and versatile strategies for constructing the 4-aminoimidazole ring system begins with α-aminonitriles. This approach builds the imidazole core through the cyclization of an activated intermediate, offering excellent control over the final substitution pattern.
Mechanistic Rationale
The synthesis typically proceeds in two key stages.[4] First, the α-aminonitrile is converted into a more reactive O-methylimidate. This is achieved by treating the nitrile with an alcohol (e.g., methanol) under acidic catalysis. The resulting imidate is a potent electrophile. In the second stage, the imidate undergoes a co-cyclization reaction with a primary amine. The amine attacks the electrophilic imidate carbon, initiating an intramolecular cyclization cascade that, after tautomerization and elimination of ammonia, yields the stable 4-substituted 5-aminoimidazole.[4] The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is crucial as it facilitates both the imidate formation and the final cyclization without promoting unwanted side reactions.[4]
Figure 1. General workflow for 4-aminoimidazole synthesis from α-aminonitriles.
Advantages & Causality
-
High Versatility: This method tolerates a wide variety of substituents on both the starting α-aminonitrile and the amine co-reactant.[4] This flexibility is paramount for building diverse chemical libraries for screening.
-
Mild Conditions: The use of PPTS catalysis allows the reaction to proceed under relatively gentle conditions, preserving sensitive functional groups that might not survive harsher methods.[4]
-
Convergent Synthesis: The strategy brings together two distinct fragments (the aminonitrile and the primary amine) late in the synthesis, which is an efficient approach for creating structural diversity.
Limitations & Considerations
-
Substrate Availability: The synthesis is contingent on the availability of the requisite α-aminonitriles, which may require separate multi-step syntheses from starting materials like amino acids.[4]
-
Handling of Cyanide: While α-aminonitriles are generally stable, their synthesis often involves cyanide sources, which requires stringent safety protocols.[5][6]
Detailed Experimental Protocol: Synthesis of a 4-Substituted 5-Aminoimidazole
This protocol is adapted from established procedures for the PPTS-catalyzed synthesis of 4-substituted 5-aminoimidazoles.[4]
Materials:
-
α-Aminonitrile (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)
-
Primary Amine (1.1 equiv)
-
Anhydrous Chloroform (CHCl3)
Step 1: Formation of the O-Methylimidate
-
To a solution of the α-aminonitrile (1.0 equiv) in anhydrous methanol, add PPTS (0.05 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude O-methylimidate, which is typically used in the next step without further purification.
Step 2: Co-cyclization with a Primary Amine
-
Dissolve the crude O-methylimidate in anhydrous chloroform.
-
Add the primary amine (1.1 equiv) to the solution.
-
Heat the mixture to reflux (approx. 67 °C) and monitor the formation of the 5-aminoimidazole product by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture and evaporate the solvent. The resulting crude product can often be purified by column chromatography or recrystallization to afford the pure 4-substituted 5-aminoimidazole.[4]
Method 2: The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful three-component reaction (vL-3CR) that constructs the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[7][8] While it classically produces 1,5- or 1,4,5-substituted imidazoles, modifications and specific substrate choices can direct the synthesis toward 4-aminoimidazole analogues.
Mechanistic Rationale
The reaction is driven by the unique reactivity of TosMIC, which features an acidic methylene group, a nucleophilic isocyanide carbon, and a tosyl group that acts as an excellent leaving group.[7] The process begins with the in situ formation of an aldimine from the aldehyde and primary amine. Under basic conditions (e.g., K2CO3), TosMIC is deprotonated to form a reactive anion. This anion attacks the imine carbon, initiating a [3+2] cycloaddition.[8] The resulting intermediate, a 4-tosyl-2-imidazoline, then undergoes elimination of p-toluenesulfinic acid (TosH), driven by the formation of the aromatic imidazole ring.[7]
Figure 2. Key stages of the Van Leusen Imidazole Synthesis.
Advantages & Causality
-
Operational Simplicity: As a one-pot, multi-component reaction, it offers high efficiency and atom economy, avoiding the need to isolate intermediates.[9]
-
Readily Available Starting Materials: Aldehydes, amines, and TosMIC are widely available, making this method highly accessible.
-
High Yields: The reaction often proceeds in good to excellent yields for a range of substrates.[8]
Limitations & Considerations
-
Regioselectivity: The standard Van Leusen reaction typically yields 1,5- or 1,4,5-substituted products.[7] Achieving a 4-amino substitution pattern requires specific starting materials, such as N-aryltrifluoroacetimidoyl chlorides, which react with TosMIC to yield 1,4,5-trisubstituted imidazoles where one substituent can be an amino precursor.[9]
-
Side Reactions: If the aldimine formation is slow, the aldehyde can react directly with TosMIC to produce oxazoles, a common side product.[7]
Method 3: Modern Catalytic Approaches
Recent advances in organic synthesis have introduced novel catalytic methods for preparing highly substituted imidazoles, including 4-amino derivatives. These methods often offer improved efficiency, milder conditions, and enhanced functional group tolerance compared to classical approaches.[10][11]
Gold-Catalyzed [3+2] Annulation
A notable modern approach involves the gold-catalyzed [3+2] annulation of ynamides with 1,2,4-oxadiazoles.[12] This method provides a highly atom-economical route to fully substituted 4-aminoimidazoles. The reaction proceeds under mild conditions, exhibits broad functional group tolerance, and is scalable.[12] The proposed mechanism involves the formation of an α-imino gold carbene intermediate, which then undergoes cyclization to furnish the desired 4-aminoimidazole product.[12]
Advantages & Causality
-
High Atom Economy: The [3+2] cycloaddition incorporates all atoms from the starting materials into the final product, minimizing waste.[12]
-
Mild Conditions: Gold catalysis enables the reaction to proceed under conditions that are compatible with a wide range of sensitive functional groups.
-
Excellent Regioselectivity: The reaction provides concise and regioselective access to highly functionalized 4-aminoimidazoles.[12]
Limitations & Considerations
-
Catalyst Cost: Gold catalysts, while highly effective, can be expensive, which may be a consideration for large-scale synthesis.
-
Substrate Synthesis: The synthesis of the required ynamide and 1,2,4-oxadiazole starting materials can add steps to the overall sequence.
Comparative Analysis of Synthesis Methods
Choosing the right synthetic strategy depends on several factors, including the desired substitution pattern, scale, cost, and available starting materials. The table below summarizes the key performance indicators for each discussed method.
| Parameter | Method 1: from α-Aminonitriles | Method 2: Van Leusen Synthesis | Method 3: Gold-Catalyzed Annulation |
| Primary Utility | Highly versatile for diverse 4-substituted 5-aminoimidazoles | Efficient for 1,5- and 1,4,5-substituted imidazoles; adaptable for 4-amino | Atom-economical access to fully substituted 4-aminoimidazoles |
| Key Reagents | α-Aminonitrile, Amine, PPTS | Aldehyde, Amine, TosMIC, Base | Ynamide, 1,2,4-Oxadiazole, Gold Catalyst |
| Typical Yield | Good to High[4] | Good to Excellent[8] | Good to Excellent[12] |
| Reaction Conditions | Mild to moderate heating (reflux)[4] | Room temp to moderate heating[9] | Mild[12] |
| Substrate Scope | Broad[4] | Broad, but regioselectivity is key[7] | Good[12] |
| Key Advantages | High versatility, mild conditions | Operational simplicity, high atom economy | High atom economy, mild conditions, excellent regioselectivity |
| Key Limitations | Relies on α-aminonitrile availability; potential cyanide use | Regioselectivity can be challenging for 4-amino; oxazole side-products | Catalyst cost, specialized starting materials |
Conclusion and Future Outlook
The synthesis of 4-aminoimidazoles continues to be an area of active research, driven by the scaffold's importance in drug discovery. Classical methods based on α-aminonitriles remain a highly reliable and versatile choice for generating diverse libraries of compounds. The Van Leusen reaction offers an operationally simple alternative, particularly for certain substitution patterns. Looking forward, modern catalytic methods, such as gold-catalyzed annulations, are setting new standards in efficiency and atom economy.[10][12] The ongoing development of novel catalytic systems promises to further streamline access to this critical heterocyclic core, accelerating the discovery of new medicines and materials.
References
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- TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Organic Chemistry: An Indian Journal.
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- Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology, 38(1), 121–128.
- Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89–93.
- Ferris, J. P., & Orgel, L. E. (1966). Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-cyanoimidazole. Journal of the American Chemical Society, 88(5), 1074.
- Zare, A., et al. (Year). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. (Note: Full citation details were not available in the provided search results).
- Kamijo, S., & Yamamoto, Y. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemical Asian Journal, 2(5), 568–578.
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A Comparative Guide to the Stability of Imidazole Analogs: Ensuring Drug Efficacy and Longevity
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of successful pharmaceutical development. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, from antifungal medications to anticancer drugs.[1][2][3] However, the stability of these imidazole-containing molecules can be a critical liability, impacting their shelf-life, therapeutic efficacy, and safety profile.
This guide provides an in-depth, comparative analysis of the stability of imidazole analogs under various stress conditions. By elucidating the underlying chemical principles and providing robust experimental protocols, this document aims to empower researchers to make informed decisions in the selection and development of stable and effective imidazole-based pharmaceuticals.
The Landscape of Imidazole Instability: Key Degradation Pathways
The imidazole ring, while aromatic, is susceptible to several degradation pathways that can compromise the integrity of the parent molecule. The primary routes of degradation include oxidation, hydrolysis, and photolysis.[4][5] The specific pathway and rate of degradation are highly dependent on the nature and position of substituents on the imidazole ring, as well as the environmental conditions.
Oxidative Degradation: A Common Pitfall
Oxidation is a major degradation pathway for many imidazole-containing compounds.[6][7] The electron-rich nature of the imidazole ring makes it susceptible to attack by various oxidizing agents, including atmospheric oxygen, reactive oxygen species (ROS), and peroxides.[8][9] For instance, studies on the hepatitis C drug daclatasvir revealed that its imidazole moiety is liable to base-mediated autoxidation.[4] Similarly, polyalkylated imidazoles have been shown to be less stable toward oxidation compared to the parent imidazole.[6][7]
The mechanism of oxidative degradation can be complex, often involving the formation of intermediate hydroperoxides or endoperoxides, which can then rearrange or cleave to form a variety of degradation products.[4] In some cases, oxidation can lead to ring-opening of the imidazole core.[7]
Hydrolytic Degradation: The Influence of pH
The stability of imidazole analogs to hydrolysis is significantly influenced by pH. The imidazole ring itself is relatively stable to hydrolysis under neutral conditions.[10] However, under acidic or basic conditions, the ring can be susceptible to cleavage. For example, the hydrolysis of imidazole-2-ylidenes has been shown to proceed via different mechanisms depending on the water concentration, leading to either a stable imidazolium-hydroxide or ring-opened products.[11][12] The presence of substituents can also dramatically affect hydrolytic stability. For instance, the introduction of a branched substituent at the 2-position of the imidazoline ring has been shown to increase hydrolytic stability.[13]
Photodegradation: Sensitivity to Light
Many imidazole-containing compounds exhibit photosensitivity, degrading upon exposure to light, particularly in the UV region.[4][10] The absorption of light can excite the molecule to a higher energy state, leading to various photochemical reactions, including oxidation and ring cleavage. The nature of the halogen substituent in 4-halo-1H-imidazoles, for example, is predicted to influence their photostability, with 4-iodo-1H-imidazole being the most photosensitive due to the lower carbon-iodine bond dissociation energy.[10] Photosensitized oxidation, involving the generation of singlet oxygen, is another important mechanism of photodegradation for imidazoles.[14]
Comparative Stability Analysis: A Framework for Prediction
While specific experimental data for every imidazole analog is not always available, a comparative analysis can be framed based on fundamental chemical principles. The electronic and steric effects of substituents play a crucial role in modulating the stability of the imidazole ring.
| Stress Condition | General Stability Trend | Rationale |
| Oxidation | Electron-withdrawing groups increase stability. | Reduces the electron density of the imidazole ring, making it less susceptible to electrophilic attack by oxidizing agents. |
| Hydrolysis (Acidic) | Electron-donating groups may decrease stability. | Protonation of the ring nitrogens can facilitate nucleophilic attack by water. Electron-donating groups can increase the basicity of the nitrogen atoms. |
| Hydrolysis (Basic) | Electron-withdrawing groups can increase susceptibility. | Can make the ring protons more acidic and facilitate ring-opening reactions. |
| Photolysis | Depends on the chromophore and bond dissociation energies. | Substituents that shift the UV absorption to longer wavelengths or introduce weaker bonds can increase photosensitivity. |
Caption: Predicted relative stability of imidazole analogs based on general chemical principles.
Experimental Design for Comparative Stability Studies
A robust comparative stability study requires a well-designed experimental protocol that subjects the imidazole analogs to a range of relevant stress conditions. A forced degradation study is an essential component of this process, helping to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[5]
Forced Degradation Protocol
A comprehensive forced degradation study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[5]
dot
Caption: Workflow for a comprehensive forced degradation study of imidazole analogs.
Step-by-Step Methodology for a Comparative Photostability Study
-
Sample Preparation: Prepare solutions of the imidazole analogs and a control (parent imidazole) in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). Prepare a solid sample of each analog by spreading a thin layer in a petri dish.
-
Control Samples: Wrap a set of identical samples in aluminum foil to serve as dark controls.
-
Light Exposure: Place the unwrapped samples in a photostability chamber equipped with a light source that provides both UV and visible light, as specified by ICH guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the solutions and collect portions of the solid samples.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[15][16] A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH is often a good starting point.[17] UV detection at the λmax of the parent compound is typically used for quantification. LC-MS can be employed for the identification and characterization of degradation products.[18]
-
Data Evaluation: Calculate the percentage of degradation for each analog at each time point by comparing the peak area of the parent compound to that of the time-zero sample. Plot the percentage of the remaining parent drug against time to determine the degradation kinetics.
Analytical Techniques for Stability Assessment
The choice of analytical technique is critical for obtaining accurate and reliable stability data. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of imidazole compounds and their degradation products.[16][17]
| Technique | Advantages | Considerations |
| HPLC-UV | Robust, reproducible, and widely available. | May lack the sensitivity and selectivity for complex matrices or trace-level degradants. |
| LC-MS/MS | High sensitivity and selectivity, provides structural information for degradant identification. | More complex instrumentation and method development. |
| GC-MS | Suitable for volatile imidazole derivatives. | Often requires derivatization for polar compounds.[18] |
| Capillary Electrophoresis (CE) | High separation efficiency, small sample volume. | Can have lower sensitivity compared to LC-MS.[19] |
Caption: Comparison of analytical techniques for imidazole stability studies.
Conclusion: A Proactive Approach to Stability
The stability of imidazole analogs is a multifaceted challenge that requires a thorough understanding of their chemical properties and a systematic experimental approach. By considering the potential degradation pathways and employing robust analytical methodologies, researchers can proactively identify and mitigate stability issues early in the drug development process. This proactive approach not only saves time and resources but also contributes to the development of safer and more effective medicines. The insights and protocols provided in this guide serve as a valuable resource for navigating the complexities of imidazole stability and ultimately, for advancing the field of medicinal chemistry.
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A Comparative Benchmarking Guide: Evaluating 1H-Imidazol-4-amine dihydrochloride Against Known Histamine H2 Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 1H-Imidazol-4-amine dihydrochloride. The central hypothesis is that its imidazole core, a key structural feature in several established drugs, may confer activity as a histamine H2 receptor antagonist. To rigorously test this, we will benchmark its performance against three well-characterized inhibitors: Cimetidine, Ranitidine, and Famotidine.
The histamine H2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in gastric acid secretion.[1][2] Its activation by histamine triggers a signaling cascade that has been a primary target for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[3][4][5] The development of H2 receptor antagonists, such as the prototypical drug Cimetidine, marked a significant advancement in managing these acid-related disorders.[3][6][7] This guide will detail the experimental protocols necessary to determine if this compound can be classified among these influential inhibitors and to quantify its relative potency and efficacy.
The Benchmarks: A Profile of Established H2 Receptor Antagonists
A robust benchmarking process relies on well-understood comparators. We have selected three historically significant and pharmacologically distinct H2 receptor antagonists.
-
Cimetidine: The first-generation H2 blocker, Cimetidine, competitively inhibits histamine binding to H2 receptors on gastric parietal cells.[6][8][9][10] While effective, its clinical use has been tempered by its inhibition of cytochrome P450 enzymes, leading to numerous drug interactions, and weak antiandrogenic effects at high doses.[2][6][9]
-
Ranitidine: Developed to improve upon Cimetidine, Ranitidine is a more potent H2 antagonist with a longer duration of action and a much-improved side-effect profile, exhibiting fewer drug interactions.[3][11][12] It competitively and reversibly inhibits histamine action at H2 receptors, reducing both gastric acid volume and concentration.[12][13][14]
-
Famotidine: A highly potent and selective H2 receptor antagonist, Famotidine is approximately 20 to 50 times more potent than cimetidine and 8 times more potent than ranitidine on a weight basis.[][16] Its mechanism is also based on competitive inhibition of histamine H2 receptors.[17][18][19]
These compounds provide a tiered benchmark, from the first-in-class Cimetidine to the highly potent Famotidine, allowing for a nuanced evaluation of our test compound, this compound.
Mechanistic Grounding: The Histamine H2 Receptor Signaling Pathway
Understanding the target pathway is critical for interpreting experimental data. The primary signaling cascade initiated by histamine binding to the H2 receptor on gastric parietal cells involves the activation of a Gs protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][7] Elevated cAMP activates Protein Kinase A (PKA), which ultimately leads to the translocation and activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion.[8][20] Some studies also suggest the H2 receptor can couple to the phosphoinositide signaling cascade, indicating potential for biased signaling.[1][21]
All three benchmark inhibitors act by competitively blocking histamine from binding to the H2 receptor, thus preventing the initiation of this cascade.[4][22] Our investigation will determine if this compound shares this mechanism.
Caption: Competitive inhibition of the Histamine H2 receptor signaling pathway.
Experimental Design: A Head-to-Head Comparison
To benchmark this compound, we will employ a series of established in vitro assays. These experiments are designed to move from initial binding affinity to functional cellular response, providing a comprehensive performance profile.
Experiment 1: Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor and compare it to the benchmark inhibitors.
Rationale: A competitive radioligand binding assay is a direct measure of a compound's ability to interact with the target receptor. We will use ³H-tiotidine, a known H2-receptor antagonist radioligand, to quantify the displacement by our test and benchmark compounds.[23] A lower Ki value indicates a higher binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human histamine H2 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of ³H-tiotidine (e.g., 1 nM).
-
Compound Addition: Add increasing concentrations of the unlabeled ligands (this compound, Cimetidine, Ranitidine, Famotidine) across a range of 10⁻¹⁰ M to 10⁻⁴ M.
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of ligand that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experiment 2: Functional Antagonism Assay (cAMP Accumulation)
Objective: To measure the functional potency of this compound as an antagonist by quantifying its ability to inhibit histamine-stimulated cAMP production.
Rationale: Since the H2 receptor's primary signaling pathway involves adenylyl cyclase activation, measuring the inhibition of this downstream effect provides a functional assessment of antagonism.[4][24] This assay determines the compound's ability to not only bind but also to block the receptor's biological response.
Protocol:
-
Cell Culture: Plate H2 receptor-expressing cells (e.g., HEK-293) in 96-well plates and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (this compound or benchmarks) for 20 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of histamine (e.g., the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value for each compound, which represents its functional potency as an antagonist.
Caption: Workflow for in vitro benchmarking experiments.
Data Summary and Interpretation
The quantitative data from these experiments should be compiled for a clear, side-by-side comparison.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | Experimental Value | Experimental Value |
| Cimetidine | ~42[9] | Literature/Experimental Value |
| Ranitidine | Literature/Experimental Value | Literature/Experimental Value |
| Famotidine | Literature/Experimental Value | Literature/Experimental Value |
Interpretation of Potential Outcomes:
-
High Affinity and Potency: If this compound exhibits a low Ki and a low IC50, comparable to or better than Ranitidine or Famotidine, it would be considered a potent H2 receptor antagonist worthy of further investigation.
-
Moderate Affinity and Potency: Values similar to Cimetidine would classify it as a functional H2 blocker, though perhaps with less potency than newer generations of the drug class.
-
Low Affinity and Potency: High Ki and IC50 values would suggest that despite the presence of an imidazole ring, it is a weak or inactive compound at the H2 receptor.
-
Discrepancy between Binding and Function: A high binding affinity (low Ki) but poor functional antagonism (high IC50) could imply that the compound is a partial agonist or has other complex pharmacological properties that warrant further study.
Conclusion
This guide outlines a logical and scientifically rigorous methodology for the initial characterization of this compound. By benchmarking it against the well-established H2 receptor antagonists Cimetidine, Ranitidine, and Famotidine, researchers can accurately determine its potential as a novel inhibitor in this therapeutic class. The proposed experiments, from direct receptor binding to functional cellular assays, provide the necessary data to establish its affinity, potency, and mechanism of action, thereby grounding future drug development efforts in solid experimental evidence.
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A Researcher's Guide to Investigating the Cross-Reactivity of 1H-Imidazol-4-amine dihydrochloride
In the landscape of drug discovery and chemical biology, the imidazole scaffold is a cornerstone, present in a multitude of biologically active molecules.[1] 1H-Imidazol-4-amine, a structural analog of the endogenous biogenic amine histamine, is a key intermediate in the synthesis of novel therapeutic agents.[2][3] Its inherent similarity to histamine necessitates a thorough evaluation of its potential cross-reactivity with histamine receptors, a critical step to mitigate off-target effects and ensure therapeutic selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 1H-Imidazol-4-amine dihydrochloride against the four subtypes of histamine receptors: H1, H2, H3, and H4.
The Imperative of Cross-Reactivity Profiling
Off-target effects are a leading cause of drug candidate attrition during preclinical and clinical development. For a molecule like 1H-Imidazol-4-amine, which mirrors the core structure of histamine, the primary concern is unintended interactions with the family of histamine receptors. These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and mediate a diverse array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission and immune responses.[4][5][6] Unintended activation or inhibition of these receptors can lead to a host of adverse effects. Therefore, a systematic and quantitative assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity and potential liabilities.
Comparative Compounds for Benchmarking
To contextualize the cross-reactivity of this compound, it is essential to benchmark its activity against compounds with well-defined selectivity profiles for each histamine receptor subtype. The following table outlines a selection of standard research compounds for this purpose.
| Receptor Subtype | Comparative Compound | Primary Action |
| H1 Receptor | Mepyramine | Selective Antagonist/Inverse Agonist |
| H2 Receptor | Cimetidine | Selective Antagonist/Inverse Agonist |
| H3 Receptor | Thioperamide | Selective Antagonist/Inverse Agonist |
| H4 Receptor | JNJ 7777120 | Selective Antagonist/Inverse Agonist |
A Multi-tiered Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of in vitro assays that probe both the binding affinity and functional activity of the test compound at the target receptors. This dual approach provides a more complete picture of a compound's interaction with a receptor, distinguishing between simple binding and the elicitation of a biological response.
Tier 1: Receptor Binding Affinity Assessment
The initial step is to determine the binding affinity of this compound for each of the four human histamine receptors. Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and a receptor.[7]
This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the H1, H2, H3, and H4 histamine receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing one of the human histamine receptor subtypes (H1, H2, H3, or H4).
-
Radioligands: [³H]-Mepyramine (for H1), [³H]-Tiotidine (for H2), [³H]-Nα-methylhistamine (for H3), and [³H]-JNJ 10191584 (for H4).
-
Test Compound: this compound.
-
Non-specific binding control: High concentration of a known, non-radiolabeled antagonist for each receptor (e.g., Mianserin for H1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the comparative compounds.
-
Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound or control.
-
Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via a radioligand competition assay.
Tier 2: Functional Activity Assessment
Demonstrating binding affinity is not sufficient to conclude cross-reactivity; it is crucial to determine if this binding translates into a functional response (i.e., agonism, antagonism, or inverse agonism). Functional assays are designed to measure the downstream signaling events that occur upon receptor activation.
Histamine receptors couple to different G proteins, leading to distinct intracellular signaling cascades:
-
H1 Receptor: Couples to Gq, leading to an increase in intracellular calcium ([Ca²⁺]i).[8]
-
H2 Receptor: Couples to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[9]
-
H3 and H4 Receptors: Couple to Gi/o, leading to a decrease in intracellular cAMP.[9][10]
Objective: To measure the ability of this compound to induce or inhibit H1 receptor-mediated calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the H1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Compound Addition: Automatically inject varying concentrations of this compound (for agonist mode) or a fixed concentration of histamine after pre-incubation with the test compound (for antagonist mode).
-
Signal Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, determine the IC50 for the inhibition of the histamine response.
Objective: To measure the effect of this compound on cAMP levels mediated by H2, H3, and H4 receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human H2, H3, or H4 receptor.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure for H2 (Gs-coupled) Receptor:
-
Cell Treatment: Treat the H2-expressing cells with varying concentrations of this compound in the presence of a PDE inhibitor.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 for cAMP production.
Procedure for H3 and H4 (Gi-coupled) Receptors:
-
Cell Treatment: Treat the H3 or H4-expressing cells with varying concentrations of this compound in the presence of a PDE inhibitor and a sub-maximal concentration of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.
-
Incubation, Lysis, and Detection: Follow the same steps as for the H2 receptor assay.
-
Data Analysis: Determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
Illustrative Experimental Workflow: Functional Assays
Caption: Workflows for functional characterization at Gq, Gs, and Gi-coupled histamine receptors.
Data Interpretation and Comparative Analysis
The experimental data should be compiled into clear, comparative tables to facilitate the assessment of selectivity. The following tables present illustrative data to demonstrate how the results for this compound would be compared against the selective reference compounds.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| This compound | >10,000 | 850 | 450 | 120 |
| Mepyramine | 1.5 | >10,000 | >10,000 | >10,000 |
| Cimetidine | >10,000 | 40 | >10,000 | >10,000 |
| Thioperamide | >10,000 | >10,000 | 2.0 | 500 |
| JNJ 7777120 | >10,000 | >10,000 | 800 | 15 |
This is illustrative data and does not represent actual experimental results.
From this illustrative data, this compound shows the highest affinity for the H4 receptor, with moderate affinity for the H3 and H2 receptors, and very weak affinity for the H1 receptor.
Table 2: Comparative Functional Potencies (EC50, nM)
| Compound (Agonist Activity) | H1 (Ca²⁺ Flux) | H2 (cAMP ↑) | H3 (cAMP ↓) | H4 (cAMP ↓) |
| This compound | >10,000 | 1,200 | 600 | 180 |
| Histamine (Endogenous Agonist) | 50 | 30 | 10 | 15 |
This is illustrative data and does not represent actual experimental results.
The illustrative functional data corroborates the binding data, suggesting that this compound is a weak partial agonist with a preference for the H4 receptor, followed by H3 and H2. The lack of activity at the H1 receptor up to high concentrations suggests a good selectivity margin against this subtype.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on the illustrative data, this compound exhibits a degree of selectivity for the H4 receptor over other histamine subtypes. However, its activity at H2 and H3 receptors, albeit weaker, warrants further investigation, particularly if high in vivo concentrations are anticipated.
For a comprehensive understanding, further studies could include:
-
Antagonist and Inverse Agonist Testing: If no agonist activity is observed, the compound should be tested for its ability to inhibit the effects of histamine to determine if it acts as an antagonist or inverse agonist.
-
Broader Off-Target Screening: Profiling against a wider panel of GPCRs and other enzyme families is recommended to identify any unforeseen off-target interactions.
-
In Vivo Studies: If the in vitro profile is promising, in vivo studies in relevant animal models can help to correlate the in vitro cross-reactivity data with physiological outcomes.[11][12][13][14]
By following a logical, multi-tiered experimental plan, researchers can confidently define the selectivity and potential liabilities of this compound, paving the way for its informed use in the development of novel and safe therapeutics.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Imidazole-Based Compounds
The imidazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents.[1][2] Its unique five-membered heterocyclic structure, containing two nitrogen atoms, imparts favorable electronic properties that allow for interaction with a wide array of biological targets, including enzymes and receptors.[1][3] This has led to the development of imidazole-based compounds with potent antifungal, anticancer, and antibacterial activities.[2][4][5][6] However, the journey from a promising compound in a test tube to a clinically effective drug is fraught with challenges. A critical step in this process is bridging the translational gap between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of these two evaluation paradigms, offering insights into experimental design, data interpretation, and the underlying scientific principles for researchers in drug discovery and development.
The Foundation: Understanding In Vitro Efficacy
In vitro studies represent the initial and fundamental screening phase for any novel compound. These experiments are designed to assess the direct activity of a compound against a specific biological target in a controlled and isolated environment. This allows for rapid, high-throughput screening and provides crucial preliminary data on a compound's potential.
Key In Vitro Assays for Imidazole-Based Compounds:
-
Antimicrobial Susceptibility Testing: The most common in vitro assay for antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC).[5][7] This value represents the lowest concentration of a drug that prevents visible growth of a microorganism. For imidazole-based antifungals, this is often performed using broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
Cytotoxicity Assays: When evaluating anticancer potential, cytotoxicity assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a compound's ability to inhibit cell proliferation and viability.[11] This assay measures the metabolic activity of cells, which is indicative of their health.
-
Enzyme Inhibition Assays: The mechanism of action for many imidazole compounds involves the inhibition of specific enzymes.[3] For instance, azole antifungals target and inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[3][7][12] In vitro assays can directly measure the inhibitory activity of a compound against a purified enzyme.
Causality in In Vitro Experimental Design:
The choice of cell lines, microbial strains, and assay conditions is critical for generating meaningful in vitro data. For instance, when screening for anticancer activity, a panel of diverse cancer cell lines should be used to assess the compound's spectrum of activity.[13] Similarly, for antifungal testing, it is important to include both susceptible and resistant strains to understand the potential for drug resistance.[8][14]
Below is a generalized workflow for determining the in vitro efficacy of a novel imidazole-based antifungal compound.
The Crucial Transition: Evaluating In Vivo Efficacy
While in vitro data provides a strong foundation, it does not always translate to clinical success. In vivo studies, conducted in living organisms, are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.[15][16]
Common Animal Models for Imidazole Compound Evaluation:
-
Murine Models of Infection: Mice are frequently used to model various infections.[17] For antifungal testing, immunocompromised mouse models of systemic candidiasis are common.[18][19] These models allow for the assessment of a compound's ability to reduce fungal burden in target organs and improve survival rates.[14][20]
-
Dermatophytosis Models: For topical antifungal agents, guinea pig models of trichophytosis are often employed to evaluate the efficacy of creams and solutions.[21][22][23]
-
Xenograft Models for Cancer: To assess the in vivo anticancer activity of imidazole derivatives, human cancer cells can be implanted into immunodeficient mice, forming tumors (xenografts).[24] The effect of the compound on tumor growth and regression is then monitored.
The Importance of Pharmacokinetics and Pharmacodynamics (PK/PD):
A compound may exhibit potent in vitro activity but fail in vivo due to poor absorption, rapid metabolism, or high toxicity.[15] Therefore, understanding the PK/PD profile is crucial. Key parameters include:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): These studies determine how the compound is taken up, where it goes in the body, how it is broken down, and how it is eliminated.[1]
-
Toxicity Studies: Acute and chronic toxicity studies are necessary to determine the safety profile of the compound and establish a therapeutic window.
The following diagram illustrates the logical progression from in vitro findings to in vivo validation.
Comparative Analysis: In Vitro vs. In Vivo Data
A direct comparison of in vitro and in vivo data is essential for making informed decisions in drug development. The table below presents a hypothetical comparison of two novel imidazole-based antifungal compounds.
| Parameter | Compound A | Compound B | Standard Drug (Fluconazole) |
| In Vitro Data | |||
| MIC against C. albicans (µg/mL) | 0.5 | 2 | 1 |
| MIC against A. niger (µg/mL) | 1 | 0.25 | 8 |
| Cytotoxicity (IC50 on HepG2 cells, µM) | 50 | >100 | >100 |
| In Vivo Data (Murine Candidiasis Model) | |||
| % Survival (at 10 mg/kg) | 60% | 80% | 70% |
| Fungal Burden Reduction (log CFU/g kidney) | 2.5 | 3.5 | 3.0 |
| Pharmacokinetic Data | |||
| Oral Bioavailability | 20% | 60% | 90% |
| Half-life (hours) | 2 | 8 | 24 |
From this data, although Compound A shows a lower MIC against C. albicansin vitro, Compound B demonstrates superior in vivo efficacy, likely due to its better oral bioavailability and longer half-life. This highlights the critical importance of not relying solely on in vitro results. A strong correlation between in vitro susceptibility and in vivo response is the ultimate goal.[25]
Experimental Protocols
Standardized Protocol for In Vitro Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: The imidazole compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.[9]
Generalized Protocol for In Vivo Murine Model of Systemic Candidiasis
-
Immunosuppression: Mice are typically rendered susceptible to infection through the administration of immunosuppressive agents like cyclophosphamide.[19]
-
Infection: A standardized inoculum of Candida albicans is injected intravenously.
-
Treatment: The test compound is administered at various doses and schedules (e.g., orally or intraperitoneally) starting at a defined time post-infection.
-
Monitoring: Animals are monitored daily for signs of illness and survival.
-
Endpoint Analysis: At the end of the study, target organs (e.g., kidneys) are harvested to determine the fungal burden (CFU/gram of tissue).[20]
Conclusion
The evaluation of imidazole-based compounds requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of initial screening and mechanism of action studies, in vivo models are indispensable for assessing the true therapeutic potential of a compound in a complex physiological environment. A thorough understanding of the interplay between in vitro potency, pharmacokinetic properties, and in vivo efficacy is paramount for the successful development of novel imidazole-based therapeutics. The ultimate goal is to establish a clear correlation between laboratory findings and clinical outcomes, thereby bridging the translational gap and bringing effective new treatments to patients.
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- Kumar, R., Saxena, V., Saxena, A. K., & Hoque, M. (Year unavailable). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
- Lestner, J., & Hope, W. W. (Year unavailable). Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Journal of Antimicrobial Chemotherapy.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (Year unavailable). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
- IGJPS. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Global Journal of Pharmaceutical Sciences.
- ResearchGate. (2025). In vitro antifungal susceptibility testing.
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A Senior Application Scientist's Guide to Hydrochloride Salt vs. Free Base: A Comparative Analysis for Experimental Success
In the landscape of chemical synthesis and drug development, the choice between utilizing a compound in its free base form or as a hydrochloride (HCl) salt is a pivotal decision with far-reaching implications for experimental outcomes. This guide provides an in-depth comparison of these two common forms, offering the technical insights and field-proven protocols necessary for researchers, scientists, and drug development professionals to make informed decisions. We will explore the fundamental differences in their physicochemical properties and how these distinctions influence everything from reaction kinetics to biological activity.
The Fundamental Distinction: Chemical Structure and Physicochemical Properties
At its core, the difference lies in the protonation state of a basic functional group, typically an amine. A free base is the neutral form of an amine, possessing a lone pair of electrons that imparts its basic and often nucleophilic character[1]. In contrast, a hydrochloride salt is formed when the free base reacts with hydrochloric acid. The amine's lone pair accepts a proton (H+) from the acid, forming a positively charged ammonium ion, which is then ionically bonded to the negatively charged chloride ion (Cl⁻)[1][2][3].
This seemingly simple acid-base reaction dramatically alters the compound's properties. Free bases, particularly those with lower molecular weights, can be oils or less stable solids, whereas hydrochloride salts are almost invariably crystalline solids[2]. This crystalline nature is often preferred for purification, handling, storage, and formulation due to improved stability and flow properties[2].
Caption: Reversible conversion between a free base and its hydrochloride salt.
Comparative Analysis of Key Performance Parameters
The decision to use a free base or its HCl salt is dictated by the specific requirements of the experiment or application. The following table summarizes the key differences that influence this choice, with a detailed explanation of the causality behind each property.
| Property | Hydrochloride Salt | Free Base | Rationale & Experimental Implications |
| Solubility | Generally high in water and polar solvents[2][3][4]. | Generally low in water, higher in non-polar organic solvents. | The ionic nature of the salt allows it to interact favorably with polar solvent molecules like water, leading to enhanced solubility[2]. This is critical for oral drug formulations to ensure dissolution in gastrointestinal fluids[2]. For experiments requiring aqueous buffers, the HCl salt is almost always the superior choice. |
| Stability | High; protected against oxidative degradation[2][3]. | Lower; susceptible to oxidation and degradation. | Protonation of the amine group to form the ammonium ion sequesters the lone pair of electrons, reducing its susceptibility to oxidative degradation[2][5]. This leads to a longer shelf-life and greater consistency in experimental results over time. |
| Bioavailability | Often higher for oral administration due to better solubility[2][4]. | Can be higher for non-oral routes (e.g., inhalation) due to volatility[1][6]. | Enhanced aqueous solubility typically translates to faster dissolution and absorption in the GI tract, increasing bioavailability[4]. However, the neutral free base is more volatile and lipid-soluble, which can facilitate absorption across membranes, a property exploited for routes like smoking[1][6][7]. |
| Hygroscopicity | Generally less hygroscopic[5]. | Can be more hygroscopic, especially in amorphous form. | The stable crystal lattice of salts often reduces the tendency to absorb atmospheric moisture[5]. High hygroscopicity is undesirable as absorbed water can act as a plasticizer, promoting chemical degradation[5]. |
| Melting Point | Typically a high, sharp melting/decomposition point[8]. | Generally lower than the corresponding salt. | The strong ionic forces within the salt's crystal lattice require more energy to overcome compared to the intermolecular forces in the free base solid. |
| Handling | Crystalline solid; easy to weigh and handle[2]. | Can be an oil or amorphous solid; potentially difficult to handle. | The solid, crystalline nature of HCl salts simplifies accurate weighing and transfer, which is crucial for reproducible experiments. Free base oils can be challenging to dose accurately. |
| Reactivity | Amino group is non-nucleophilic. | Amino group is nucleophilic and reactive. | The protonated amino group in the HCl salt is not nucleophilic[9]. To use it in reactions like N-alkylation or acylation, it must first be converted back to the free base by adding a non-nucleophilic base[9]. |
Key Experimental Workflows & Protocols
A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for the interconversion and characterization of free bases and their HCl salts.
Experimental Protocol 1: Conversion of a Free Base to its Hydrochloride Salt
This protocol is used to increase water solubility, improve stability, and obtain a crystalline solid from a free base.
Objective: To quantitatively convert a basic compound from its free base form to its hydrochloride salt.
Materials:
-
Free base compound
-
Anhydrous solvent (e.g., Diethyl ether, Dioxane, Isopropanol)
-
Anhydrous Hydrogen Chloride (HCl) solution (e.g., 2M in diethyl ether, or generated HCl gas)
-
Glassware (round-bottom flask, magnetic stirrer, dropping funnel)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Accurately weigh the free base and dissolve it in a minimal amount of a suitable anhydrous organic solvent in a round-bottom flask with stirring. The solvent should be one in which the free base is soluble, but the HCl salt is not[10].
-
Acidification: While stirring the solution (and optionally cooling in an ice bath), slowly add a stoichiometric equivalent of the anhydrous HCl solution dropwise. Using a pre-prepared solution of HCl in an organic solvent is often more controlled than bubbling HCl gas[11][12].
-
Precipitation: As the HCl is added, the hydrochloride salt will precipitate out of the solution, often as a fine white powder. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Stirring: Allow the mixture to stir for an additional 30-60 minutes to ensure complete conversion and precipitation[11].
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel[13].
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the crystalline salt under vacuum to remove residual solvent.
Caption: Workflow for converting a free base to its hydrochloride salt.
Experimental Protocol 2: Conversion of a Hydrochloride Salt to its Free Base ("Free-basing")
This protocol is necessary to render the amine nucleophilic for subsequent reactions or to prepare the compound for specific analytical techniques or administration routes.
Objective: To quantitatively convert a hydrochloride salt back to its neutral, free base form.
Materials:
-
Hydrochloride salt compound
-
Deionized water
-
Aqueous base (e.g., sodium bicarbonate, sodium hydroxide, or ammonium hydroxide solution)[14].
-
Immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)[14].
-
Separatory funnel
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)[14].
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the hydrochloride salt in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add an aqueous base solution (e.g., saturated sodium bicarbonate) while gently swirling. Monitor the pH with pH paper or a meter, continuing to add base until the solution is basic (pH ~9-10)[14]. This deprotonates the ammonium ion, forming the free base.
-
Extraction: The free base is typically less water-soluble and can be extracted into an organic solvent. Add an immiscible organic solvent (like DCM) to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the organic layer (which contains the free base) into a clean flask. Perform a second extraction on the aqueous layer with fresh organic solvent to maximize yield. Combine the organic extracts[14].
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water-soluble impurities.
-
Drying: Dry the organic extract by adding an anhydrous drying agent (e.g., anhydrous Na₂SO₄), swirling, and letting it stand for 10-15 minutes. Filter off the drying agent[14].
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the isolated free base[14].
Caption: Workflow for converting a hydrochloride salt to its free base.
Protocol 3: Analytical Characterization and Differentiation
It is critical to confirm the identity and purity of the final compound. Several analytical techniques can differentiate between the salt and free base.
-
¹H NMR Spectroscopy: This is one of the most definitive methods. The proton on the nitrogen in the HCl salt (N-H⁺) will appear as a distinct, often broad, signal that is significantly downfield compared to the N-H signal in a free base amine. This is due to the deshielding effect of the positive charge[8]. The spectrum should be run in a solvent like DMSO-d₆ for best resolution of exchangeable protons[8].
-
FT-IR Spectroscopy: The N-H⁺ stretch in a hydrochloride salt appears as a broad band at a lower frequency (typically 2200-3000 cm⁻¹) compared to the sharper N-H stretches of a free base amine (typically 3300-3500 cm⁻¹)[8].
-
Melting Point Analysis: As salts have significantly higher melting points than their corresponding free bases, this simple technique can be a quick indicator. The salt will often decompose at its melting point, whereas the free base will have a sharper, more defined melting point[8].
-
Powder X-Ray Diffraction (PXRD): This technique is ideal for solid-state characterization. The crystalline salt will produce a distinct diffraction pattern, while an amorphous free base will not. Different crystalline forms (polymorphs) of both the salt and free base can also be identified[15][16].
-
Elemental Analysis: This method provides the percentage composition of elements (C, H, N, Cl). The presence of chlorine in the expected stoichiometric ratio is strong evidence for the formation of the hydrochloride salt.
Conclusion: Selecting the Optimal Form for Your Application
The choice between a hydrochloride salt and a free base is not a matter of one being universally "better" but rather which is more suitable for a specific experimental context[4].
-
Choose the Hydrochloride Salt for:
-
Improved stability and shelf-life.
-
Enhanced water solubility for aqueous reactions or oral formulations.
-
Ease of handling as a crystalline solid.
-
-
Choose the Free Base for:
-
Reactions where the amine's nucleophilicity is required.
-
Applications requiring solubility in non-polar organic solvents.
-
Formulations where volatility is advantageous (e.g., inhalation).
-
By understanding the fundamental chemical principles and leveraging the robust experimental protocols outlined in this guide, researchers can confidently select and prepare the optimal form of their compound, ensuring the integrity, reproducibility, and ultimate success of their scientific endeavors.
References
- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
- Quora. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Quora. [Link]
- Actualized.org. (2024, March 3). Conversion Guide: HCl Salt to Freebase for Educational Insight. Actualized.org Forum. [Link]
- Li, S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Babu, R., & Kumar, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Miyazaki, S., Nakano, M., & Arita, T. (1975). A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. PubMed. [Link]
- Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]
- Tariq, M. H., & Thomas, D. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Scribd. [Link]
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
- Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride?. Reddit. [Link]
- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?.
- Lucero-Borja, D., et al. (2025, August 7). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study.
- Fan, L., et al. (2014). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. Springer. [Link]
- Research Method. (2025, February 20). Hydrochloride salt: Significance and symbolism. Research Method. [Link]
- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Reddit. [Link]
- ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
- Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Reddit. [Link]
- The Recovery Village. (2025, February 24). Freebasing Cocaine: Origins, Risks & Consequences. The Recovery Village. [Link]
- American Addiction Centers. (2024, November 11). Freebasing Cocaine: Effects and Risks of Freebasing. American Addiction Centers. [Link]
- Gratitude Lodge. (n.d.). Freebasing Cocaine: Dangers, Health Risks & Addiction.
- ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
- Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?. Sciencemadness Discussion Board. [Link]
- No Matter What Recovery. (2024, July 22). What is Freebasing?.
- Boateng, K. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- Wikipedia. (n.d.). Free base. Wikipedia. [Link]
- ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- Wikipedia. (n.d.). Crack cocaine. Wikipedia. [Link]
- Chemical and Pharmaceutical Bulletin. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
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A Senior Scientist’s Guide to the Multi-Platform Purity Assessment of 1H-Imidazol-4-amine Dihydrochloride for Drug Development
Introduction: The Criticality of Starting Material Purity
In the landscape of pharmaceutical development, the adage "you are what you start with" holds profound truth. The purity of starting materials and building blocks is not a mere checkbox on a specification sheet; it is a foundational pillar upon which the safety, efficacy, and reproducibility of a drug substance are built. 1H-Imidazol-4-amine dihydrochloride is a key heterocyclic building block, frequently employed in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2] Its reactive amine and imidazole functionalities make it a versatile synthon, but also susceptible to carrying forward impurities from its own synthesis.
An uncharacterized impurity, even at levels below 1%, can have cascading negative effects: it may inhibit downstream reactions, generate novel, difficult-to-remove byproducts (neo-impurities), or, most critically, introduce potential toxicological risks into the final API. This guide presents a robust, multi-platform analytical strategy designed for researchers, process chemists, and quality control analysts to rigorously assess and compare the purity of this compound from various commercial vendors. We will move beyond a simple percentage on a Certificate of Analysis (CoA) to build a comprehensive purity profile, empowering you to make informed decisions for your critical development programs.
Part 1: Understanding the Analyte and Potential Impurities
This compound (CAS: 111005-19-7, MW: 156.01 g/mol ) is a water-soluble, crystalline solid. Its structure is simple, yet the potential for impurities is significant. A robust analytical strategy must anticipate the types of impurities that may be present. These can be broadly categorized:
-
Process-Related Impurities: These derive from the synthetic route used to manufacture the compound. While specific routes are proprietary, the synthesis of imidazole rings often involves cyclization reactions. Likely impurities could include unreacted starting materials, partially reacted intermediates, or isomers (e.g., 1H-Imidazol-2-amine or 5-substituted analogues). The synthesis of histamine, a related biogenic amine, proceeds via the decarboxylation of histidine, suggesting that amino acid precursors or their derivatives could be a source of related impurities.[3][4]
-
Degradation Products: Imidazoles can be susceptible to oxidation or polymerization under improper storage conditions (e.g., exposure to air, light, or high temperatures).
-
Residual Solvents: Solvents used in the final crystallization or purification step may be present.
-
Inorganic Impurities: Residual catalysts or salts (e.g., excess HCl or NaCl) may persist from the manufacturing process.
Part 2: The Tripartite Analytical Strategy: A Self-Validating Workflow
No single analytical technique can provide a complete picture of purity. A trustworthy assessment relies on an orthogonal approach, where different methods provide complementary information. Our strategy integrates a high-resolution separation technique (HPLC), an unambiguous structure elucidation technique (NMR), and a definitive mass confirmation technique (LC-MS). This tripartite workflow ensures that what we separate is correctly identified and that we can propose structures for unknown components.
Part 3: Experimental Protocols and Scientific Rationale
Herein, we detail the step-by-step protocols. The causality behind each parameter is explained to provide a deeper understanding of the methodology.
Protocol 1: Quantitative Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Expertise: RP-HPLC is the gold standard for purity analysis due to its high resolving power, which allows for the separation of the main component from closely related impurities. We use a C18 column, which is typically used for non-polar compounds, but by employing an acidic mobile phase, we ensure our highly polar amine is protonated (positively charged). This controlled ionization prevents peak tailing and allows for reproducible retention. A low UV wavelength (210 nm) is selected for detection because, while lacking a strong chromophore, the imidazole ring exhibits general absorbance at this wavelength, allowing us to "see" most organic impurities.[5]
Detailed Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supersil-ODS-B or equivalent).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98.0 2.0 20.0 50.0 50.0 22.0 98.0 2.0 | 25.0 | 98.0 | 2.0 |
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the area of the main peak should be ≤ 2.0%.
-
Calculation: Determine purity using area percent normalization. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Identity and Structural Impurity Profiling by ¹H NMR Spectroscopy
Causality & Expertise: While HPLC separates components, it does not definitively identify them. Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. By analyzing the chemical shifts and coupling constants of the protons, we can confirm the imidazole ring structure and the presence of the amine group.[6] Deuterium oxide (D₂O) is the solvent of choice because the dihydrochloride salt is highly soluble in it, and the labile amine (NH₂) and imidazole (NH) protons will exchange with deuterium, simplifying the spectrum by removing their signals and leaving only the stable C-H signals of the core structure.
Detailed Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). Vortex until fully dissolved.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Scans: 16 scans.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
Reference the residual HDO peak to 4.79 ppm.
-
Integrate all peaks.
-
Identity Confirmation: Look for the two characteristic singlets of the imidazole ring protons. Based on literature for similar imidazole compounds, these are expected in the 7.0-8.0 ppm region.[7]
-
Impurity Search: Scrutinize the entire spectrum for peaks not associated with the main compound. Pay close attention to the aliphatic region (0.5-3.0 ppm) for residual solvents and the aromatic region (6.0-9.0 ppm) for other heterocyclic impurities.
-
Protocol 3: Mass Confirmation and Impurity Identification by LC-MS
Causality & Expertise: This protocol confirms the results of the primary analyses. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for the main peak, confirming its molecular weight. More importantly, we can get the mass of every impurity peak resolved by the HPLC. This is a powerful tool for tentatively identifying impurities by matching their exact mass to potential structures (e.g., starting materials, isomers, or degradation products).
Detailed Methodology:
-
Instrumentation: HPLC system (as in Protocol 1) coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an Electrospray Ionization (ESI) source.
-
Chromatographic Method: Use the identical method as described in Protocol 1, but replace the phosphoric acid in Mobile Phase A with 0.1% Formic Acid to ensure compatibility with the MS detector.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the free base [M+H]⁺ (C₃H₅N₃, MW=83.05; expected m/z ≈ 84.06).
-
Confirm that the main chromatographic peak corresponds to this mass.
-
For each impurity peak observed in the UV chromatogram, examine the corresponding mass spectrum to determine its m/z.
-
Part 4: Data Integration and Comparative Vendor Assessment
The true power of this approach lies in integrating the data from all three protocols to build a complete purity profile. Below is a hypothetical comparison of three commercial vendors.
Table 1: Hypothetical Purity Assessment Data for this compound
| Parameter | Vendor A | Vendor B | Vendor C |
| Appearance | White Crystalline Solid | Off-White Powder | Yellowish Tinged Powder |
| HPLC Purity (Area %) | 99.6% | 98.2% | 98.5% |
| Number of Impurities >0.05% | 2 | 5 | 4 |
| Largest Unknown Impurity | 0.25% | 0.11% | 0.80% |
| ¹H NMR Identity Confirmation | Conforms | Conforms | Conforms |
| NMR Detectable Impurities | None Detected | Residual Acetonitrile (0.15%) | Aromatic impurity @ 7.5 ppm (est. 0.7%) |
| LC-MS [M+H]⁺ Confirmation | m/z 84.06 | m/z 84.06 | m/z 84.06 |
| Mass of Largest Impurity | m/z 112.07 | m/z 98.08 | m/z 155.10 |
| Overall Assessment | High purity, one significant unknown. | Lower purity, but impurities are known/minor. | Unacceptable due to high level of unknown aromatic impurity. |
Interpreting the Results: A Decision-Making Framework
The integrated data allows for a nuanced decision, as illustrated in the logic diagram below.
-
Vendor C is immediately disqualified. Although its HPLC purity appears high, the NMR data reveals a significant structural impurity (0.7-0.8%) that co-elutes with the main peak or is otherwise not well-resolved by HPLC. This is a critical finding that a single method would have missed.
-
Vendor A presents the highest HPLC purity. However, it contains a single, relatively high-level unknown impurity (0.25%). The mass (m/z 112.07) does not correspond to a simple related structure. This vendor might be suitable for early-stage research, but for GMP applications, significant effort would be required to identify and qualify this impurity.
-
Vendor B has a lower HPLC purity, but its profile is more desirable. The impurities are more numerous but at lower levels, and the major non-product signal in the NMR is a known residual solvent (acetonitrile), which is easily managed and has a well-understood toxicological profile. The main unknown by HPLC is below the 0.15% threshold often used for reporting and identification in later-stage development. For most applications, Vendor B represents the best balance of quality, risk, and characterization.
Conclusion and Recommendations
Assessing the purity of a critical raw material like this compound is a multi-faceted task that demands more than a single analytical measurement. By implementing a tripartite strategy of HPLC for separation, NMR for structural identity, and LC-MS for mass confirmation, a research organization can create a comprehensive quality profile. This self-validating system moves beyond vendor-supplied CoAs to provide a true, in-house understanding of material quality. This rigorous, evidence-based approach is essential for mitigating risks in drug development, ensuring process reproducibility, and ultimately, contributing to the creation of safer medicines.
References
- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- PubMed. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B.
- TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- National Institutes of Health (NIH). (2019). Histamine Intolerance: The Current State of the Art. PMC.
- Wikipedia. (n.d.). Histamine.
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- Britannica. (n.d.). Histamine.
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A Comparative Guide to the Bioactivity of Histamine H3 Receptor Ligands: From a Foundational Scaffold to High-Affinity Antagonists
This guide provides a comprehensive comparison of the bioactivity of 1H-Imidazol-4-amine dihydrochloride and its relevance as a foundational scaffold in the context of potent and selective histamine H3 receptor (H3R) antagonists. While direct, extensive bioactivity data for this compound is not prevalent in publicly accessible literature, its core structure is a key component of numerous highly active H3R ligands. This guide will, therefore, use this compound as a structural starting point to objectively compare the performance of well-characterized, high-affinity alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Significance of the Histamine H3 Receptor and the Imidazole Scaffold
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical modulator of neurotransmitter release in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine.[1] This G protein-coupled receptor (GPCR) exhibits high constitutive activity, meaning it can signal without an agonist bound.[1] Consequently, antagonists and inverse agonists of the H3R have been a major focus of drug discovery efforts for treating a range of neurological and psychiatric disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1]
The imidazole ring is a recurring motif in many potent H3 receptor ligands. 1H-Imidazol-4-amine, a simple substituted imidazole, represents a fundamental building block. While its own affinity for the H3 receptor is likely to be low due to the lack of more complex side chains that are characteristic of high-affinity ligands, it provides a crucial chemical scaffold from which more potent and selective compounds have been developed. This guide will explore the bioactivity of advanced H3R antagonists that incorporate the 4-substituted imidazole core, providing a comparative analysis of their performance in key in vitro assays.
Comparative Bioactivity of Selected Histamine H3 Receptor Antagonists
To illustrate the evolution from a simple imidazole scaffold to highly potent drug candidates, we will compare the bioactivity of three well-established H3 receptor antagonists: Thioperamide, Clobenpropit, and Ciproxifan. These compounds are frequently used as reference standards in H3 receptor research.
| Compound | Chemical Structure | Receptor Binding Affinity (Ki) | Functional Activity | Key Characteristics |
| 1H-Imidazol-4-amine | C₃H₅N₃ | Not reported in literature; inferred to be low. | Not reported. | Foundational imidazole scaffold. |
| Thioperamide | C₁₅H₂₄N₄S | ~2-5 nM (rat brain membranes) | Potent inverse agonist | Standard H3R antagonist, but also shows affinity for H4R.[2] |
| Clobenpropit | C₁₄H₁₉ClN₄S | ~0.4-5.7 nM (human H3R) | Potent inverse agonist | High-affinity H3R antagonist, also with significant H4R affinity.[3] |
| Ciproxifan | C₂₀H₂₃N₃O₂ | ~0.5-1.9 nM (rat brain) | Potent competitive antagonist | Highly potent and selective H3R antagonist with good oral bioavailability.[4] |
Experimental Protocols for Assessing Bioactivity
The characterization of H3 receptor ligands relies on a suite of robust in vitro assays. Below are detailed protocols for two fundamental experimental workflows: radioligand binding assays to determine binding affinity and functional assays to assess antagonist/inverse agonist activity.
Radioligand Binding Assay for Determining H3 Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express H3 receptors (e.g., rat cerebral cortex) or membranes from cells recombinantly expressing the human H3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator).
-
To determine non-specific binding, add a high concentration of a known H3R ligand (e.g., 10 µM thioperamide) to a set of wells.
-
To determine total binding, add buffer instead of a competitor.
-
-
Incubation:
-
Add a fixed concentration of a suitable radioligand, such as [3H]-Nα-methylhistamine, to all wells.[5]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Functional Assay: cAMP Accumulation Assay for Inverse Agonism
Due to the high constitutive activity of the H3 receptor, a key functional assay measures the ability of a compound to act as an inverse agonist by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP).
Signaling Pathway Diagram:
Caption: H3R inverse agonism signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Add increasing concentrations of the test compound (inverse agonist) to the wells.
-
Include a known H3R agonist (e.g., (R)-α-methylhistamine) as a negative control and a known inverse agonist (e.g., thioperamide) as a positive control.
-
-
Stimulation and Lysis:
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable level of cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal increase in cAMP) and the maximum effect (Emax).
-
These values provide a measure of the potency and efficacy of the compound as an inverse agonist.
-
Causality and Interpretation of Experimental Choices
-
Choice of Radioligand: The selection of a high-affinity, selective radioligand is paramount for a successful binding assay. [3H]-Nα-methylhistamine is a commonly used agonist radioligand for H3R binding studies.
-
Competitive vs. Saturation Binding: Competitive binding assays are ideal for determining the affinity of unlabeled test compounds. Saturation binding assays, on the other hand, are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand itself (Kd).[5]
-
Functional Assay Selection: The cAMP accumulation assay is particularly well-suited for H3 receptors because they are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[6] An inverse agonist will counteract the constitutive activity of the receptor, leading to a measurable increase in cAMP levels in the presence of a stimulant like forskolin. This provides a direct functional readout of inverse agonism.
Conclusion: From a Simple Scaffold to Therapeutic Potential
While this compound itself is not reported as a potent histamine H3 receptor ligand, its imidazole core is a privileged structure in the design of highly effective H3R antagonists and inverse agonists. The journey from this basic scaffold to compounds like ciproxifan, which exhibits nanomolar affinity and in vivo efficacy, highlights the power of medicinal chemistry in optimizing ligand-receptor interactions. By understanding the structure-activity relationships and employing robust in vitro assays as detailed in this guide, researchers can continue to develop novel therapeutics targeting the H3 receptor for the treatment of various CNS disorders.
References
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 150(5), 605-616. [Link]
- ACS Publications. (2021). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.).
- MDPI. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Molecules. [Link]
- ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]
- ResearchGate. (1998). Receptor selectivity profile of ciproxifan. The affinity of the com. [Link]
- ResearchGate. (2003).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- PubMed. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters. [Link]
- PubMed. (2002). ω-(Imidazol-4-yl)alkane-1-sulfonamides: a new series of potent histamine H(3) receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
- MDPI. (2021). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- PubMed. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Biomedicine & Pharmacotherapy. [Link]
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]
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- Wikipedia. (n.d.). H3 receptor antagonist. [Link]
- PubMed. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
- PubMed. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- PubMed. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry. [Link]
- Neumann, J., et al. (2015). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Systems Neuroscience, 9, 134. [Link]
- PubMed. (1999). Brain Penetration of the Histamine H3 Receptor Antagonists Thioperamide and Clobenpropit in Rat and Mouse, Determined With Ex Vivo [125I]iodophenpropit Binding. Journal of Neurochemistry. [Link]
- ThaiScience. (n.d.). Histamine Receptors and Their Ligands. [Link]
- Leurs, R., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 112–121. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Imidazol-4-amine dihydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 1H-Imidazol-4-amine dihydrochloride (CAS No. 111005-19-7) is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step methodology for its safe disposal, grounded in established safety protocols and an understanding of the compound's chemical nature. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of laboratory personnel and the environment.
Foundational Knowledge: Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this compound is not available, the existing information and the nature of related compounds necessitate treating it with caution.[1]
-
Potential Hazards : Based on data for analogous compounds, this chemical may cause skin, eye, and respiratory irritation.[2][3][4] Prolonged or repeated exposure could lead to allergic reactions in sensitive individuals.[1]
-
Combustion Products : In the event of a fire, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][4] This is a critical consideration for the ultimate disposal method, favoring controlled high-temperature incineration.
-
Environmental Hazards : The environmental impact has not been fully investigated.[1] Therefore, it is imperative to prevent its entry into drains or waterways, as amine compounds can be harmful to aquatic life.[5]
Given the incomplete hazard profile, the precautionary principle must be applied. All waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety & Handling Protocols
All handling and preparation for disposal must occur under controlled conditions, minimizing any risk of exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against accidental splashes of the solid or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] | Prevents direct skin contact and potential irritation or absorption. |
| Body Protection | A fully buttoned laboratory coat.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled within a fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved particle respirator is recommended.[1] | Minimizes the inhalation of airborne dust particles. |
Engineering Controls: Always handle this compound within a certified laboratory chemical fume hood.[2][6] Ensure that a safety shower and an emergency eyewash station are readily accessible.[4][6]
The Core Disposal Protocol: A Step-by-Step Approach
The recommended and most secure method for the disposal of this compound is collection for incineration by a licensed professional waste disposal service.[1] Do not attempt to neutralize the compound without explicit guidance from your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (as specified above)
Procedure:
-
Waste Characterization and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste.
-
Crucially, keep this waste stream segregated from other chemical wastes to prevent potentially dangerous reactions.[7] This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6]
-
-
Waste Collection and Containment:
-
Container Labeling:
-
Temporary On-Site Storage:
-
Final Disposal:
Emergency Procedures
Accidental Release or Spill:
-
Small Spill: If a small amount is spilled within a fume hood, carefully sweep up the solid material using appropriate tools to avoid creating dust.[1] Place the collected material and any contaminated cleaning supplies into a sealed container and dispose of it as hazardous waste.[6]
-
Large Spill: In the event of a large spill, especially outside of a fume hood, immediately evacuate and secure the area.[6] Alert your colleagues and contact your institution's EHS or emergency response team for cleanup.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
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A Senior Application Scientist's Guide to Handling 1H-Imidazol-4-amine dihydrochloride
This document provides essential safety and logistical information for the handling of 1H-Imidazol-4-amine dihydrochloride (CAS No. 111005-19-7). It is intended for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step mitigates risk and reinforces best laboratory practices.
Executive Hazard Assessment
This compound is a chemical for which the toxicological properties have not been thoroughly investigated[1]. This data gap necessitates a conservative approach to handling, grounded in the precautionary principle. While specific hazard classifications are limited, an available Safety Data Sheet (SDS) indicates it may cause respiratory irritation[1].
Structurally related imidazole compounds and amine hydrochlorides are known to cause a range of health effects, including skin and eye irritation, skin sensitization, and respiratory sensitization[2][3][4][5]. Therefore, it is prudent to handle this compound as a potentially hazardous substance, assuming it may be an irritant to the skin, eyes, and respiratory system, and a potential sensitizer. All handling procedures must be designed to minimize direct contact and aerosolization.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, robust engineering controls must be in place. These controls are designed to isolate the handler from the chemical, providing the most effective and reliable layer of protection.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[6][7]. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted[8][9].
-
Emergency Stations: An approved and accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area[6][7]. Regular functionality checks of this equipment are mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with the engineering controls detailed above. The following PPE is mandatory for all procedures involving this compound.
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Aliquoting) | Chemical safety goggles with side shields | Nitrile rubber gloves (minimum 0.11 mm thickness) | Fully-buttoned lab coat | Required if handling outside of a fume hood (e.g., during a large spill). NIOSH-approved particulate respirator (e.g., N95) or higher.[8][9][10] |
| Preparing Solutions (Dissolving in solvent) | Chemical safety goggles with side shields | Nitrile rubber gloves (minimum 0.11 mm thickness) | Fully-buttoned lab coat | Not required if performed within a certified fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with particulate filters is mandatory.[8][9] |
Causality of PPE Choices:
-
Eye Protection: As a crystalline powder, the primary risk is particulate matter entering the eyes, causing severe irritation[4][11]. Safety glasses are the minimum requirement; goggles provide a seal for superior protection.
-
Skin Protection: Nitrile gloves offer sufficient protection against incidental contact[3]. A lab coat prevents deposition of the powder on clothing and skin[7]. The importance of proper glove removal technique—peeling the glove off without touching the outer surface—cannot be overstated to prevent cross-contamination[3].
-
Respiratory Protection: The primary known risk is respiratory irritation from inhaling the dust[1]. Working in a fume hood mitigates this. However, in scenarios where dust generation cannot be controlled, such as a significant spill, a NIOSH-approved respirator is essential to prevent inhalation[8][10].
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational planning and adherence to proper disposal protocols.
Step-by-Step Handling Procedure:
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Conduct all weighing operations on a draft shield balance inside the fume hood. Handle the container and spatula gently to minimize dust creation[10].
-
Transfer: If transferring the solid, use a weigh boat or paper and gently tap to transfer the powder. Avoid pouring, which can create airborne dust.
-
Post-Handling: Securely seal the primary container. Wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth. This cloth must be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete[3][6].
Disposal Plan: All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes excess chemical, contaminated gloves, weigh boats, and cleaning materials. Place these items in a clearly labeled, sealed hazardous waste container[1][7][8].
-
Empty Containers: The original container, even when empty, will contain residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
-
Waste Management: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local environmental control regulations[7][8].
Workflow for Safe Handling of this compound
The following diagram outlines the critical workflow for handling this compound, from initial preparation to final disposal.
Caption: Procedural workflow for handling this compound.
References
- Material Safety Data Sheet - Histamine dihydrochloride. Sciencelab.com.
- Histamine Dihydrochloride | C5H11Cl2N3 | CID 5818.
- Safety Data Sheet - Histamine dihydrochloride. Sigma-Aldrich.
- 106890 - Histamine dihydrochloride, Ph. Eur.
- Safety Data Sheet: Histamine dihydrochloride. Carl ROTH.
- Histamine dihydrochloride Safety D
- Personal protective equipment for handling H-89 Dihydrochloride. BenchChem.
- Histamine dihydrochloride Safety D
- This compound | 111005-19-7. Sigma-Aldrich.
- This compound SAFETY D
- SAFETY DATA SHEET - 1H-imidazole monohydrochloride. Sigma-Aldrich.
- Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. BenchChem.
- 1-(2-Methoxyethyl)
- SAFETY DATA SHEET - 1H-Imidazole-4-ethanamine, dihydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 4-(Hydroxymethyl)imidazole hydrochloride. Fisher Scientific.
- Imidazole hydrochloride Safety D
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- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
